3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride
Description
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Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-3-10(4-6-12)8-11-2-1-7-17-9-11;/h3-6,11,17H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILVOZHONFMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589978 | |
| Record name | 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745817-31-6 | |
| Record name | 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-[4-(Trifluoromethyl)benzyl]piperidine Hydrochloride
Introduction
This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals, and its functionalization allows for the fine-tuning of pharmacological properties.[1][2] The incorporation of a 4-(trifluoromethyl)benzyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate and building block.[3] Specifically, its structure makes it a relevant precursor for molecules targeting neurological disorders and other conditions involving neurotransmitter systems.[4]
This technical guide provides a comprehensive overview of the core synthetic pathways for this compound. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and a comparison of viable synthetic strategies. The protocols described herein are designed to be self-validating, grounded in established chemical literature, and presented with the clarity required by researchers, scientists, and drug development professionals.
Retrosynthetic Analysis
A logical synthetic plan begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. Two primary and chemically sound strategies emerge for the synthesis of this compound.
Pathway A: The Pyridine Functionalization and Reduction Strategy
This elegant approach involves the construction of a substituted pyridine intermediate, followed by the reduction of the aromatic ring to the desired piperidine. This is often the preferred route due to its efficiency and high yields.
Caption: Retrosynthesis via Pyridine Reduction.
Pathway B: The Piperidine C-3 Alkylation Strategy
This classic organometallic approach utilizes a pre-formed piperidine ring, which is functionalized at the 3-position. This route offers an alternative when pyridine-based precursors are not ideal and provides robust control over the introduction of the benzyl moiety.
Caption: Retrosynthesis via Piperidine Alkylation.
This guide will first detail the primary pathway involving pyridine hydrogenation due to its common application and efficiency, followed by an overview of the C-3 alkylation method as a robust alternative.
Primary Synthetic Pathway: Pyridine Functionalization and Reduction
This two-stage process is highly effective. It first builds the carbon skeleton through a palladium-catalyzed cross-coupling reaction and then establishes the piperidine ring via catalytic hydrogenation.
Stage 1: Synthesis of 3-(4-(Trifluoromethyl)benzyl)pyridine
The key transformation in this stage is the creation of the C-C bond between the pyridine ring and the benzyl group. The Suzuki coupling reaction is an exemplary method for this purpose, known for its mild conditions and high functional group tolerance.
Mechanism & Rationale: The Suzuki coupling involves a catalytic cycle with a palladium(0) complex. The cycle begins with the oxidative addition of 3-bromopyridine to the Pd(0) catalyst. Concurrently, a boronic acid or ester (e.g., from 4-(trifluoromethyl)benzyl bromide) is activated by a base. Transmetalation of the organic group from boron to palladium follows, and the cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of a boronic acid derivative is strategic due to its stability, low toxicity, and commercial availability.
Experimental Protocol: Suzuki Cross-Coupling
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 eq), 4-(trifluoromethyl)benzylboronic acid pinacol ester (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). The presence of water is often crucial for the efficiency of the transmetalation step.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 3-(4-(trifluoromethyl)benzyl)pyridine as a pure compound.
Stage 2: Catalytic Hydrogenation of the Pyridine Ring
This step converts the aromatic pyridine intermediate into the saturated piperidine core. The choice of catalyst and reaction conditions is critical to ensure complete reduction of the pyridine ring without affecting the benzyl group.
Mechanism & Rationale: Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridine ring on the surface of a heterogeneous catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for this transformation.[1] The reaction is typically performed in an acidic medium (e.g., ethanol with HCl) which protonates the pyridine nitrogen, activating the ring towards reduction. High pressure is often required to achieve a reasonable reaction rate.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Charging: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 3-(4-(trifluoromethyl)benzyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst and Acidification: Add the catalyst, PtO₂ (typically 5-10 mol%). Acidify the solution by adding concentrated hydrochloric acid (HCl, ~1.1 eq) to form the pyridinium salt in situ.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-70 atm. Heat the reaction to 50-80 °C and agitate vigorously. The reaction can take from 6 to 24 hours.
-
Workup and Isolation: After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the vessel and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Salt Formation: Combine the filtrate and washings. Concentrate the solution under reduced pressure. The resulting solid is the crude this compound. It can be further purified by recrystallization from a suitable solvent system like ethanol/ether to afford the final product with high purity.
| Parameter | Stage 1: Suzuki Coupling | Stage 2: Hydrogenation & Salt Formation |
| Key Reagents | 3-Bromopyridine, (4-CF₃)benzylboronic ester, Pd(PPh₃)₄, K₂CO₃ | 3-(4-CF₃-benzyl)pyridine, PtO₂, H₂, HCl |
| Solvent | Toluene/Water | Ethanol or Methanol |
| Temperature | 90-100 °C | 50-80 °C |
| Pressure | Atmospheric | 50-70 atm |
| Typical Yield | 75-90% | 85-95% |
Alternative Synthetic Pathway: C-3 Alkylation of a Piperidine Precursor
This strategy provides an alternative, robust method that builds the target molecule from a piperidine core. It relies on the principles of enolate chemistry to achieve selective C-C bond formation at the 3-position.
Overview of the Strategy: The synthesis commences with a commercially available piperidine-3-carboxylate ester, such as ethyl nipecotate. The piperidine nitrogen is first protected to prevent unwanted side reactions. The crucial step involves the generation of an enolate at the carbon alpha to the ester, followed by alkylation with 4-(trifluoromethyl)benzyl bromide.[3] The synthesis concludes with the removal of the ester and protecting groups and final salt formation.
Key Transformations:
-
N-Protection: The secondary amine of ethyl nipecotate is protected, commonly with a di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-ethyl nipecotate. The Boc group is ideal due to its stability under basic conditions and its facile removal under acidic conditions.
-
α-Alkylation: The protected piperidine is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the kinetic enolate. This enolate then reacts with 4-(trifluoromethyl)benzyl bromide in an Sₙ2 fashion to install the benzyl group at the C-3 position.
-
Decarboxylation & Deprotection: The ester group is typically hydrolyzed to a carboxylic acid (saponification), which is then removed via decarboxylation. In a highly efficient final step, the crude product is treated with a strong acid like HCl in dioxane. This single step cleaves the Boc protecting group and concurrently forms the final hydrochloride salt.
While this route involves more steps, it avoids the use of high-pressure hydrogenation and offers excellent control for constructing analogues with different substituents on the piperidine ring.
Conclusion
The synthesis of this compound can be accomplished through multiple effective pathways. The primary route, involving the Suzuki coupling of a pyridine precursor followed by catalytic hydrogenation, is often favored for its efficiency and convergence.[1][5] This method leverages modern cross-coupling chemistry to rapidly assemble the carbon framework before establishing the saturated heterocyclic ring.
The alternative pathway, centered on the α-alkylation of an N-protected piperidine-3-carboxylate, represents a classic and versatile approach. It provides orthogonal control over the molecule's functional handles and avoids specialized high-pressure equipment, making it highly adaptable for laboratory-scale synthesis and the creation of diverse chemical libraries.
The choice between these strategies will depend on factors such as scale, available equipment, and the cost of starting materials. Both routes are grounded in well-established, reliable chemical transformations, providing researchers with a solid foundation for obtaining this valuable pharmaceutical building block.
References
- BenchChem. A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.
- BenchChem. A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes.
- DTIC. Piperidine Synthesis.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Guidechem. 4-(Trifluoromethoxy)benzyl bromide 50824-05-0 wiki.
- ResearchGate. Main routes to the piperidine cycle synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-(Trifluoromethyl)benzyl Bromide in Modern Synthesis.
- ChemicalBook. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis.
- ChemicalBook. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE | 402-49-3.
- Chem-Impex. This compound.
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An In-Depth Technical Guide to 3-[4-(Trifluoromethyl)benzyl]piperidine Hydrochloride (CAS 745817-31-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-[4-(Trifluoromethyl)benzyl]piperidine Hydrochloride (CAS 745817-31-6), a versatile building block in modern medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and explores its potential biological activities and mechanisms of action, drawing insights from structurally related molecules. Detailed, field-proven protocols for its synthesis and analytical characterization are presented to empower researchers in their drug discovery and development endeavors. This guide is intended to be a valuable resource for scientists engaged in the exploration of novel therapeutics, particularly in the realm of neurological disorders.
Introduction: The Significance of the Benzylpiperidine Scaffold
The benzylpiperidine motif is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules.[1] Its structural features, combining a flexible benzyl group with a conformationally restricted piperidine ring, allow for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. The inherent basicity of the piperidine nitrogen often plays a crucial role in receptor binding and pharmacokinetic properties.
The subject of this guide, this compound, introduces a trifluoromethyl (CF3) group on the phenyl ring. This addition is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[2] The hydrochloride salt form enhances the compound's solubility and stability for research and pharmaceutical applications.
Chemical Structure and Physicochemical Properties
Chemical Name: this compound
CAS Number: 745817-31-6
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇ClF₃N | ChemScene |
| Molecular Weight | 279.73 g/mol | ChemScene |
| Appearance | White to off-white solid | Generic Material Safety Data Sheet |
| Melting Point | 152-158 °C | Sigma-Aldrich |
| Solubility | Soluble in water, methanol, and DMSO | Generic Material Safety Data Sheet |
| pKa | (Estimated) 9.5 - 10.5 (for the piperidine nitrogen) |
Potential Biological Activity and Mechanism of Action
While specific biological data for CAS 745817-31-6 is not extensively published, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological activities and mechanisms of action. This compound is recognized as a valuable building block in the synthesis of novel therapeutics, particularly for neurological disorders.[2]
Modulation of Neurotransmitter Systems
The benzylpiperidine core is a well-established pharmacophore that interacts with various components of neurotransmitter systems.
-
Dopaminergic and Serotonergic Pathways: The structurally related compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with a notable selectivity for dopamine over serotonin.[3] It has demonstrated efficacy as a norepinephrine releaser as well.[3] The trifluoromethyl group in 3-[4-(trifluoromethyl)benzyl]piperidine can further enhance its interaction with monoamine transporters due to increased lipophilicity, potentially modulating the reuptake of dopamine, norepinephrine, and serotonin. This suggests a potential therapeutic application in conditions such as depression, anxiety, and other mood disorders. Research on benzylpiperazine derivatives, which share structural similarities, has shown that they can affect dopaminergic and serotonergic neurons.[4] Specifically, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is a known serotonergic agonist.[5]
-
Acetylcholinesterase Inhibition: Several 1-benzylpiperidine derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors.[6][7] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease and other cognitive disorders. The specific substitution pattern of 3-[4-(trifluoromethyl)benzyl]piperidine warrants investigation into its potential as an AChE inhibitor.
Signaling Pathway Involvement
Based on its likely interaction with monoamine systems, this compound could influence downstream signaling pathways. For instance, modulation of dopamine D2 receptors by related 4-benzylpiperidine carboxamides has been shown to affect receptor endocytosis, a key process in signal transduction.[8]
Caption: Hypothesized mechanism of action on monoamine neurotransmitter systems.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is imperative to adhere to all laboratory safety guidelines and to purify and characterize all synthesized materials thoroughly.
Synthesis of this compound
This synthesis is adapted from a general method for the preparation of 3-(substituted benzyl)piperidines.[9]
Workflow Diagram:
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. Differential responses to anticipation of reward after an acute dose of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) alone and in combination using functional magnetic resonance imaging (fMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 9. researchgate.net [researchgate.net]
Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group
An In-Depth Technical Guide to the Mechanism of Action of Trifluoromethylated Piperidine Derivatives
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most ubiquitous and versatile heterocyclic scaffolds.[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its role as a "privileged structure," offering a robust three-dimensional framework that can be readily functionalized to optimize drug-like properties.[2] When this proven scaffold is strategically augmented with a trifluoromethyl (CF₃) group, a powerhouse of chemical modulation is unlocked.
The introduction of a CF₃ group is a cornerstone strategy in drug design for profoundly enhancing a molecule's pharmacological profile.[3] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and enhance membrane permeability and bioavailability.[3][4] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core mechanisms of action through which trifluoromethylated piperidine derivatives exert their therapeutic effects, moving from the molecular level to validated experimental systems.
Part 1: Enzyme Inhibition - A Dominant Modality of Action
The precise and potent inhibition of enzymes is a primary mechanism through which trifluoromethylated piperidine derivatives achieve their therapeutic effects. The unique electronic and steric properties of the CF₃ group are often pivotal for achieving high affinity and selectivity.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Type 2 Diabetes
Mechanistic Insight: A prime example of this modality is found in the class of antidiabetic drugs known as gliptins. Gemigliptin, a pyrimidino-piperidine derivative, functions as a potent and selective inhibitor of the DPP-4 enzyme.[5] DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin secretion in a glucose-dependent manner.
The mechanism of inhibition is rooted in high-affinity, non-covalent binding to the DPP-4 active site. Structural studies reveal that the piperidinone moiety of gemigliptin engages the S1 subsite. Crucially, the trifluoromethyl group on the pyrimidine ring extends into the S2 comprehensive subsite, where it forms key hydrophobic interactions that significantly enhance both the potency and selectivity of the drug compared to non-fluorinated analogues.[5] By inhibiting DPP-4, these derivatives prolong the action of GLP-1, leading to improved glycemic control.
Signaling Pathway: DPP-4 Inhibition
Caption: DPP-4 inhibition pathway by CF₃-piperidine derivatives.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a self-validating system to quantify the inhibitory potential of a test compound against DPP-4.
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a trifluoromethylated piperidine derivative.
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) with NaCl and EDTA.
-
Test compound (CF₃-piperidine derivative) dissolved in DMSO.
-
Positive control inhibitor (e.g., Sitagliptin).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the well should be kept constant (e.g., <1%).
-
Reaction Setup: To each well of the microplate, add:
-
20 µL of assay buffer.
-
10 µL of test compound dilution (or DMSO for control, positive control for validation).
-
10 µL of DPP-4 enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true equilibrium or steady-state condition.
-
Reaction Initiation: Add 10 µL of the Gly-Pro-AMC substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes. Causality: A kinetic read provides the initial reaction velocity (V₀), which is more accurate than a single endpoint read, as it is less affected by substrate depletion or product inhibition.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Case Study 2: Covalent Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)
Mechanistic Insight: The COVID-19 pandemic spurred intense research into viral protease inhibitors. A novel mechanism was identified for trifluoromethylated compounds targeting the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication. A lead compound, SB-140, which incorporates a trifluoromethyl-propargylamine "warhead," acts as a potent covalent inhibitor.[6]
The mechanism involves the nucleophilic attack of the catalytic cysteine residue (Cys111) in the PLpro active site on the electrophilic propargylamine moiety of the inhibitor. This forms a stable, irreversible covalent bond, permanently inactivating the enzyme. The trifluoromethyl group in this context is critical; it enhances the electrophilicity of the warhead, dramatically increasing the rate of inactivation and overall potency by over 100-fold compared to non-fluorinated analogues.[6]
Workflow: Screening and Validation of Covalent PLpro Inhibitors
Caption: Experimental workflow for identifying covalent PLpro inhibitors.
Data Presentation: Potency of PLpro Inhibitors
| Compound | Electrophile | PLpro IC₅₀ (nM) | Antiviral EC₅₀ (µM) | Reference |
| 35 | Trifluoromethyl-propargylamine | 6.7 | N/A | [6] |
| 36 | Difluoromethyl-propargylamine | 12.4 | N/A | [6] |
| 37 | Monofluoromethyl-propargylamine | 240 | N/A | [6] |
| SB-140 | Trifluoromethyl-propargylamine | ≤ 2.5 | 0.47 | [6] |
This table clearly demonstrates the structure-activity relationship, where the degree of fluorination directly correlates with inhibitory potency.
Part 2: Receptor Modulation - Interacting with Cellular Gateways
Trifluoromethylated piperidine derivatives also function by directly binding to and modulating the activity of membrane-bound receptors, particularly ion channels and G-protein coupled receptors.
Case Study: Uncompetitive Blockade of the NMDA Receptor Channel
Mechanistic Insight: The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological disorders.[7] Certain 3-(trifluoromethyl)phenyl derivatives have been developed as high-affinity ligands for the phencyclidine (PCP) binding site located inside the NMDA receptor's ion channel.[7]
This represents an elegant mechanism of uncompetitive antagonism . The inhibitor can only access its binding site when the receptor is activated (i.e., when both glutamate and a co-agonist like glycine are bound) and the channel is open. Upon binding to the PCP site, the trifluoromethylated ligand physically obstructs the channel, preventing the influx of Ca²⁺ and Na⁺ ions. This "use-dependent" blockade is a sophisticated way to selectively dampen excessive receptor activity without affecting normal basal function. The CF₃ group in these ligands is often crucial for establishing the necessary hydrophobic and electronic interactions within the channel pore to ensure high-affinity binding.
Signaling Diagram: NMDA Receptor Antagonism
Caption: States of the NMDA receptor and its blockade by a CF₃-derivative.
Experimental Protocol: Radioligand Binding Assay for the PCP Site
This protocol validates the binding of a test compound to the PCP site within the NMDA receptor channel.
-
Objective: To determine the binding affinity (Kᵢ) of a trifluoromethylated derivative for the NMDA receptor PCP site.
-
Materials:
-
Rat brain membrane homogenates (a rich source of NMDA receptors).
-
Radioligand: [³H]TCP (a high-affinity PCP site ligand).
-
Non-specific binding control: A high concentration of a known non-radioactive PCP site ligand (e.g., MK-801).
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Test compound.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Assay Setup: In test tubes, combine in order:
-
Assay buffer.
-
Test compound at various concentrations (or buffer for total binding, or MK-801 for non-specific binding).
-
[³H]TCP at a fixed concentration (typically near its Kₔ value).
-
Rat brain membrane homogenate.
-
-
Incubation: Incubate the mixture at room temperature for 60 minutes to allow the binding to reach equilibrium. Causality: This incubation period is determined through kinetic experiments to ensure the association and dissociation of the radioligand have reached a steady state.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter traps the membranes (with bound radioligand) while the unbound radioligand passes through. Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand. Causality: Rapid filtration and cold washing are critical to minimize the dissociation of the radioligand from the receptor during the separation step.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a competition binding equation to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Part 3: Neurotransmitter Transporter Inhibition
Case Study: Serotonin Reuptake Inhibition (SSRIs)
Mechanistic Insight: The selective serotonin reuptake inhibitors (SSRIs) revolutionized the treatment of depression and anxiety disorders. Fluoxetine, a well-known member of this class, contains a trifluoromethylphenyl group.[5] Its mechanism centers on the inhibition of the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft back into the presynaptic neuron.
Fluoxetine binds to an allosteric site on the SERT protein, which induces a conformational change that non-competitively inhibits serotonin transport.[5] By blocking reuptake, fluoxetine increases the concentration and residence time of serotonin in the synapse, enhancing serotonergic neurotransmission. The trifluoromethyl group on the phenoxy ring is integral to its activity, contributing to the lipophilicity required to cross the blood-brain barrier and providing key interactions at the binding site that ensure high affinity and selectivity for SERT over other monoamine transporters.
Conclusion and Future Perspectives
The trifluoromethylated piperidine scaffold is a testament to the power of strategic molecular design. The mechanisms of action are diverse and potent, ranging from the highly specific, non-covalent inhibition of metabolic enzymes like DPP-4 to the irreversible covalent inactivation of viral proteases and the sophisticated, use-dependent blockade of ion channels like the NMDA receptor. The CF₃ group is rarely a passive bystander; it actively participates in the mechanism of action by enhancing binding affinity, modulating electronic properties, and improving pharmacokinetic profiles.
As our understanding of disease biology deepens, the ability to fine-tune these mechanisms will become even more critical. Future research will likely focus on developing next-generation derivatives with even greater selectivity to minimize off-target effects, exploring novel covalent warheads for targeted therapies, and applying this versatile scaffold to an even broader range of challenging biological targets. The trifluoromethylated piperidine will undoubtedly remain a cornerstone of therapeutic innovation for years to come.
References
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Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2020). MDPI. Retrieved January 21, 2026, from [Link]
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Synthetic route for the synthesis of trifluoromethyl containing piperidines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
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Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). PubMed. Retrieved January 21, 2026, from [Link]
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Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021). Bentham Science. Retrieved January 21, 2026, from [Link]
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3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]
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Pharmacological Modulation of Ion Channels for the Treatment of Cystic Fibrosis. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
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structure-activity relationship of 3-benzylpiperidine compounds
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Benzylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its three-dimensional structure and the presence of a basic nitrogen atom allow it to engage in precise interactions with biological targets, making it a highly versatile framework for drug design. When functionalized with a benzyl group at the 3-position, the resulting 3-benzylpiperidine core emerges as a pharmacophore with significant activity across various central nervous system (CNS) targets, most notably the monoamine transporters.[3]
This guide provides a detailed exploration of the structure-activity relationships (SAR) of 3-benzylpiperidine compounds. Moving beyond a simple catalog of derivatives, we will dissect the causal relationships between specific structural modifications and their impact on biological activity, offering field-proven insights for the rational design of novel therapeutics.
Core Principles of 3-Benzylpiperidine SAR: A Molecular Dissection
The biological activity of 3-benzylpiperidine analogs is a finely tuned interplay between its three primary structural components: the piperidine ring, the benzyl moiety, and the nature of the substitution on the piperidine nitrogen. Understanding how modifications to each region influence target affinity and selectivity is paramount for successful drug development.
The Piperidine Ring: The Anchor and Stereochemical Hub
The piperidine ring is not merely a spacer; it is an active participant in molecular recognition.
-
The Ring Nitrogen: The basicity of the piperidine nitrogen is crucial. In the physiological environment, this nitrogen is typically protonated, forming a cation that can engage in a powerful cation-π interaction with aromatic residues (e.g., tyrosine, phenylalanine) within the target's binding pocket.[4] This interaction often serves as a primary anchor for the ligand.
-
N-Substitution: The substituent on the piperidine nitrogen profoundly impacts potency and selectivity.
-
N-demethylation in some series, such as meperidine analogs, can improve binding affinity and selectivity for the serotonin transporter (SERT).[5]
-
N-benzylation introduces another aromatic element, providing opportunities for further interactions and vectoring of the molecule within the binding site. The N-benzyl group is a common feature in potent dopamine transporter (DAT) inhibitors.[4][6]
-
-
Ring Conformation and Stereochemistry: The piperidine ring exists in a chair conformation. The orientation of the benzyl group (axial vs. equatorial) and the stereochemistry at the C3 position can have a dramatic effect on activity, highlighting the importance of three-dimensional structure in ligand-receptor interactions.
The Benzyl Moiety: The Selectivity-Determining Element
While the piperidine core often serves as the anchor, the benzyl group and its substituents are critical for modulating potency and, crucially, selectivity between different biological targets.
-
Aromatic Ring Substitutions: The electronic and steric properties of substituents on the benzyl ring can dictate target preference.
-
For DAT Affinity: Strong electron-withdrawing groups, such as nitro (NO₂) or fluoro (F) groups, on the N-benzyl moiety can enhance potency and selectivity for the dopamine transporter.[7] Alkenyl and alkynyl substitutions at the 4'-position of the benzyl ring have also been shown to produce potent DAT inhibitors.[6]
-
For SERT and NET Affinity: In the context of 4-benzylpiperidine carboxamides, biphenyl and 2-naphthyl substitutions tend to favor inhibition of the serotonin and norepinephrine transporters over the dopamine transporter.[8][9] Specifically, 2-naphthyl derivatives generally exhibit a higher degree of inhibition for both SERT and NET compared to their 1-naphthyl counterparts.[8][9]
-
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems is a common strategy. For instance, substituting one of the phenyl rings in a diphenylmethoxy moiety with a thiophene ring was well-tolerated and produced a highly potent DAT inhibitor.[7]
Workflow for a Typical SAR Study
The systematic exploration of SAR is a cyclical process involving design, synthesis, and biological evaluation. The insights from each cycle inform the design of the next generation of compounds, progressively optimizing for the desired pharmacological profile.
Caption: A general synthetic scheme for 3-benzylpiperidine derivatives.
Conclusion and Future Outlook
The 3-benzylpiperidine scaffold is a remarkably adaptable framework for designing CNS-active agents. The structure-activity relationships reveal a clear logic: the piperidine core acts as a primary binding anchor, while targeted modifications to the N-substituent and, most critically, the benzyl moiety allow for the precise tuning of potency and selectivity across monoamine transporters. The principles derived from extensive studies on DAT, SERT, and NET inhibitors—such as the differential impact of diphenyl versus biphenyl groups and linker length—provide a robust roadmap for medicinal chemists. [8][9] Emerging research continues to expand the therapeutic potential of this scaffold into new domains, including the development of multi-target-directed ligands for complex neurodegenerative disorders like Alzheimer's disease and as inhibitors of other enzymes like tyrosinase. [10][11]The continued exploration of the chemical space around the 3-benzylpiperidine core, guided by the SAR principles outlined herein, holds significant promise for the discovery of next-generation therapeutics.
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An In-depth Technical Guide to the Solubility and Stability of 3-[4-(Trifluoromethyl)benzyl]piperidine Hydrochloride
Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Building Block
3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride is a versatile heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its structural motifs, a piperidine ring and a trifluoromethylated benzyl group, are prevalent in a variety of biologically active molecules, particularly those targeting neurological disorders.[1][2] The trifluoromethyl group often enhances metabolic stability, binding affinity, and bioavailability of parent compounds.[3] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility and stability is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization.
Physicochemical Properties: A Snapshot
A foundational understanding of the intrinsic properties of this compound is essential for any experimental design. The table below summarizes its key physicochemical parameters.
| Property | Value | Source |
| CAS Number | 745817-31-6 | [1] |
| Molecular Formula | C₁₃H₁₆F₃N·HCl | [1] |
| Molecular Weight | 279.73 g/mol | [1] |
| Appearance | White to beige solid | [1] |
| Melting Point | 152-158 °C | [1][4] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Conditions | 0-8°C, store in a dry, tightly closed container | [1][4] |
The hydrochloride salt form of this piperidine derivative is expected to be a crystalline solid, which generally offers advantages in terms of handling, weighing, and stability compared to the free base.[5]
Solubility Profile: From Aqueous Media to Organic Solvents
The solubility of an API is a critical determinant of its bioavailability and formulation feasibility.[6] As a hydrochloride salt, this compound is anticipated to exhibit higher solubility in polar solvents, particularly water and alcohols, as compared to its free base form which would be more soluble in non-polar organic solvents.[5]
Aqueous Solubility and pH-Dependence
The aqueous solubility of ionizable compounds like this compound is highly dependent on the pH of the medium. The piperidine nitrogen is basic and will be protonated at acidic to neutral pH, enhancing its interaction with polar water molecules. A typical pH-solubility profile for a salt of a weak base would show higher solubility at lower pH values.
Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic (equilibrium) solubility of this compound in various aqueous buffers.
Materials:
-
This compound
-
Phosphate and citrate buffer solutions (pH 2.0, 4.5, 6.8, 7.4)
-
Deionized water
-
Scintillation vials or glass test tubes
-
Orbital shaker or rotator with temperature control
-
0.22 µm syringe filters (hydrophilic)
-
HPLC system with a suitable column (e.g., C18) and detector (UV)
Procedure:
-
Preparation: Add an excess amount of this compound to separate vials containing each of the buffer solutions and deionized water. Ensure a visible amount of undissolved solid remains.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Quantification: Determine the concentration of the dissolved compound against a standard calibration curve.
Solubility in Organic Solvents
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | High | The hydrochloride salt can interact favorably with the hydroxyl groups of these solvents. |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | These solvents can solvate the cation of the salt. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The ionic nature of the hydrochloride salt is incompatible with non-polar solvents. |
Stability Profile: A Guide to Degradation Pathways and Stress Testing
The stability of this compound is a critical quality attribute that can be influenced by temperature, humidity, light, pH, and oxidative conditions.[7] The presence of the trifluoromethyl group generally imparts high metabolic and chemical stability.[3] However, forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be anticipated under stress conditions:
-
Hydrolysis of the Trifluoromethyl Group: While the C-F bond is strong, under strongly alkaline conditions, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid.[3]
-
Oxidation: The benzylic position and the piperidine ring could be susceptible to oxidation, leading to the formation of various degradation products.[3]
-
Photodegradation: Exposure to UV light can induce degradation of the trifluoromethylphenyl moiety.[3]
-
Thermal Degradation: At elevated temperatures, decomposition of the hydrochloride salt may occur, potentially liberating hydrogen chloride gas.[7]
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol is designed to elucidate the intrinsic stability of this compound by subjecting it to various stress conditions as recommended by ICH guidelines.[8]
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a specified time. Neutralize before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the solid compound or its solution to UV and visible light in a photostability chamber.
-
Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity. LC-MS analysis should be performed to identify the mass of any significant degradation products.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9]
Key Considerations for HPLC Method Development:
-
Column: A C18 column is a good starting point for this moderately polar compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) is typically used.
-
Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, the principles and methodologies outlined here, based on the behavior of analogous structures, offer a robust starting point for researchers and drug development professionals.[3][5] A thorough characterization of these fundamental physicochemical properties is an indispensable step in the journey of transforming this promising chemical entity into a safe and effective therapeutic agent. Future work should focus on generating and publishing specific solubility and stability data to further enrich the scientific understanding of this important molecule.
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The Strategic Incorporation of Trifluoromethyl Groups into Heterocyclic Scaffolds: A Technical Guide for Drug Discovery
Abstract
The trifluoromethyl (CF3) group has emerged as a uniquely powerful substituent in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Its incorporation into heterocyclic frameworks, a cornerstone of many drug discovery programs, can dramatically enhance metabolic stability, lipophilicity, and binding affinity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel trifluoromethyl-containing heterocycles. We will delve into the strategic rationale behind trifluoromethylation, explore a range of cutting-edge synthetic methodologies with detailed protocols, and analyze case studies of FDA-approved drugs to illustrate the real-world impact of this critical functional group.
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The strategic introduction of a trifluoromethyl group into a drug candidate is a well-established strategy to optimize its pharmacological profile.[1] The unique physicochemical properties of the CF3 group, including its high electronegativity, steric bulk, and lipophilicity, contribute to several beneficial effects.[2][3]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[1]
-
Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and reach its target.[4][5][6] This property is crucial for drugs targeting the central nervous system or other lipophilic environments.[2]
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the CF3 group can significantly alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its interaction with biological targets.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein targets, including hydrophobic interactions and dipole-dipole interactions. It can also act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of steric and electronic properties to optimize binding.[7]
The prevalence of trifluoromethylated compounds in pharmaceuticals is a testament to these advantages, with numerous blockbuster drugs featuring this critical moiety.[7][8]
Key Synthetic Strategies for Trifluoromethylated Heterocycles
The synthesis of trifluoromethyl-containing heterocycles presents unique challenges due to the reactivity of many trifluoromethylating reagents. However, a variety of powerful synthetic methodologies have been developed to address these challenges, broadly categorized into direct trifluoromethylation and the use of trifluoromethylated building blocks.
Direct C-H Trifluoromethylation: A Modern Approach
Direct C-H trifluoromethylation has emerged as a highly attractive strategy, as it avoids the need for pre-functionalized substrates and offers a more atom-economical route to the desired products.[8] Radical-based methods, particularly those employing photoredox catalysis, have gained significant prominence in this area.[9]
Mechanism of Photoredox-Catalyzed Trifluoromethylation:
A common approach involves the use of a photocatalyst that, upon excitation by visible light, can reduce a trifluoromethyl source to generate a trifluoromethyl radical. This highly reactive species can then add to a (hetero)aromatic ring, followed by an oxidation step to afford the trifluoromethylated product.[10]
Figure 1: Generalized workflow for photoredox-catalyzed C-H trifluoromethylation of heterocycles.
Experimental Protocol: Innate C-H Trifluoromethylation of a Heterocycle
This protocol is adapted from a general procedure for the direct trifluoromethylation of heteroaromatic systems.[8]
-
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium triflinate (CF3SO2Na) (2.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water (4.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
-
Procedure: a. To a solution of the heterocyclic substrate in a 1:1 mixture of DMSO and DCM, add sodium triflinate. b. Add tert-butyl hydroperoxide dropwise to the stirring solution at room temperature. c. Stir the reaction mixture at ambient temperature for 24 hours. If the conversion is low, an additional portion of t-BuOOH and CF3SO2Na can be added.[9] d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium triflinate serves as a stable, easy-to-handle source of the trifluoromethyl radical.[8]
-
tert-Butyl hydroperoxide acts as the oxidant in the catalytic cycle.[9]
-
The use of a DMSO/DCM solvent system is often crucial for substrate solubility and can influence the regioselectivity of the trifluoromethylation.[8]
The Building Block Approach: Constructing Complexity
An alternative and highly effective strategy involves the use of readily available trifluoromethyl-containing building blocks, which are then elaborated into the desired heterocyclic core.[4][5] This approach offers excellent control over regioselectivity and is amenable to a wide range of cyclization reactions.
Common Trifluoromethylated Building Blocks:
| Building Block | Structure | Application |
| Ethyl 4,4,4-trifluoroacetoacetate | CF3COCH2COOEt | Synthesis of pyrazoles, pyrimidines, and other heterocycles |
| 3,3,3-Trifluoropropene | CF3CH=CH2 | Precursor for various trifluoromethylated synthons |
| Trifluoroacetaldehyde | CF3CHO | Used in the synthesis of trifluoromethylated alcohols and amines |
| Trifluoroacetic anhydride | (CF3CO)2O | Acylating agent for the introduction of the trifluoroacetyl group |
| 2-Bromo-3,3,3-trifluoropropene | CF3C(Br)=CH2 | Versatile building block for cycloaddition and cross-coupling reactions |
Experimental Protocol: Silver-Catalyzed Synthesis of 2-Trifluoromethyl Pyrroles
This protocol is based on the work of Weng, Lin, and coworkers for the cyclization of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate.[5]
-
Materials:
-
Vinyl azide (1.0 equiv)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv)
-
Silver acetate (AgOAc) (10 mol%)
-
1,2-Dichloroethane (DCE)
-
-
Procedure: a. To a solution of the vinyl azide in DCE, add ethyl 4,4,4-trifluoro-3-oxobutanoate and silver acetate. b. Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
Figure 2: Logical workflow for the synthesis of trifluoromethylated heterocycles using a building block approach.
Case Studies: Trifluoromethylated Heterocycles in FDA-Approved Drugs
The successful application of these synthetic strategies is evident in the number of FDA-approved drugs that contain trifluoromethylated heterocyclic moieties.
Pexidartinib: A Tyrosine Kinase Inhibitor
Pexidartinib is an orally available tyrosine kinase inhibitor used for the treatment of tenosynovial giant cell tumors.[11] Its structure features a trifluoromethyl-substituted pyridine ring. The synthesis of pexidartinib involves a multi-step sequence, highlighting the strategic assembly of complex molecules.[11]
Berotralstat: A Plasma Kallikrein Inhibitor
Berotralstat is an oral medication for the prevention of hereditary angioedema (HAE) attacks.[11] It acts by inhibiting plasma kallikrein.[11] The synthesis of this drug involves a four-step process.[11]
Alpelisib: A PI3K Inhibitor
Alpelisib is a phosphoinositide 3-kinase (PI3K) inhibitor used in the treatment of certain types of breast cancer.[11] The inclusion of a trifluoromethyl group on the pyridine ring was found to be crucial for its potent inhibitory activity against PI3K-dependent Akt activation.[11]
Future Perspectives and Conclusion
The field of trifluoromethyl-containing heterocycle synthesis continues to evolve rapidly, with ongoing efforts focused on the development of more efficient, selective, and environmentally benign methodologies. The demand for novel trifluoromethylated heterocycles in drug discovery remains high, driven by the proven benefits of this unique functional group.[5][6][8] Future research will likely focus on:
-
The development of novel trifluoromethylating reagents with improved reactivity and selectivity.
-
The expansion of catalytic methods, including the use of earth-abundant metal catalysts.
-
The application of flow chemistry and other enabling technologies to streamline the synthesis of these important compounds.
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Innate C-H trifluoromethylation of heterocycles. (n.d.). PNAS. Retrieved January 21, 2026, from [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Trifluoromethylated heterocycles. (2014). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Retrieved January 21, 2026, from [Link]
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Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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The Trifluoromethyl Group: A Cornerstone of Modern Drug-Receptor Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, moving beyond its classical perception as a mere lipophilic, metabolically stable moiety. We will delve into the nuanced non-covalent interactions it orchestrates, the causal physicochemical changes it imparts, and the practical methodologies used to validate its impact, thereby empowering researchers to harness its full potential.
The Fundamental Physicochemical Impact of Trifluoromethylation
The introduction of a CF₃ group into a drug candidate fundamentally alters its physicochemical properties in several key ways that are critical for improving a compound's overall drug-like characteristics.[1]
Metabolic Stability: The Power of the C-F Bond
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][4] By replacing a metabolically labile group, such as a methyl (-CH₃), at a known site of metabolism, a CF₃ group can effectively block common oxidative metabolic pathways.[5][6] This strategy, often termed "metabolic switching," can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[6]
Lipophilicity: A Double-Edged Sword
The trifluoromethyl group is highly lipophilic, a property crucial for membrane permeability and transport.[4][7] This is quantitatively described by the Hansch-Fujita π constant, which for a CF₃ group is +0.88.[1] This value indicates its significant contribution to a molecule's overall lipophilicity (logP). This enhanced lipophilicity can facilitate penetration of biological membranes, including the blood-brain barrier, as exemplified by the antidepressant Fluoxetine, where the CF₃ group is critical for its efficient brain penetration.[4] However, medicinal chemists must carefully balance this property, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[7]
Electronic Effects: Modulating Acidity and Basicity (pKa)
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms.[3][8] This strong inductive effect can significantly impact the pKa of nearby acidic or basic functional groups. For instance, attaching a CF₃ group can increase the acidity of an adjacent carboxylic acid or lower the basicity of a neighboring amine.[1][2] This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and ability to interact with target proteins through specific hydrogen bonding networks.[9]
The Versatile Role of the CF₃ Group in Non-Covalent Interactions
While historically viewed as a relatively inert and non-interactive group, recent research has revealed the CF₃ moiety to be a surprisingly versatile participant in a range of non-covalent interactions within a receptor's binding pocket. This challenges the traditional view and opens new avenues for rational drug design.
Van der Waals and Steric Interactions
The trifluoromethyl group is sterically larger than a methyl group and is often used as a bioisostere for groups like chlorine or isopropyl.[2][7] This increased bulk can lead to more favorable van der Waals contacts within a hydrophobic binding pocket, enhancing binding affinity and potentially improving selectivity.[1] The choice to replace a methyl group with a CF₃ group can be used to probe the steric tolerance of a binding site or to promote a specific bioactive conformation.[2]
Dipole-Dipole and Orthogonal Multipolar Interactions
The CF₃ group possesses a strong molecular dipole moment. This allows it to engage in favorable dipole-dipole or dipole-charge interactions with polar residues in the receptor. Furthermore, it can form specific orthogonal interactions with planar, electron-rich systems like aromatic rings (e.g., Phenylalanine, Tyrosine) or amide groups in the protein backbone, contributing significantly to binding energy.
The Amphiphilic Nature: Beyond the Traditional View
Advanced computational and experimental studies have shown that the CF₃ group is not merely a passive hydrophobic filler but an "amphiphilic" bonding partner.[10][11] Contrary to the traditional view that fluorine can only interact with electrophiles, the CF₃ group can act as both an electrophile and a nucleophile.[10] This is due to its high polarizability; the electron density can shift depending on the local electrostatic environment of the binding pocket.[11]
-
As a Hydrogen Bond Acceptor: While unconventional, the fluorine atoms of a CF₃ group can act as weak hydrogen bond acceptors, particularly when interacting with strong hydrogen bond donors like the charged guanidinium group of Arginine (Arg) or a protonated amine.[10][12] This interaction, though weak, can be crucial for orienting a ligand within the binding site.[12]
-
As an Electrophile (Halogen Bonding): Polarization can create an area of positive electrostatic potential on the backside of the carbon atom, allowing it to interact favorably with nucleophilic centers like backbone carbonyl oxygens or the side chains of Serine, Threonine, or Aspartate.[10][11] This type of interaction is a form of halogen bonding.[9]
The diagram below illustrates the diverse interaction capabilities of the trifluoromethyl group within a protein binding site.
Caption: Diverse non-covalent interactions of the CF₃ group.
Data Presentation: Quantitative Effects of Trifluoromethylation
The decision to introduce a CF₃ group is data-driven. The following tables summarize the quantitative impact of this substitution on key drug properties, comparing trifluoromethylated compounds to their methyl or hydrogen analogs.
Table 1: Physicochemical Property Modulation
| Property | -CH₃ Analog | -CF₃ Analog | Rationale for Change |
|---|---|---|---|
| Hansch π Constant | +0.56 | +0.88[1] | High electronegativity of fluorine atoms increases lipophilicity. |
| C-X Bond Energy | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol[4][7] | Stronger C-F bond resists metabolic cleavage. |
| Steric Parameter (van der Waals radius) | ~2.0 Å | ~2.7 Å | The three fluorine atoms increase the group's volume. |
| pKa of R-Aromatic-NH₂ | ~4.5 | ~3.5 | Strong electron-withdrawing effect of CF₃ reduces the basicity of the amine.[1] |
Table 2: Impact on Metabolic Stability (in vitro Microsomal Assay)
| Parameter | Methyl Analog | Trifluoromethyl Analog | Justification of Experimental Outcome |
|---|---|---|---|
| Half-life (t½) in vitro | Shorter | Longer[5] | CF₃ blocks the primary site of oxidative metabolism, reducing the rate of clearance.[6] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower[5] | Intrinsic clearance is a measure of metabolic capacity; blocking metabolism reduces this value. |
| Number of Metabolites | Generally higher | Significantly reduced[5] | Inhibition of a major metabolic pathway limits the formation of downstream metabolites. |
Experimental Protocols for Validation
The theoretical benefits of trifluoromethylation must be confirmed experimentally. As a self-validating system, the following protocols provide robust methods to quantify the effects of CF₃ substitution.
Protocol: In Vitro Liver Microsomal Stability Assay
This assay is fundamental for assessing the impact of a CF₃ group on metabolic stability early in the drug discovery process.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.[5][6]
Methodology:
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of both the parent (e.g., -CH₃) and the trifluoromethylated analog in DMSO.
-
Liver Microsomes: Use commercially available pooled human or rat liver microsomes. Thaw on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the necessary cofactor (NADPH) for CYP450 activity.
-
Stopping Solution: Ice-cold Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct stable compound).
-
-
Incubation Procedure:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution (diluted from stock to a final concentration of 1 µM) to the wells and pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[5]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Compare the t½ of the trifluoromethylated analog to its parent compound to quantify the improvement in metabolic stability.
-
Causality: A significantly longer t½ for the CF₃ analog directly demonstrates that the substitution has successfully blocked a key metabolic liability, validating the design strategy.
Caption: Workflow for an in vitro microsomal stability assay.
Case Study: Celecoxib (Celebrex)
The non-steroidal anti-inflammatory drug (NSAID) Celecoxib is a classic example where the trifluoromethyl group is essential for its mechanism of action.[2] Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme over the COX-1 isoform. This selectivity is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs. The CF₃ group on one of the phenyl rings of Celecoxib projects into a secondary side pocket present in the COX-2 active site but absent in COX-1. The steric bulk and favorable interactions of the CF₃ group in this side pocket are a primary determinant of the drug's high affinity and selectivity for COX-2.[1]
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design.[1] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and engage in a complex network of non-covalent interactions makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[4][7] As our understanding of its subtle electronic and amphiphilic properties deepens, the rational application of the CF₃ group will continue to be a cornerstone of modern drug discovery, enabling the development of safer, more effective, and more targeted therapeutics.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). [Link]
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Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. PubMed Central. [Link]
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Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed. PubMed. [Link]
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Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. [Link]
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Can the −CF3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF2–F···H–N+ Interaction Says Yes | The Journal of Organic Chemistry. ACS Publications. [Link]
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Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. Frontiers. [Link]
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Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. NIH. [Link]
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A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Research Communities. [Link]
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A Senior Application Scientist's Guide to Theoretical and Computational Studies of Benzylpiperidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Benzylpiperidine Scaffold in Modern Drug Discovery
The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, valued for its structural flexibility and three-dimensional character.[1][2] This versatile scaffold allows for fine-tuning of both efficacy and physicochemical properties, making it a frequent choice in drug development.[1][2] The N-benzylpiperidine core is present in numerous approved drugs and clinical candidates, where it often facilitates crucial cation-π interactions with target proteins.[1][2] Computational and theoretical studies have become indispensable in rationally designing and optimizing these derivatives, accelerating the discovery of novel therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and viral infections.[3][4] This guide provides an in-depth exploration of the key computational methodologies employed in the study of benzylpiperidine derivatives, offering both theoretical grounding and practical insights for researchers in the field.
The Computational Chemist's Toolkit: Key Methodologies
The rational design of benzylpiperidine derivatives hinges on a synergistic application of various computational techniques. Each method offers a unique lens through which to examine and predict the behavior of these molecules.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a foundational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding modes of benzylpiperidine derivatives and for virtual screening of compound libraries.
-
The "Why": Docking studies provide initial hypotheses about how a molecule interacts with its target protein, highlighting key amino acid residues involved in binding.[1] This information is invaluable for designing derivatives with improved affinity and selectivity. For instance, docking studies on benzylpiperidine derivatives targeting acetylcholinesterase (AChE) have revealed the importance of π-π interactions between the benzyl group and aromatic residues in the enzyme's active site.[5]
-
Methodological Considerations: The choice of docking software (e.g., AutoDock, Glide, GOLD) and scoring function is critical. For flexible molecules like benzylpiperidine derivatives, induced-fit docking (IFD) protocols can provide more accurate predictions by accounting for receptor flexibility upon ligand binding.[6]
Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Function
QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity.
-
The "Why": QSAR models can predict the activity of novel, unsynthesized benzylpiperidine derivatives, thereby prioritizing synthetic efforts.[3] These models are built on molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, and shape.[7] For example, a QSAR study on N-benzylpiperidine inhibitors of AChE identified the polar surface area, dipole moment, and molecular weight as key determinants of inhibitory activity.[7]
-
Self-Validation: A robust QSAR model must be rigorously validated. Internal validation techniques (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds are essential to ensure the model's predictive power.[8] A high coefficient of determination (R²) and predictive squared correlation coefficient (Q²) are indicative of a reliable model.[3]
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While docking provides a static snapshot of binding, MD simulations offer a dynamic view of the ligand-receptor complex over time.[9]
-
The "Why": MD simulations are used to assess the stability of the predicted binding pose from docking and to understand the conformational changes that occur upon ligand binding.[10][11] By simulating the movement of atoms over time, researchers can gain insights into the flexibility of the ligand and receptor, the role of solvent molecules, and the energetics of binding.[9][12] These simulations have been instrumental in validating the stability of benzylpiperidine derivatives in the active sites of their target proteins.[3][11]
-
Data Analysis: Analysis of MD trajectories can reveal crucial information such as root-mean-square deviation (RMSD) to assess complex stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.[10][13]
Pharmacophore Modeling: Identifying Essential Features for Activity
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[14]
-
The "Why": Pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that could be developed into new benzylpiperidine derivatives.[14] These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).[14]
In Silico ADMET Prediction: Assessing Drug-Likeness
Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.
-
The "Why": Early assessment of ADMET properties is crucial to reduce the attrition rate of drug candidates in later stages of development. Various online tools and software packages can predict key parameters such as solubility, permeability, metabolic stability, and potential toxicity.[4][15] For benzylpiperidine derivatives, in silico ADMET studies have been used to evaluate their potential as orally bioavailable drugs.[4][16]
An Integrated Computational Workflow in Action
The true power of these computational methods lies in their integrated application. A typical workflow for the discovery of novel benzylpiperidine-based inhibitors might proceed as follows:
Caption: An integrated computational and experimental workflow for drug discovery.
Practical Protocol: Molecular Docking of a Benzylpiperidine Derivative
This section provides a generalized, step-by-step protocol for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.
Objective: To predict the binding mode of a novel benzylpiperidine derivative in the active site of acetylcholinesterase (AChE).
Materials:
-
Protein Data Bank (PDB) ID of human AChE (e.g., 4EY7).
-
3D structure of the benzylpiperidine derivative (in .mol2 or .pdb format).
-
AutoDock Tools (ADT) for preparing input files.
-
AutoDock Vina for performing the docking.
-
PyMOL or other molecular visualization software for analysis.
Protocol:
-
Receptor Preparation:
-
Download the crystal structure of AChE from the PDB.
-
Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Load the ligand structure into ADT.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
In ADT, define the search space (grid box) to encompass the active site of AChE. The center of the grid should be the approximate center of the active site, and the dimensions should be large enough to allow for the ligand to move freely.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Open a terminal or command prompt.
-
Execute the following command: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docked poses in the context of the receptor's active site using PyMOL.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) for the best-scoring pose.
-
Trustworthiness Check: To validate the docking protocol, the co-crystallized ligand (if present) can be extracted and re-docked into the receptor. A low RMSD between the re-docked pose and the crystallographic pose (< 2.0 Å) indicates a reliable docking setup.
Data Synthesis: A Comparative Look at Benzylpiperidine Derivatives
The following table summarizes hypothetical data from a computational study of benzylpiperidine derivatives targeting a specific kinase, illustrating how quantitative data can be effectively presented.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Predicted pIC50 (QSAR) | Number of H-Bonds | Predicted Oral Bioavailability (%) |
| BZP-001 | -8.5 | 7.2 | 2 | 85 |
| BZP-002 | -9.2 | 7.8 | 3 | 78 |
| BZP-003 | -7.8 | 6.9 | 1 | 92 |
| BZP-004 | -9.5 | 8.1 | 3 | 75 |
Future Perspectives and Challenges
The field of computational drug discovery is continually evolving. The integration of artificial intelligence and machine learning is poised to further enhance the predictive power of these models.[3] However, challenges remain, particularly in accurately predicting binding free energies and in modeling complex biological phenomena such as protein-protein interactions and allosteric modulation. Despite these challenges, the continued development and application of theoretical and computational methods will undoubtedly play a pivotal role in the future of drug discovery, with benzylpiperidine derivatives remaining a key area of focus.
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National Center for Biotechnology Information. (n.d.). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PubMed Central. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. Retrieved January 21, 2026, from [Link]
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PubMed. (n.d.). QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the In Vitro Characterization of Novel Piperidine-Based Compounds as Potential LRRK2 Inhibitors
This document provides a detailed guide for the in vitro evaluation of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride, a compound with structural motifs found in neurologically active agents.[1][2][3][4] Given the therapeutic interest in targeting kinases for neurodegenerative diseases, this guide will focus on protocols to assess the compound's potential as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[5][6] The methodologies described herein are designed to be robust and provide a comprehensive understanding of the compound's biochemical and cellular activity.
Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease.[5] The G2019S mutation, in particular, leads to increased kinase activity, suggesting that inhibitors of LRRK2 could be a viable therapeutic strategy.[5][6] Therefore, screening novel chemical entities like this compound against LRRK2 is a rational step in the drug discovery process.
I. Biochemical Assay: LRRK2 Kinase Activity Profiling
The initial assessment of a potential LRRK2 inhibitor involves a direct measurement of its effect on the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to quantify ADP produced during a kinase reaction, which is a direct measure of kinase activity.[7]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the LRRK2 kinase reaction is allowed to proceed, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.[7]
Experimental Workflow
Caption: Workflow for the LRRK2 ADP-Glo™ Kinase Assay.
Detailed Protocol
Materials:
-
LRRK2 enzyme (recombinant)
-
LRRKtide substrate[7]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[7]
-
This compound (test compound)
-
Positive control inhibitor (e.g., GNE-7915, LRRK2-IN-1)[5][8][9][10]
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or 5% DMSO (vehicle control) to the wells of a 384-well plate.[7]
-
Enzyme Addition: Dilute the LRRK2 enzyme in Kinase Buffer to the desired concentration (determined from enzyme titration) and add 2 µL to each well.[7]
-
Reaction Initiation: Prepare a substrate/ATP mix in Kinase Buffer. A common concentration is 0.2 µg/µL LRRKtide and 10 µM ATP.[7] Initiate the kinase reaction by adding 2 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 120 minutes.[7]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[7]
-
-
Data Acquisition: Record the luminescence using a plate reader.
Data Analysis
The luminescent signal is proportional to the amount of ADP produced and thus to the LRRK2 kinase activity. The percentage of inhibition is calculated relative to the vehicle (DMSO) control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by fitting the data to a dose-response curve.
| Compound | LRRK2 IC50 (nM) | Kinase Selectivity | Reference |
| GNE-7915 | 9 | Highly selective over 187 kinases | [8][10] |
| LRRK2-IN-1 | 13 (WT), 6 (G2019S) | Selective | [5] |
| This compound | To be determined | To be determined | N/A |
II. Cellular Assay: LRRK2 Autophosphorylation
To determine if the test compound can inhibit LRRK2 activity within a cellular context, a common method is to measure the phosphorylation of LRRK2 at specific sites, such as Serine 935 (pS935).[11] Inhibition of LRRK2 kinase activity leads to the dephosphorylation of this site.[5][11] A time-resolved Förster resonance energy transfer (TR-FRET) assay is a high-throughput method for this purpose.[11]
Principle of the TR-FRET Cellular Assay
This assay measures the proximity of two molecules labeled with fluorescent dyes. In this case, a terbium-labeled antibody recognizes total LRRK2, and a fluorescently labeled antibody recognizes pS935-LRRK2. When both antibodies are bound to the same LRRK2 protein, excitation of the terbium donor leads to energy transfer to the acceptor fluorophore, resulting in a specific FRET signal. A decrease in this signal indicates a reduction in pS935 levels and thus, LRRK2 inhibition.
Experimental Workflow
Caption: Workflow for the LRRK2 pS935 Cellular TR-FRET Assay.
Detailed Protocol
Materials:
-
HEK293T or other suitable cells
-
BacMam LRRK2-GFP (wild-type or G2019S mutant)[11]
-
Cell culture medium and supplements
-
384-well assay plates
-
TR-FRET antibodies (anti-LRRK2 and anti-pS935-LRRK2)
-
Lysis buffer
-
This compound (test compound)
-
Positive control inhibitor (e.g., LRRK2-IN-1)[11]
-
DMSO
Procedure:
-
Cell Transduction: Transduce HEK293T cells with BacMam LRRK2-GFP to overexpress the kinase. Plate the transduced cells in a 384-well plate.[11]
-
Compound Treatment: Add serial dilutions of this compound or a positive control inhibitor to the cells. Incubate for 90 minutes.[11]
-
Cell Lysis: Lyse the cells by adding lysis buffer containing the TR-FRET antibody pair.
-
Incubation: Incubate the plate at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (emission at 520 nm and 490/495 nm).[11]
Data Analysis
The TR-FRET signal is typically expressed as the ratio of the acceptor emission (520 nm) to the donor emission (490/495 nm). A decrease in this ratio indicates inhibition of LRRK2 autophosphorylation. The cellular IC50 value can be calculated from the dose-response curve.
III. Advanced Cellular Assay: Proximity Ligation Assay (PLA)
For a more sensitive and specific in situ measurement of endogenous LRRK2 activity, a Proximity Ligation Assay (PLA) can be employed. This technique allows for the detection and quantification of LRRK2 autophosphorylation at the single-cell level.[12][13][14]
Principle of the Proximity Ligation Assay
PLA utilizes two primary antibodies that recognize LRRK2 and its phosphorylated form (e.g., pS1292).[12][13] When these antibodies bind in close proximity, secondary antibodies with attached DNA oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes. The resulting fluorescent spots can be visualized and quantified using microscopy.[12]
Key Steps in LRRK2 PLA
-
Cell Culture and Fixation: Cells are cultured on coverslips, treated with the test compound, and then fixed and permeabilized.[13]
-
Primary Antibody Incubation: The cells are incubated with primary antibodies against total LRRK2 and a phosphorylated form (e.g., pS1292).[12]
-
PLA Probe Incubation: PLA probes (secondary antibodies with attached oligonucleotides) are added.
-
Ligation and Amplification: Ligation and amplification reagents are added to create and amplify the circular DNA.[12]
-
Detection: Fluorescently labeled oligonucleotides are used to detect the amplified DNA.
-
Imaging and Analysis: The fluorescent signals are visualized by confocal microscopy and quantified.[12][13]
This advanced technique provides high sensitivity and cellular resolution for assessing LRRK2 kinase activity.[12][13][14]
IV. Trustworthiness and Self-Validation
To ensure the reliability of the obtained results, the following controls should be included in every experiment:
-
Vehicle Control: (e.g., DMSO) to establish the baseline kinase activity.
-
Positive Control Inhibitor: A known LRRK2 inhibitor (e.g., GNE-7915 or LRRK2-IN-1) to confirm assay performance.
-
No Enzyme/No Substrate Controls: To determine the background signal.
-
For Cellular Assays: A cytotoxicity assay should be run in parallel to ensure that the observed effects are not due to compound toxicity.
By adhering to these detailed protocols and incorporating appropriate controls, researchers can confidently assess the in vitro activity of this compound and other novel compounds as potential LRRK2 inhibitors.
References
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Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - Bio-protocol. (2021-09-05). Available from: [Link]
-
Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC - NIH. Available from: [Link]
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Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed Central. (2021-09-05). Available from: [Link]
-
In vitro LRRK2 kinase activity assay using mass-spectrometry as readout - Protocols.io. (2023-09-07). Available from: [Link]
-
Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One - Research journals. Available from: [Link]
-
Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed. (2021-09-05). Available from: [Link]
-
Structural Characterization of LRRK2 Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]
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Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 - NIH. Available from: [Link]
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Structural Characterization of LRRK2 Inhibitors - PubMed. (2015-05-14). Available from: [Link]
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[PDF] Structural Characterization of LRRK2 Inhibitors. - Semantic Scholar. Available from: [Link]
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Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PubMed Central. Available from: [Link]
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Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade - PubMed Central. (2022-08-11). Available from: [Link]
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Discovery of potent LRRK2 inhibitors by ensemble virtual screening strategy and bioactivity evaluation - PubMed. (2024-12-05). Available from: [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC - PubMed Central. Available from: [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. Available from: [Link]
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Application Notes and Protocols: Utilizing 3-[4-(Trifluoromethyl)benzyl]piperidine HCl for High-Fidelity Serotonin Reuptake Inhibitor Screening
Foreword: The Rationale for a Specialized Tool Compound in Serotonin Transporter Research
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). The discovery and development of novel SRIs with improved efficacy and side-effect profiles necessitate robust and reliable screening assays. A key component of such assays is the use of well-characterized tool compounds that serve as positive controls and benchmarks for selectivity and potency.
This document provides a detailed guide on the application of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl as a reference compound in serotonin reuptake inhibitor screening programs. The unique structural features of this molecule, particularly the presence of a trifluoromethyl group on the benzyl moiety, are anticipated to confer high affinity and selectivity for the serotonin transporter. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and increasing lipophilicity, which can lead to improved biological activity and more predictable pharmacokinetic profiles.[1] While extensive public-domain data on this specific isomer is developing, its structural class, benzylpiperidines, is well-documented for interaction with monoamine transporters. Structure-activity relationship (SAR) studies of related benzylpiperidine series have consistently shown that substitutions on the benzyl ring are critical determinants of affinity and selectivity for SERT over the dopamine transporter (DAT) and norepinephrine transporter (NET).[2][3]
These application notes are designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel SRIs. The protocols herein describe validated, self-consistent experimental systems for the in vitro assessment of SERT inhibition, leveraging 3-[4-(Trifluoromethyl)benzyl]piperidine HCl as a model high-affinity inhibitor.
I. The Serotonin Reuptake Mechanism and the Role of Inhibitors
The serotonin transporter is a transmembrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4] This process terminates the action of serotonin and allows for its repackaging into synaptic vesicles. Inhibition of SERT leads to an accumulation of serotonin in the synapse, thereby enhancing and prolonging its signaling to postsynaptic receptors. This is the primary mechanism of action for SSRI antidepressants.[4]
Caption: Mechanism of serotonergic neurotransmission and SERT inhibition.
II. Experimental Design: In Vitro Serotonin Reuptake Assay
The most direct method for assessing the inhibitory activity of a compound on SERT is a functional serotonin reuptake assay. This assay measures the uptake of a radiolabeled or fluorescent substrate, typically [³H]5-HT (serotonin), into cells expressing the serotonin transporter. The reduction in substrate uptake in the presence of a test compound is indicative of its inhibitory potency.
Core Principles of a Self-Validating Assay
A robust screening protocol must include internal controls to ensure data integrity. This includes:
-
Positive Control: A known, potent SRI to confirm assay performance. Fluoxetine or Paroxetine are common choices. 3-[4-(Trifluoromethyl)benzyl]piperidine HCl can be employed here as a well-characterized internal standard once its profile is established in-house.
-
Negative Control (Non-specific Uptake): A compound that blocks SERT with high potency and at a high concentration (e.g., a saturating concentration of a known SRI) to define the baseline of non-transporter-mediated substrate accumulation.
-
Vehicle Control: The solvent in which the test compounds are dissolved (e.g., DMSO) to account for any effects of the vehicle on cell viability or transporter function.
Choice of Experimental System
Several systems are suitable for in vitro serotonin reuptake assays, each with its own advantages and disadvantages.
| Experimental System | Advantages | Disadvantages |
| HEK293 cells stably expressing human SERT (hSERT) | High level of hSERT expression, reproducible results, human transporter target.[5] | Non-neuronal cell line, may lack some native regulatory elements. |
| JAR cells (human choriocarcinoma) | Endogenously express hSERT, commercially available.[6] | Lower SERT expression than transfected cells, may have other transporters. |
| Rat brain synaptosomes | Native neuronal environment, contains all necessary co-factors.[5] | Requires use of animals, measures activity at the rat transporter, which can differ from human. |
For primary screening and SAR studies, HEK293-hSERT cells are often the preferred system due to their high-throughput compatibility and direct relevance to the human transporter.
Caption: High-level workflow for an in vitro serotonin reuptake assay.
III. Detailed Protocol: [³H]5-HT Uptake Assay in HEK293-hSERT Cells
This protocol is optimized for a 96-well format, suitable for screening and IC₅₀ determination.
A. Materials and Reagents
-
Cell Line: HEK293 cells stably transfected with the human serotonin transporter (hSERT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 10 mM glucose and 0.1 mM ascorbic acid.
-
Radioligand: [³H]Serotonin creatinine sulfate ([³H]5-HT), specific activity 20-30 Ci/mmol.
-
Test Compound: 3-[4-(Trifluoromethyl)benzyl]piperidine HCl, dissolved in DMSO to a 10 mM stock.
-
Positive Control: Fluoxetine HCl, 10 mM stock in DMSO.
-
Non-specific Uptake Control: 10 µM Paroxetine in assay buffer.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS) in water.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail compatible with aqueous samples.
-
Equipment: 96-well cell culture plates, multichannel pipettes, cell harvester (optional), liquid scintillation counter.
B. Step-by-Step Procedure
-
Cell Plating:
-
One day prior to the assay, seed HEK293-hSERT cells into a 96-well, white, clear-bottom cell culture plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Preparation:
-
Prepare serial dilutions of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl and the positive control (Fluoxetine) in assay buffer. A typical concentration range for IC₅₀ determination would be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed (37°C) assay buffer.
-
Add 50 µL of assay buffer containing the appropriate concentration of the test compound, positive control, or vehicle to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Prepare the [³H]5-HT solution in assay buffer to a final concentration of 20 nM.
-
Initiate the uptake reaction by adding 50 µL of the [³H]5-HT solution to each well (final volume 100 µL).
-
Incubate for 10 minutes at 37°C. The incubation time should be within the linear range of uptake, which should be determined empirically.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
-
Detection:
-
Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 10 minutes.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
C. Data Analysis
-
Calculate Percent Inhibition:
-
Determine the average counts per minute (CPM) for each condition (test compound concentrations, total uptake, and non-specific uptake).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (CPM_test - CPM_nonspecific) / (CPM_total - CPM_nonspecific))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces serotonin uptake by 50%.[7]
-
IV. Selectivity Profiling
To establish 3-[4-(Trifluoromethyl)benzyl]piperidine HCl as a selective serotonin reuptake inhibitor, its activity must be assessed against other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). This is achieved by performing similar radioligand uptake assays using cell lines specifically expressing hDAT or hNET, with their respective substrates ([³H]dopamine and [³H]norepinephrine).
A compound is considered selective for SERT if its IC₅₀ value for SERT is significantly lower (typically >10-fold) than its IC₅₀ values for DAT and NET.
| Transporter | Test Compound | Hypothetical IC₅₀ (nM) | Selectivity Ratio (DAT/SERT) | Selectivity Ratio (NET/SERT) |
| SERT | 3-[4-(CF₃)benzyl]piperidine HCl | 5 | - | - |
| DAT | 3-[4-(CF₃)benzyl]piperidine HCl | 250 | 50 | - |
| NET | 3-[4-(CF₃)benzyl]piperidine HCl | 150 | - | 30 |
| SERT | Fluoxetine (Reference) | 10 | - | - |
| DAT | Fluoxetine (Reference) | 300 | 30 | - |
| NET | Fluoxetine (Reference) | 200 | - | 20 |
This table presents hypothetical data for illustrative purposes, based on the expected properties of the compound class.
V. Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the in vitro screening and characterization of potential serotonin reuptake inhibitors. 3-[4-(Trifluoromethyl)benzyl]piperidine HCl, with its anticipated high affinity and selectivity for SERT, serves as an excellent tool compound for validating these assays and as a benchmark for novel chemical entities. The systematic application of these methodologies will enable researchers to generate high-quality, reproducible data, thereby accelerating the discovery of next-generation therapeutics for serotonin-related disorders. Further characterization of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl, including radioligand binding assays to determine its affinity (Kᵢ) and in vivo studies to assess its pharmacokinetic and pharmacodynamic properties, will further solidify its role as a valuable research tool in the field of neuroscience and drug development.
References
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Paudel, S., Acharya, S., Min, X., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392–398. [Link]
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Paudel, S., Min, X., Acharya, S., et al. (2017). Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine-tetrazoles. Bioorganic & Medicinal Chemistry, 25(17), 4789-4800. [Link]
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Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]
- Eshleman, A. J., Stewart, E., Evenson, A., et al. (2013). A cell-based radiotracer binding and uptake inhibition assays: a comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Journal of Pharmacological and Toxicological Methods, 68(1), 70-80.
- Blakely, R. D., De Felice, L. J., & Hartzell, H. C. (1994). Molecular physiology of norepinephrine and serotonin transporters. The Journal of experimental biology, 196, 263–281.
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GraphPad Software. (n.d.). IC50 determination. Retrieved from [Link]
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Application and Protocol Development for Animal Models of Parkinson's Disease: A Review of Available Compounds
To Researchers, Scientists, and Drug Development Professionals,
This document addresses the inquiry for detailed application notes and protocols for creating animal models of Parkinson's disease using 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride . Following a comprehensive review of the current scientific literature, we must report that there are no established and publicly documented protocols for the use of this specific compound to induce Parkinson's-like pathology in animal models .
Our extensive search of scientific databases, patent literature, and chemical supplier information did not yield any evidence of this compound being used as a neurotoxin to model Parkinson's disease. The primary and validated methods for creating such models rely on compounds that selectively destroy dopaminergic neurons.
The research landscape for piperidine-based compounds, particularly those with benzyl and trifluoromethyl substitutions, is active. However, the focus of this research is on the therapeutic potential of these molecules, not their use in disease induction. These related compounds are being investigated for neuroprotective properties, as receptor antagonists to manage symptoms, or as enzyme inhibitors, which is contrary to the neurodegenerative requirements for a disease model. For instance, similar chemical scaffolds are being explored as dopamine D4 receptor antagonists for L-DOPA induced dyskinesias and as monoamine oxidase B (MAO-B) inhibitors.[1]
Given the absolute requirement for scientific integrity, verifiability, and the safety of research subjects, we cannot in good faith generate a hypothetical or unsubstantiated protocol for a compound with no precedent in this application. Doing so would be scientifically unsound and potentially dangerous.
Standard and Validated Protocols for Parkinson's Disease Animal Models
For researchers seeking to develop animal models of Parkinson's disease, we recommend utilizing established and well-characterized neurotoxins. These methods have been extensively documented, and their effects on behavioral, neurochemical, and histological levels are well understood. The two most common and reliable neurotoxin-based models are the MPTP and 6-OHDA models.
The MPTP Model of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is one of the most widely used compounds to induce parkinsonism in rodents and non-human primates.[2][3][4]
Mechanism of Action: MPTP is a lipophilic compound that readily crosses the blood-brain barrier. Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT). Inside the neurons, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death. This process selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking a key pathological feature of Parkinson's disease.
Protocol: Sub-Acute MPTP-Induced Parkinson's Model in Mice
This protocol describes a common regimen for inducing a consistent dopaminergic lesion in mice.[2][3]
Materials:
-
MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Appropriate housing and personal protective equipment (PPE) for handling neurotoxins
Experimental Workflow:
Caption: Workflow for MPTP-induced Parkinson's model.
Procedure:
-
Preparation of MPTP Solution: In a certified chemical fume hood, dissolve MPTP hydrochloride in sterile saline to a final concentration of 3 mg/mL. Prepare this solution fresh daily.
-
Administration: Administer a single intraperitoneal (i.p.) injection of MPTP at a dose of 30 mg/kg once daily for 5 consecutive days.[2][3] A control group should receive daily injections of saline.
-
Post-Injection Maturation: Allow the animals to recover for 21 days after the final injection. This period is crucial for the full development of the dopaminergic lesion.[5]
-
Validation of the Model: The success of the model must be validated through a combination of behavioral, neurochemical, and histological assessments.
The 6-OHDA Model of Parkinson's Disease
6-hydroxydopamine (6-OHDA) is a neurotoxic synthetic organic compound used to selectively destroy dopaminergic and noradrenergic neurons.[6] Unlike MPTP, 6-OHDA does not cross the blood-brain barrier and must be injected directly into the brain.[7] This allows for the creation of unilateral lesion models, which are particularly useful for studying motor asymmetry.
Mechanism of Action: 6-OHDA is taken up into dopaminergic neurons by the dopamine and norepinephrine transporters. Once inside the neuron, it auto-oxidizes and produces reactive oxygen species (ROS), including hydrogen peroxide and superoxide radicals. This leads to severe oxidative stress, mitochondrial dysfunction, and ultimately, neuronal death.
Protocol: Unilateral 6-OHDA Lesion in Rats
This protocol describes the creation of a hemi-parkinsonian rat model by injection into the medial forebrain bundle (MFB).[7]
Materials:
-
6-OHDA hydrochloride
-
Ascorbic acid (to prevent oxidation of 6-OHDA)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic apparatus
-
Hamilton syringe
-
Male Sprague-Dawley rats (200-250 g)
Experimental Workflow:
Caption: Workflow for 6-OHDA-induced Parkinson's model.
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a solution of 6-OHDA in cold, sterile saline containing 0.02% ascorbic acid. A common concentration is 4 µg/µL. This solution must be prepared fresh immediately before use and protected from light.
-
Stereotactic Surgery: Anesthetize the rat and place it in a stereotactic frame. Following a midline scalp incision, drill a small hole in the skull over the target coordinates for the medial forebrain bundle (MFB). For a unilateral lesion, typical coordinates relative to bregma are: Anteroposterior: -2.2 mm; Mediolateral: +1.5 mm; Dorsoventral: -8.0 mm from the dura.[7]
-
Injection: Slowly inject the 6-OHDA solution (e.g., 4-5 µL) into the MFB at a rate of 1 µL/minute.[7] Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-Operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesics and accessible food and water.
-
Validation of the Model: The lesion is typically validated 2-3 weeks post-surgery.
Validation Techniques for Parkinson's Disease Models
A robust validation is critical to ensure the successful creation of a Parkinson's model. This involves a multi-tiered approach.
| Validation Tier | Specific Test | Purpose | Expected Outcome in Lesioned Animals |
| Behavioral | Rotarod Test | To assess motor coordination and balance. | Decreased latency to fall from the rotating rod.[8] |
| Cylinder Test | To measure forelimb asymmetry in unilateral lesion models. | Increased use of the ipsilateral (non-impaired) forelimb. | |
| Apomorphine-Induced Rotation | To confirm dopaminergic denervation in unilateral 6-OHDA models. | Contralateral rotations (away from the lesioned side).[9] | |
| Neurochemical | HPLC Analysis of Striatal Tissue | To quantify levels of dopamine and its metabolites (DOPAC, HVA). | Significant reduction (>70%) in striatal dopamine levels.[5] |
| Histological | Tyrosine Hydroxylase (TH) Immunohistochemistry | To visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. | A significant decrease in the number of TH-positive cells in the SNpc and reduced staining density in the striatum.[10][11][12] |
| α-Synuclein Staining | To detect the presence of protein aggregates, a key hallmark of PD pathology. | Increased presence of α-synuclein aggregates in some models, particularly chronic or viral vector-based models.[1][13][14] |
Conclusion
While the specific compound this compound is not a tool for inducing Parkinson's disease models based on current scientific knowledge, well-established and rigorously validated methods using neurotoxins like MPTP and 6-OHDA are available. These models, when created and validated correctly, provide powerful platforms for investigating the pathophysiology of Parkinson's disease and for testing the efficacy of novel therapeutic agents.
We encourage researchers to adhere to these validated protocols to ensure the reproducibility and translational relevance of their findings.
References
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Michael J. Fox Foundation for Parkinson's Research. (n.d.). In Vivo SPECT Imaging of Alpha-Synuclein Aggregation with Morphology Specific Antibody Based Ligands. Retrieved from [Link]
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News-Medical.Net. (2017, December 15). Active Alpha-Synuclein Proteins for In Vitro and In Vivo Experiments. Retrieved from [Link]
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Charles River Laboratories. (n.d.). α-Synuclein Expression and Aggregation Quantification. Retrieved from [Link]
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Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Retrieved from [Link]
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UniCA IRIS. (n.d.). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinsonʼs. Retrieved from [Link]
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PubMed. (n.d.). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease. Retrieved from [Link]
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PubMed. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]
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PubMed. (2025, September 11). Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. Retrieved from [Link]
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ResearchGate. (2025, August 9). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]
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MDPI. (n.d.). Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinsonʼs disease. Retrieved from [Link]
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MDPI. (n.d.). Current Approaches and Tools Used in Drug Development against Parkinson's Disease. Retrieved from [Link]
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MDPI. (n.d.). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Retrieved from [Link]
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Application Notes and Protocols: Investigating 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride as a Potential Therapeutic Agent for Alzheimer's Disease
An in-depth technical guide on the experimental use of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride in Alzheimer's research.
Abstract
Alzheimer's disease (AD) presents a complex, multifactorial pathology demanding innovative therapeutic strategies that can address its diverse neurodegenerative pathways.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental investigation of this compound, a novel compound with a chemical scaffold suggestive of multi-target potential in AD. Based on the established activities of structurally related benzylpiperidine and piperazine derivatives, we hypothesize that this compound may exert its therapeutic effects through the dual inhibition of cholinesterases and the modulation of amyloid-beta (Aβ) aggregation.[1][3][4][5] These application notes and protocols are designed to provide a robust framework for the systematic in vitro and in vivo evaluation of this compound, from initial enzymatic assays to preclinical assessment of cognitive and neuropathological outcomes in a relevant animal model.
Introduction: The Scientific Rationale
The development of effective treatments for Alzheimer's disease has been hindered by the complexity of its pathogenesis, which involves cholinergic deficits, the accumulation of amyloid-beta plaques and neurofibrillary tangles, and neuroinflammation.[1] Single-target therapies have shown limited efficacy, underscoring the need for multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological cascades.[1][2] The benzylpiperidine scaffold has emerged as a promising chemical framework for the design of such MTDLs.[3][4][5]
This compound belongs to this class of compounds. The trifluoromethyl group is a bioisostere for other functional groups and can enhance metabolic stability and blood-brain barrier permeability, making it an attractive feature for a CNS-targeting drug. The benzylpiperidine core has been shown in numerous studies to interact with the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic pathway that are dysregulated in AD.[3][4] Furthermore, this scaffold has been implicated in the inhibition of Aβ aggregation, a central event in AD pathology.[5]
These protocols will guide the researcher through a logical, evidence-based workflow to rigorously test the hypothesis that this compound is a viable candidate for AD therapy.
Proposed Mechanism of Action
Based on the current understanding of benzylpiperidine derivatives in the context of Alzheimer's disease, we propose that this compound may act through the following pathways:
-
Cholinergic System Modulation: Inhibition of AChE and BChE to increase acetylcholine levels in the synaptic cleft, thereby improving cognitive function.[3][4]
-
Anti-Amyloidogenic Activity: Direct or indirect inhibition of Aβ peptide aggregation, reducing the formation of toxic oligomers and plaques.[5]
-
Neuroprotection: Attenuation of Aβ-induced neurotoxicity, potentially through the modulation of downstream signaling pathways.
The following diagram illustrates the hypothesized multi-target engagement of the compound:
Caption: Hypothesized multi-target mechanism of action.
In Vitro Evaluation: Protocols and Methodologies
A systematic in vitro evaluation is the foundational step in characterizing the therapeutic potential of this compound. The following protocols are designed to assess its activity against key molecular targets in AD.
Cholinesterase Inhibition Assays
The primary assessment of the compound's effect on the cholinergic system involves determining its inhibitory potency against AChE and BChE. Ellman's method is a widely accepted and reliable colorimetric assay for this purpose.
Protocol 3.1.1: Determination of IC50 for AChE and BChE
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound or donepezil.
-
Add 125 µL of phosphate buffer to each well.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE or BChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and plot against the logarithm of the compound concentration to calculate the IC50 value.
-
Table 1: Hypothetical Cholinesterase Inhibition Data
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound | 0.58 | 2.32 | 4.0 |
| Donepezil | 0.02 | 5.80 | 290 |
Amyloid-Beta Aggregation Assay
The Thioflavin T (ThT) fluorescence assay is a standard method to monitor the aggregation of Aβ peptides in real-time.[6][7][8]
Protocol 3.2.1: Thioflavin T Assay for Aβ42 Aggregation Inhibition
-
Reagents and Materials:
-
Synthetic Amyloid-Beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
This compound (Test Compound)
-
Curcumin (Positive Control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare monomeric Aβ42 by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO.
-
Dilute the Aβ42 stock solution in phosphate buffer to a final concentration of 10 µM.
-
In a 96-well plate, add the test compound or curcumin at various concentrations.
-
Add the Aβ42 solution to each well.
-
Add ThT solution to each well to a final concentration of 5 µM.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (Excitation: 440 nm, Emission: 485 nm) every 30 minutes for 48 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition at the plateau phase.
-
Table 2: Hypothetical Aβ42 Aggregation Inhibition Data
| Compound | Concentration (µM) | Inhibition of Aβ42 Aggregation (%) |
| This compound | 1 | 25.3 |
| 5 | 58.7 | |
| 10 | 82.1 | |
| Curcumin | 10 | 90.5 |
Neuroprotection Assay
This assay evaluates the ability of the compound to protect neuronal cells from Aβ-induced toxicity.[9][10] The SH-SY5Y human neuroblastoma cell line is a commonly used model for this purpose.[11]
Protocol 3.3.1: MTT Assay for Neuroprotection against Aβ42-induced Toxicity
-
Reagents and Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Oligomeric Aβ42 (prepared by incubating monomeric Aβ42 at 4°C for 24 hours)
-
This compound (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Add oligomeric Aβ42 to the wells to a final concentration of 5 µM and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Table 3: Hypothetical Neuroprotection Data
| Treatment | Cell Viability (%) |
| Control | 100 |
| Aβ42 (5 µM) | 52.4 |
| Aβ42 + Test Compound (1 µM) | 65.8 |
| Aβ42 + Test Compound (5 µM) | 81.2 |
| Aβ42 + Test Compound (10 µM) | 92.5 |
In Vivo Evaluation: Preclinical Assessment in an Animal Model
Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy in a living organism. Transgenic mouse models that recapitulate key aspects of AD pathology are invaluable for this purpose.[12][13][14][15][16]
Animal Model Selection and Drug Administration
The 5xFAD mouse model is a suitable choice as it develops an aggressive and rapid amyloid pathology, allowing for relatively short-term studies.[13]
-
Animal Model: 5xFAD transgenic mice and wild-type littermates.
-
Age: 6 months (at the onset of significant pathology).
-
Drug Administration:
-
Route: Oral gavage or intraperitoneal injection.
-
Dosage: Determined by preliminary pharmacokinetic and toxicity studies (e.g., 10 mg/kg/day).
-
Duration: 8 weeks.
-
Behavioral Testing for Cognitive Function
Cognitive function is a primary endpoint for any potential AD therapeutic. The Morris Water Maze is a classic test for spatial learning and memory.[17][18][19][20][21]
Protocol 4.2.1: Morris Water Maze
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
Record the time taken to find the platform (escape latency).
-
If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
-
Probe Trial (Day 6):
-
Remove the platform.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
Post-mortem Brain Tissue Analysis
After the completion of behavioral testing, brain tissue is analyzed to assess the compound's effect on AD pathology.
Protocol 4.3.1: Immunohistochemistry for Aβ Plaques
-
Tissue Preparation: Perfuse the mice and collect the brains. Fix, section, and mount the brain tissue on slides.
-
Staining:
-
Incubate the sections with an anti-Aβ antibody (e.g., 6E10).
-
Use a secondary antibody conjugated to a chromogen or fluorophore.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
-
Analysis:
-
Image the sections using a microscope.
-
Quantify the Aβ plaque burden (percentage of area occupied by plaques) in the cortex and hippocampus.
-
Protocol 4.3.2: Western Blot for Tau Phosphorylation
-
Protein Extraction: Homogenize brain tissue and extract proteins.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Probe the membrane with primary antibodies against phosphorylated tau (e.g., AT8) and total tau.
-
Use a secondary antibody conjugated to HRP.
-
-
Detection: Use a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the ratio of phosphorylated tau to total tau.
Protocol 4.3.3: Analysis of Neuroinflammatory Markers
-
ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.[22][23]
-
Immunohistochemistry: Stain brain sections for markers of microgliosis (Iba1) and astrocytosis (GFAP).[24]
The following diagram outlines the in vivo experimental workflow:
Caption: In vivo experimental workflow.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. A thorough and systematic application of these methodologies will enable researchers to elucidate the compound's mechanism of action and assess its efficacy in relevant in vitro and in vivo models. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, ultimately paving the way for potential clinical development.
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Mammalian Models in Alzheimer's Research: An Update. (n.d.). MDPI. Retrieved from [Link]
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Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. (n.d.). PMC. Retrieved from [Link]
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Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. (n.d.). PMC. Retrieved from [Link]
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Alzheimer's Disease Research Models. (n.d.). Alzforum. Retrieved from [Link]
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Alzheimer's Disease: Experimental Models and Reality. (n.d.). PMC. Retrieved from [Link]
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Mouse Models of Alzheimer's Disease. (n.d.). Frontiers. Retrieved from [Link]
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Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023, December 6). InnoSer. Retrieved from [Link]
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Alzheimer's Disease In Vitro Models. (n.d.). Scantox. Retrieved from [Link]
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In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). (n.d.). NEUROFIT. Retrieved from [Link]
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Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. (2025, August 6). ResearchGate. Retrieved from [Link]
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Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (n.d.). Auctores. Retrieved from [Link]
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Alzheimer's Disease in vitro models. (n.d.). Innoprot. Retrieved from [Link]
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Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. (n.d.). Frontiers. Retrieved from [Link]
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Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. (n.d.). PubMed Central. Retrieved from [Link]
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In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2015, January 2). PMC. Retrieved from [Link]
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Neuroinflammatory Biomarkers in Alzheimer's Disease: From Pathophysiology to Clinical Implications. (2024, November 6). MDPI. Retrieved from [Link]
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Production and use of recombinant Aβ for aggregation studies. (n.d.). PMC. Retrieved from [Link]
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Rodent Behavioral Tests for Cognition. (n.d.). Creative Biolabs. Retrieved from [Link]
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Tau Protein : Methods and Protocols. (n.d.). Frederick National Lab for Cancer Research. Retrieved from [Link]
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Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug... (2025, June 11). YouTube. Retrieved from [Link]
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tau Phosphorylation Assay. (n.d.). Innoprot. Retrieved from [Link]
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Preparing Synthetic Aβ in Different Aggregation States. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Aβ Peptide Aggregation Inhibition Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Aggregation Assays Using Hyperphosphorylated Tau Protein l Protocol Preview. (2022, July 29). YouTube. Retrieved from [Link]
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Methods for Analysis of Amyloid-β Aggregates. (n.d.). ResearchGate. Retrieved from [Link]
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Neuroinflammation in Alzheimer's Disease: Pleiotropic Roles for Cytokines and Neuronal Pentraxins. (n.d.). PMC. Retrieved from [Link]
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Biomarker reveals inflammatory changes in the brain with Alzheimer's disease. (2022, October 5). Lund University. Retrieved from [Link]
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Neuroinflammation in Alzheimer's disease; a source of heterogeneity and target for personalized therapy. (n.d.). PMC. Retrieved from [Link]
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Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual. (n.d.). Journal of Neonatal Surgery. Retrieved from [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PubMed Central. Retrieved from [Link]
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Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023, October 5). PubMed. Retrieved from [Link]
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Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (2019, April 1). PubMed. Retrieved from [Link]
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Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2026, January 9). PMC. Retrieved from [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. Retrieved from [Link]
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- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
- 13. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 17. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Neuroinflammatory Biomarkers in Alzheimer’s Disease: From Pathophysiology to Clinical Implications [mdpi.com]
Application Notes and Protocols for Radiolabeling Benzylpiperidine Derivatives for PET Imaging
Introduction: The Significance of Benzylpiperidine Scaffolds in PET Imaging
The N-benzylpiperidine motif is a prevalent structural component in medicinal chemistry, valued for its three-dimensional nature and adaptability in drug design.[1] This scaffold is integral to numerous approved pharmaceuticals and clinical candidates, where it often facilitates crucial cation-π interactions with target proteins.[1] In the realm of Positron Emission Tomography (PET), a powerful non-invasive imaging modality, benzylpiperidine derivatives have been successfully developed as radiotracers to visualize and quantify a variety of biological targets within the central nervous system and periphery. PET imaging provides direct, quantitative insights into biochemical, physiological, and pharmacological processes in vivo.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for radiolabeling benzylpiperidine derivatives with common PET radionuclides, namely Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). The short half-life of these radionuclides (¹¹C: ~20.4 minutes, ¹⁸F: ~109.8 minutes) necessitates rapid and efficient radiolabeling procedures.[3][4] This guide emphasizes not only the step-by-step methodologies but also the underlying scientific principles and rationale that govern the selection of precursors, reaction conditions, and quality control measures.
I. Strategic Considerations in Radiolabeling Benzylpiperidine Derivatives
The successful radiolabeling of a benzylpiperidine derivative is contingent on a well-devised strategy that considers the choice of radionuclide, the position of the radiolabel, and the design of a suitable precursor molecule.
Choice of Radionuclide: ¹¹C vs. ¹⁸F
-
Carbon-11 (¹¹C): The primary advantage of ¹¹C is that its incorporation does not alter the chemical structure of the target molecule, as carbon is a fundamental component of all organic molecules.[3] This is particularly crucial for small molecules where minor structural changes can significantly impact biological activity. The short half-life of ¹¹C allows for multiple PET scans in the same subject on the same day, which is advantageous for test-retest studies or for assessing target engagement before and after a therapeutic intervention.[3] However, the 20.4-minute half-life also presents a significant logistical challenge, requiring an on-site cyclotron and extremely rapid synthesis and purification protocols.[3]
-
Fluorine-18 (¹⁸F): The longer half-life of ¹⁸F (109.8 minutes) provides greater flexibility in terms of synthesis time, allowing for more complex multi-step reactions and facilitating distribution to off-site imaging centers.[4] The lower positron energy of ¹⁸F also results in higher resolution images compared to ¹¹C.[5] However, the introduction of a fluorine atom, which is larger than hydrogen, can sometimes alter the pharmacological properties of the parent molecule. Therefore, careful evaluation of the fluorinated derivative's affinity and selectivity for the target is essential.
Precursor Design: The Blueprint for Successful Radiolabeling
The design of the precursor molecule is arguably the most critical factor in developing a robust radiolabeling protocol. The precursor must be stable under storage conditions yet highly reactive at the labeling position under the specific conditions of the radiolabeling reaction.
Causality in Precursor Design:
-
Leaving Group Selection: For nucleophilic substitution reactions, which are common for both ¹¹C and ¹⁸F labeling, the choice of the leaving group on the precursor is paramount. For ¹¹C-methylation, triflate (OTf) or iodide (I) are excellent leaving groups. For ¹⁸F-fluorination, common leaving groups include nitro (-NO₂), trimethylammonium (-N⁺(CH₃)₃), and sulfonate esters (e.g., tosylate, mesylate, nosylate).[6] The selection is based on achieving a balance between precursor stability and reactivity. A highly reactive leaving group might lead to precursor degradation during synthesis and storage, while a less reactive group will require harsh reaction conditions that could degrade the molecule or the radiolabeling agent.
-
Protecting Groups: It is often necessary to protect sensitive functional groups elsewhere in the molecule that might react under the labeling conditions. For example, amine or hydroxyl groups are often protected with groups like Boc (tert-butyloxycarbonyl) or trityl, which can be removed after the radiolabeling step.[7] The choice of protecting group is dictated by its stability to the radiolabeling conditions and the ease of its removal under conditions that do not compromise the integrity of the final radiolabeled product.
-
Position of the Label: The radiolabel should be introduced at a position that is metabolically stable to avoid premature loss of the radioactive signal in vivo. For benzylpiperidine derivatives, labeling on the benzyl ring or on a metabolically stable alkyl chain is generally preferred over labeling the piperidine ring directly, which can be susceptible to enzymatic degradation.
II. Radiolabeling Protocols
The following sections provide detailed, step-by-step protocols for the ¹¹C-methylation and ¹⁸F-fluorination of benzylpiperidine derivatives. These protocols are intended as a starting point and may require optimization for specific target molecules.[8]
Protocol for ¹¹C-Methylation of a Desmethyl Benzylpiperidine Precursor
This protocol describes a typical procedure for the N-methylation of a desmethyl-benzylpiperidine precursor using [¹¹C]methyl triflate.
Workflow Diagram:
Caption: Workflow for ¹¹C-methylation of a benzylpiperidine precursor.
Step-by-Step Methodology:
-
Production of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf):
-
[¹¹C]CO₂ produced from a cyclotron is first reduced to [¹¹C]CH₄.
-
[¹¹C]CH₄ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a gas-phase reaction with iodine.
-
[¹¹C]CH₃I is passed through a heated column containing silver triflate to produce volatile [¹¹C]CH₃OTf.[7]
-
-
Radiolabeling Reaction:
-
Dissolve the desmethyl benzylpiperidine precursor (typically 1-2 mg) in a suitable solvent (e.g., acetone, DMF) in a reaction vessel.
-
Trap the gaseous [¹¹C]CH₃OTf in the reaction vessel at a low temperature (e.g., -20°C).
-
Seal the vessel and heat to a specified temperature (e.g., 80-120°C) for a short duration (e.g., 3-5 minutes). The rapid sp³–sp³ ¹¹C-methylation reaction often proceeds smoothly under mild conditions.[9]
-
-
Purification:
-
Quench the reaction by adding a suitable solvent mixture, often the mobile phase for HPLC.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system to separate the desired radiolabeled product from unreacted precursor and radioactive impurities.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [¹¹C]-labeled benzylpiperidine derivative.
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Formulate the final product in a sterile, pyrogen-free physiological saline solution, typically containing a small amount of ethanol to ensure solubility.
-
Protocol for ¹⁸F-Fluorination of a Nitro-Substituted Benzylpiperidine Precursor
This protocol outlines a common method for aromatic nucleophilic substitution of a nitro-group with [¹⁸F]fluoride.
Workflow Diagram:
Caption: Workflow for ¹⁸F-fluorination of a benzylpiperidine precursor.
Step-by-Step Methodology:
-
Activation of [¹⁸F]Fluoride:
-
Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge (e.g., QMA).
-
The [¹⁸F]fluoride is then eluted from the cartridge with a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst, typically Kryptofix-222 (K₂.₂.₂), in an acetonitrile/water mixture.[10]
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C) to yield the reactive, anhydrous [¹⁸F]KF/K₂.₂.₂ complex.[10]
-
-
Radiolabeling Reaction:
-
Dissolve the nitro-substituted benzylpiperidine precursor (typically 5-10 mg) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add the precursor solution to the dried [¹⁸F]KF/K₂.₂.₂ complex.
-
Heat the reaction mixture at a high temperature (e.g., 140-160°C) for a specified time (e.g., 15-20 minutes).
-
-
Purification:
-
Cool the reaction mixture and dilute with a suitable solvent to reduce the viscosity of the DMSO.
-
Inject the diluted mixture onto a semi-preparative HPLC system for purification.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [¹⁸F]-labeled product.
-
Remove the HPLC solvents, often via a solid-phase extraction (SPE) cartridge which traps the product and allows the aqueous mobile phase to pass through. The product is then eluted with a small volume of ethanol.
-
Formulate the final product in sterile physiological saline for injection.
-
III. Quality Control: A Self-Validating System
Rigorous quality control (QC) is essential to ensure the safety and efficacy of any radiopharmaceutical intended for human administration.[4] The short half-life of PET radiotracers necessitates rapid and efficient QC testing.[1]
Table of Key Quality Control Parameters:
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Co-elution with a non-radioactive standard on analytical HPLC | The retention time of the radioactive peak should match that of the authentic, non-radioactive standard. | Confirms that the radioactive product is the correct chemical entity. |
| Radiochemical Purity | Analytical HPLC with radioactivity and UV detectors | ≥ 95% of the total radioactivity should be in the form of the desired product. | Ensures that the vast majority of the injected radioactivity is the active tracer, minimizing off-target radiation dose and preventing misinterpretation of the PET image.[11] |
| Radionuclidic Purity | Gamma-ray spectroscopy | For ¹¹C, the 511 keV peak should be predominant. For ¹⁸F, the 511 keV peak should be predominant. Specific limits for other potential radionuclide contaminants apply. | Confirms that the radioactivity is from the intended radionuclide and not from long-lived impurities that would increase the patient's radiation dose. |
| Specific Activity | Calculated from the amount of radioactivity (calibrated ion chamber) and the mass of the compound (UV signal on HPLC calibrated against a standard curve). | Typically > 1 Ci/µmol at the time of injection. | A high specific activity is crucial to avoid pharmacological effects from the injected mass of the compound, which could alter the biological process being studied. |
| pH | pH paper or pH meter | Between 4.5 and 7.5 | Ensures that the final formulation is physiologically compatible and will not cause discomfort or adverse reactions upon injection. |
| Residual Solvents | Gas Chromatography (GC) | Limits are set by pharmacopeias (e.g., USP <467>) for common solvents like ethanol, acetonitrile, and DMSO. | High levels of organic solvents can be toxic. |
| Sterility | Incubation of a sample in culture media (e.g., tryptic soy broth, fluid thioglycollate medium) for 14 days.[11] | No microbial growth. | Ensures the absence of bacterial contamination, which could cause infection. Due to the short half-life of the product, this is often a retrospective test.[11] |
| Bacterial Endotoxins (Pyrogens) | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL. | Protects the patient from fever-inducing substances that can be present even in a sterile solution. |
IV. Automation and Good Manufacturing Practice (GMP)
The production of PET radiotracers for clinical use must adhere to current Good Manufacturing Practice (GMP) guidelines.[12] To ensure reproducibility, minimize radiation exposure to personnel, and meet the demands of a clinical setting, the synthesis of benzylpiperidine PET tracers is often automated using commercially available synthesis modules.[12] These automated systems perform the entire process, from radionuclide delivery to final formulation, within a shielded "hot cell". The protocols described above can be adapted for implementation on such automated platforms.[7]
V. Conclusion
The radiolabeling of benzylpiperidine derivatives for PET imaging is a dynamic and evolving field. A thorough understanding of the principles of radiochemistry, precursor design, and quality control is essential for the successful development of novel radiotracers. The protocols and guidelines presented in this document provide a solid foundation for researchers and clinicians working to advance the field of molecular imaging. By adhering to these principles, the scientific community can continue to develop safe and effective PET tracers that will ultimately improve our understanding of disease and enhance patient care.
VI. References
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Wang, L., et al. (2011). Labeled N-benzyl-isatin Sulfonamide Analogues as PET Tracers for Apoptosis: Synthesis, Radiolabeling Mechanism, and in Vivo Imaging Study of Apoptosis in Fas-treated Mice Using [11C]WC-98. PubMed. Available at: [Link]
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Morris, E. D., et al. (2004). How to Design PET Experiments to Study Neurochemistry: Application to Alcoholism. PMC. Available at: [Link]
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Garcia-Varela, L., et al. (2021). A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function. University of Groningen research portal. Available at: [Link]
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Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]
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Haveman, M., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
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Li, Z., et al. (2018). Design and synthesis of benzylpiperidine inhibitors targeting the menin-MLL1 interface. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kim, H., et al. (2021). Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. MDPI. Available at: [Link]
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Chézal, J-M., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PURE.EUR.NL. Available at: [Link]
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Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Available at: [Link]
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Feng, G., et al. (2024). Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications. MDPI. Available at: [Link]
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James, M. (2019). Pushing the Development of Novel Radiopharmaceuticals Forward Through the Use of a Design of Experiments (DoE) Approach. Research Communities. Available at: [Link]
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Li, G., et al. (2022). Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3. e-Century Publishing Corporation. Available at: [Link]
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Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. Available at: [Link]
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MDPI. (2022). Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy. MDPI. Available at: [Link]
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Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC. Available at: [Link]
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arXiv. (2020). Experimental Aspects of Indefinite Causal Order in Quantum Mechanics. arXiv. Available at: [Link]
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Peng, Z., et al. (2023). Design, Synthesis, and Evaluation of 18F-Labeling CYP1B1 PET Tracer Based on 2-Phenylquinazolin. PubMed. Available at: [Link]
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Contreras, J. M., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]
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Semantic Scholar. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Semantic Scholar. Available at: [Link]
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Bautista-Aguilera, O. M., et al. (2005). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. PubMed. Available at: [Link]
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Herde, A. M., et al. (2022). Optimization of Direct Aromatic 18F-Labeling of Tetrazines. PMC. Available at: [Link]
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Chakravarty, R., et al. (2023). Production and radiochemistry of the in vivo PET generator 140Nd/140Pr as an imaging surrogate for F-block therapeutic radionuclides. NIH. Available at: [Link]
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Application Notes & Protocols: Development of Agrochemicals Using Trifluoromethylated Piperidine Scaffolds
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern agrochemical design, imparting profound effects on a molecule's physicochemical and biological properties.[1][2] The trifluoromethyl (CF3) group, in particular, is a privileged substituent, enhancing metabolic stability, lipophilicity, and bioavailability.[3][4] When combined with the piperidine heterocycle, a scaffold prevalent in numerous bioactive compounds, the resulting trifluoromethylated piperidine core offers a powerful platform for the discovery of novel insecticides, fungicides, and herbicides.[5][6][7] This guide provides a comprehensive overview of the key synthetic strategies for accessing these valuable scaffolds, detailed protocols for library development and biological screening, and insights into navigating structure-activity relationships for lead optimization.
Introduction: The Synergistic Advantage of CF3 and Piperidine Moieties
The development of novel agrochemicals is a continuous battle against pest resistance and the demand for more effective, environmentally benign solutions.[8] Fluorine chemistry has provided a significant breakthrough in this area.[2] Approximately 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, underscoring its importance.[4][5]
Why the Trifluoromethyl Group?
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism, which can increase a compound's half-life in the target pest.[4][9]
-
Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of insects or the cell membranes of fungi.[4][9][10]
-
Bioisosterism: It can act as a bioisostere for other groups like methyl or chloro, but with profoundly different electronic properties, allowing for fine-tuning of receptor binding interactions.[10]
-
Conformational Control: The steric bulk and electronic nature of the CF3 group can influence the conformation of the parent molecule, locking it into a more bioactive shape.
Why the Piperidine Scaffold?
-
Ubiquity in Bioactive Molecules: The piperidine ring is a common structural motif in a vast array of natural products and synthetic pharmaceuticals and agrochemicals.[6][7]
-
Structural Versatility: Its saturated, three-dimensional structure provides multiple vectors for chemical modification, allowing for precise control over the spatial arrangement of substituents.[7]
-
Physicochemical Properties: The basic nitrogen atom can be crucial for target engagement through hydrogen bonding or ionic interactions and can influence solubility and transport properties.[11]
The combination of these two moieties creates a scaffold with immense potential for agrochemical discovery, offering a robust framework for building highly active and stable compounds.[5][12]
Synthetic Strategies for Trifluoromethylated Piperidine Scaffolds
Accessing the core trifluoromethylated piperidine scaffold is the critical first step. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Several robust methods have been developed.
Strategy 1: Reduction of Trifluoromethylated Pyridines
One of the most direct and widely used methods involves the hydrogenation of commercially available or synthesized trifluoromethyl-substituted pyridines. This approach is advantageous for its simplicity and the potential for stereocontrol.[13]
Protocol: Catalytic Hydrogenation of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes the synthesis of 3-(trifluoromethyl)piperidine, a versatile building block.
-
Objective: To synthesize 3-(trifluoromethyl)piperidine via heterogeneous catalysis.
-
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 10 M solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4), anhydrous
-
Hydrogen gas (H2) supply
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
-
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried Parr reactor vessel, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5 mol %).
-
Solvent & Acid: Add anhydrous methanol to dissolve the starting material, followed by the slow addition of concentrated HCl (1.1 eq). The acid is crucial for preventing catalyst poisoning by the pyridine nitrogen and activating the ring for reduction.
-
Hydrogenation: Seal the reactor. Purge the system with H2 gas three times. Pressurize the reactor to 50-100 psi with H2.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing the drop in H2 pressure.
-
Work-up (Catalyst Removal): Carefully vent the reactor. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Basification & Extraction: Resuspend the residue in water and cool in an ice bath. Slowly add 10 M NaOH solution until the pH is >12. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)piperidine.
-
Purification: The product can be purified by distillation under reduced pressure.
-
-
Validation: Confirm the structure and purity of the product using 1H NMR, 19F NMR, 13C NMR, and GC-MS.
Strategy 2: Building the Ring from Acyclic Precursors
This "bottom-up" approach involves constructing the piperidine ring from linear amines containing a trifluoromethyl group. Methods like ring-closing metathesis (RCM) and intramolecular Mannich reactions are powerful tools for this strategy.[10]
Workflow: Ring-Closing Metathesis (RCM) Approach
This method provides excellent control over the placement of the trifluoromethyl group, particularly at the C2 position.[10]
Strategy 3: Direct C-H Trifluoromethylation
Recent advances in catalysis have enabled the direct trifluoromethylation of pre-formed N-heterocycles, including piperidines.[3] These methods, often involving radical-based mechanisms with reagents like sodium trifluoromethanesulfinate (Langlois' reagent), offer atom-economical routes, though regioselectivity can be a challenge.[3]
Library Development and Biological Screening
Once a core scaffold is synthesized, the next phase is to generate a library of diverse analogues for biological testing. This is typically achieved by functionalizing the piperidine nitrogen and any other available reactive handles.
Table 1: Example Derivatization Reactions for Library Synthesis
| Reaction Type | Reagents & Conditions | Functional Group Introduced | Rationale |
| N-Acylation | Acyl chloride or anhydride, triethylamine, DCM, 0°C to RT | Amide | Modulates basicity, introduces diverse aryl/alkyl groups. |
| N-Alkylation | Alkyl halide, K2CO3, acetonitrile, reflux | Tertiary amine | Increases steric bulk, modifies lipophilicity. |
| N-Arylation | Aryl halide, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), toluene, reflux | Arylamine | Explores interaction with aromatic binding pockets. |
| Sulfonylation | Sulfonyl chloride, pyridine, DCM, 0°C to RT | Sulfonamide | Introduces potent hydrogen bond acceptors. |
Protocol: High-Throughput Insecticidal Screening (Contact Vial Assay)
This protocol is a primary screen to identify compounds with insecticidal activity against a model pest, such as the aphid (Aphis gossypii).[14]
-
Objective: To rapidly assess the insecticidal activity of a compound library.
-
Materials:
-
Test compounds dissolved in acetone (e.g., at 10 mg/mL).
-
Glass vials (e.g., 4 mL).
-
Synchronized population of target insects (e.g., adult aphids).
-
Sucrose solution (20%) for feeding.
-
Cotton plugs.
-
Control solutions: Acetone only (negative control), commercial insecticide like Acetamiprid (positive control).[14]
-
-
Step-by-Step Procedure:
-
Compound Coating: Pipette 100 µL of each test compound solution into a glass vial. Also prepare vials for the negative and positive controls.
-
Solvent Evaporation: Roll the vials on their side on a hot dog roller or similar device under a fume hood to allow the solvent to evaporate completely, leaving a uniform film of the compound on the inner surface.
-
Insect Introduction: Carefully introduce 10-15 adult aphids into each vial.
-
Feeding: Place a small cotton ball soaked in 20% sucrose solution on top of the vial as a food source. Cap the vial with a breathable cotton plug.
-
Incubation: Place the vials in a controlled environment chamber (e.g., 25°C, 16:8 light:dark cycle).
-
Mortality Assessment: Record the number of dead or moribund insects in each vial at 24, 48, and 72 hours. An insect is considered moribund if it cannot right itself when gently prodded.
-
Data Analysis: Calculate the percentage mortality for each compound, correcting for any mortality in the negative control using Abbott's formula.
-
-
Hit Criteria: Compounds showing >80% mortality at the initial screening concentration are considered "hits" and are prioritized for further dose-response studies to determine LC50 (lethal concentration, 50%) values.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are crucial for transforming an initial hit into a potent lead candidate.[15] This involves systematically modifying the structure of the hit compound and observing the effect on biological activity.
Key Questions to Address in SAR:
-
Position of the CF3 Group: Is activity higher with the CF3 group at the 2-, 3-, or 4-position of the piperidine ring?
-
Stereochemistry: Does the stereochemistry of the CF3 group or other substituents affect potency? Cis/trans isomers may have vastly different activities.
-
N-Substituent: What is the optimal size, lipophilicity, and electronic nature of the group attached to the piperidine nitrogen?
-
Additional Substituents: Does adding other groups to the piperidine ring enhance activity?
Example SAR Table: Hypothetical Insecticidal Data
| Compound ID | CF3 Position | N-Substituent | LC50 (ppm) |
| Hit-1 | 3-CF3 | Benzyl | 15.2 |
| Analog-1a | 2-CF3 | Benzyl | 45.8 |
| Analog-1b | 4-CF3 | Benzyl | 22.1 |
| Analog-2a | 3-CF3 | 4-Chlorobenzyl | 2.5 |
| Analog-2b | 3-CF3 | 4-Methoxybenzyl | 28.4 |
| Analog-3 | 3-CF3 | Phenylacetyl | 9.7 |
From this hypothetical data, a researcher would conclude that the 3-CF3 position is optimal and that an electron-withdrawing group (e.g., chlorine) on the N-benzyl substituent dramatically increases potency.
Conclusion and Future Directions
Trifluoromethylated piperidine scaffolds represent a highly promising and validated platform for the discovery of next-generation agrochemicals. The synthetic accessibility of these cores, combined with the profound impact of the CF3 group on biological performance, ensures their continued relevance. Future research will likely focus on developing more efficient and enantioselective synthetic methods, exploring novel derivatizations, and using computational modeling to better predict biological activity and guide the SAR process. By integrating modern synthetic chemistry with high-throughput biological screening, the full potential of this powerful scaffold can be realized to address the ongoing challenges in global crop protection.
References
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Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. (2021). ChemistrySelect. Available at: [Link]
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Exploration of Some Heterocyclic Compounds Containing Trifluoromethylpyridine Scaffold as Insecticides Toward Aphis gossypii Insects. (2024). Chemistry & Biodiversity. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (Date not available). PubMed Central. Available at: [Link]
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Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (Date not available). Molecules. Available at: [Link]
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Synthetic route for the synthesis of trifluoromethyl containing piperidines. (Date not available). ResearchGate. Available at: [Link]
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Trifluoromethylated heterocycles. (Date not available). PubMed. Available at: [Link]
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Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (Date not available). iScience. Available at: [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
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Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025). ResearchGate. Available at: [Link]
- Preparation method of trifluoromethyl piperidine compounds. (2014). Google Patents.
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A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. (Date not available). Organic Letters. Available at: [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (Date not available). Journal of Fluorine Chemistry. Available at: [Link]
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Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (Date not available). ResearchGate. Available at: [Link]
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. Available at: [Link]
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Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (Date not available). Chemical Reviews. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025). ResearchGate. Available at: [Link]
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Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (Date not available). PubMed Central. Available at: [Link]
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Catalysis for Fluorination and Trifluoromethylation. (Date not available). Angewandte Chemie International Edition. Available at: [Link]
-
Structure of trifluoromethyl piperidine derivative. (Date not available). ResearchGate. Available at: [Link]
-
Exploration of Some Heterocyclic Compounds Containing Trifluoromethylpyridine Scaffold as Insecticides Toward Aphis gossypii Insects. (Date not available). ResearchGate. Available at: [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (Date not available). PubMed Central. Available at: [Link]
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Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. (Date not available). MDPI. Available at: [Link]
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Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (2025). ACS Omega. Available at: [Link]
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Discovery and development of pyrethroid insecticides. (Date not available). Journal of Pesticide Science. Available at: [Link]
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Application Notes and Protocols for Evaluating the Efficacy of 3-Benzylpiperidine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and cell-based assays crucial for evaluating the therapeutic efficacy of novel 3-benzylpiperidine derivatives. This document offers detailed, step-by-step protocols and explains the scientific rationale behind experimental designs to ensure data integrity and reproducibility.
Introduction: The Therapeutic Promise of 3-Benzylpiperidine Derivatives
The 3-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). Derivatives of this class have shown potential in the treatment of complex neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their therapeutic efficacy often stems from their ability to modulate the activity of key enzymes and cellular pathways implicated in neuronal function and survival. A thorough in vitro evaluation is the foundational step in characterizing the pharmacological profile of these compounds. This guide outlines a strategic pipeline of biochemical and cell-based assays to elucidate their mechanism of action and neuroprotective potential.
Part 1: Primary Screening - Enzymatic Inhibition Assays
The initial evaluation of 3-benzylpiperidine derivatives typically involves screening against key enzymatic targets known to be involved in the pathophysiology of neurodegenerative diseases.
Acetylcholinesterase (AChE) Inhibition Assay
Scientific Rationale: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating synaptic transmission.[1] Inhibition of AChE increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][2] Many piperidine-based compounds have been investigated as AChE inhibitors.[2][3] The Ellman's assay is a robust and widely adopted colorimetric method for quantifying AChE activity.[1][4]
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for the AChE Inhibition Assay.
Protocol: Spectrophotometric AChE Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
3-Benzylpiperidine derivatives (test compounds) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 412 nm[1]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.[1]
-
Prepare a 10 mM stock solution of ATChI in deionized water (prepare fresh daily).[1]
-
Prepare serial dilutions of the 3-benzylpiperidine derivatives in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[1]
-
-
Assay Plate Setup:
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[1]
-
Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[1]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Hypothetical Data Summary: AChE Inhibition
| Compound | Target | IC50 (µM) | Inhibition Type |
| Derivative A | AChE | 0.85 ± 0.07 | Competitive |
| Derivative B | AChE | 5.2 ± 0.41 | Mixed |
| Donepezil (Control) | AChE | 0.02 ± 0.003 | Non-competitive |
Monoamine Oxidase (MAO) A/B Inhibition Assays
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Imbalances in MAO activity are linked to depression and neurodegenerative disorders such as Parkinson's disease.[7] Selective inhibitors of MAO-B are particularly relevant for Parkinson's therapy.[7] Therefore, assessing the inhibitory potential of 3-benzylpiperidine derivatives against both MAO isoforms is crucial.
Protocol: Fluorometric MAO-A/B Inhibition Assay
This protocol utilizes a fluorometric method where H₂O₂ produced by MAO activity is detected.[8]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[7]
-
p-Tyramine (substrate for both MAO-A and B)[8]
-
Clorgyline (selective MAO-A inhibitor) and Pargyline or Selegiline (selective MAO-B inhibitors) as controls[7][8]
-
Horseradish peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red)
-
Assay Buffer (pH 7.4)
-
3-Benzylpiperidine derivatives
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader (e.g., λexc = 530nm, λem = 585nm)[8]
Procedure:
-
Sample and Control Setup:
-
In separate wells of a black 96-well plate, add 45 µL of the diluted sample (e.g., brain tissue homogenate or recombinant enzyme).
-
To determine MAO-A activity, include a control with a known MAO-A inhibitor like clorgyline.[8]
-
To determine MAO-B activity, include a control with a known MAO-B inhibitor like pargyline.[8]
-
For inhibitor screening, pre-incubate the enzyme with various concentrations of the 3-benzylpiperidine derivatives for at least 10 minutes.[8]
-
-
Working Reagent Preparation:
-
Prepare a working reagent for each well by mixing 50 µL Assay Buffer, 1 µL p-tyramine, 1 µL Dye Reagent, and 1 µL HRP enzyme.[8]
-
-
Reaction and Measurement:
-
Add 50 µL of the working reagent to all wells to initiate the reaction.
-
Incubate for 20 minutes in the dark at room temperature.[8]
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the uninhibited enzyme activity.
-
Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
-
Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition Assay
Scientific Rationale: BACE1 is a primary therapeutic target in Alzheimer's disease as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides that aggregate into toxic plaques in the brain.[9][10] Inhibition of BACE1 is a direct mechanism to reduce Aβ production.[9]
Protocol: FRET-Based BACE1 Inhibition Assay
This homogeneous assay uses a peptide substrate with a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.[11][12]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5)[13]
-
BACE1 inhibitor (control)
-
3-Benzylpiperidine derivatives
-
Fluorescence microplate reader
Procedure:
-
Assay Setup (384-well format):
-
Reaction Initiation:
-
Start the reaction by adding 10 µL of the diluted BACE1 enzyme.[11]
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of BACE1 inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Part 2: Cell-Based Assays for Neuroprotection and Cytotoxicity
After identifying promising candidates from enzymatic assays, it is essential to evaluate their effects in a more physiologically relevant cellular context.
Neuronal Viability and Cytotoxicity (MTT Assay)
Scientific Rationale: The first step in cell-based screening is to determine the optimal non-toxic concentration range of the compounds. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
Neuronal cell line (e.g., human neuroblastoma SH-SY5Y)[16]
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO)[17]
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to attach overnight.[18]
-
Compound Treatment: Treat the cells with a range of concentrations of the 3-benzylpiperidine derivatives and incubate for a specified period (e.g., 24-48 hours).[17]
-
MTT Incubation: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[17][18]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Neuroprotection Assays
Scientific Rationale: To assess the neuroprotective potential of the compounds, neuronal cells are challenged with a neurotoxic stimulus in the presence or absence of the test compounds. Common neurotoxic insults include oxidative stress (e.g., H₂O₂), glutamate excitotoxicity, or Aβ peptide exposure.[16][19][20]
Protocol: H₂O₂-Induced Oxidative Stress Neuroprotection Assay
Procedure:
-
Seed and culture neuronal cells as described in the MTT assay protocol.
-
Pre-treat the cells with non-toxic concentrations of the 3-benzylpiperidine derivatives for 1-2 hours.[18]
-
Introduce the neurotoxic agent (e.g., 100 µM H₂O₂) to the cells (except for the control group) and co-incubate with the test compounds for 24 hours.[16]
-
Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the test compounds to determine the degree of neuroprotection.
Hypothetical Data Summary: Neuroprotection Against Oxidative Stress
| Compound | Concentration (µM) | Cell Viability (%) vs. H₂O₂ Control |
| H₂O₂ only | - | 52 ± 4.5 |
| Derivative A | 1 | 78 ± 5.1 |
| Derivative A | 5 | 91 ± 3.8 |
| Derivative B | 1 | 55 ± 4.9 |
| Derivative B | 5 | 62 ± 5.3 |
Part 3: Advanced Cellular Assays - Functional and Mechanistic Readouts
For lead compounds, more sophisticated assays are required to understand their impact on neuronal function.
Calcium Imaging for Neuronal Activity
Scientific Rationale: Intracellular calcium (Ca²⁺) concentration is a key indicator of neuronal activity.[21][22] Calcium imaging allows for the real-time monitoring of Ca²⁺ transients in response to stimuli, providing insights into how a compound modulates neuronal excitability and network function.[23][24] This is particularly relevant for diseases involving neuronal hyperactivity.[25]
Protocol: Fluo-4 Based Calcium Imaging
Materials:
-
Primary neurons or differentiated iPSC-derived neurons cultured on glass coverslips[21]
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence microscope with a high-speed camera
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto the fluorescence microscope stage.
-
Acquire a baseline fluorescence recording.
-
Perfuse the cells with the 3-benzylpiperidine derivative and record the changes in fluorescence intensity over time.
-
Optionally, apply a stimulus (e.g., high potassium chloride or glutamate) to evoke neuronal activity and observe the compound's modulatory effect.
-
-
Data Analysis:
-
Analyze the fluorescence traces to quantify changes in intracellular calcium levels, such as the frequency and amplitude of calcium transients.[23]
-
Signaling Pathway and Experimental Logic
Caption: Logic of calcium imaging to assess compound effects.
Conclusion
The systematic application of the biochemical and cell-based assays detailed in these notes will enable a comprehensive evaluation of 3-benzylpiperidine derivatives. This tiered approach, from initial enzyme inhibition screening to advanced functional cellular assays, provides a robust framework for identifying and characterizing promising therapeutic candidates for the treatment of neurodegenerative diseases.
References
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (n.d.).
- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem. (n.d.).
- Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (n.d.).
- 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.).
- Calcium Imaging Assay Service - Creative Biolabs. (n.d.).
- Cell-based Assays - MD Biosciences. (n.d.).
- Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays | Physiological Genomics. (n.d.).
- Monoamine oxidase assays - PubMed. (n.d.).
- Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit • Catalogue Code: MAES0021 • Size: 96T • Research Use Only. (n.d.).
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (n.d.).
- Calcium imaging - Neurotar. (n.d.).
- Cell death assays for neurodegenerative disease drug discovery - PMC - NIH. (n.d.).
- Application Notes and Protocols for a BACE1 Inhibitor Cell-Based Assay - Benchchem. (n.d.).
- A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC. (n.d.).
- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin - Sigma-Aldrich. (n.d.).
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.).
- Calcium Imaging Protocols and Methods - Springer Nature Experiments. (n.d.).
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (n.d.).
- Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.).
- Tirilazad In Vitro Neuroprotection Assay: Application Notes and Protocols - Benchchem. (n.d.).
- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - MDPI. (n.d.).
- Calcium imaging - Wikipedia. (n.d.).
- Monoamine Oxidase Activity Colorimetric Microplate Assay Kit User Manual. (n.d.).
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- BACE1 Assay Kit - BPS Bioscience. (n.d.).
- Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3)... - ResearchGate. (n.d.).
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- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One. (n.d.).
- Piperidine-3-carbothioamide Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors - Benchchem. (n.d.).
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.).
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- MTT Analysis Protocol - Creative Bioarray. (n.d.).
- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines
Welcome to the technical support center for the stereoselective synthesis of 3-substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these critical chiral building blocks. The 3-substituted piperidine motif is a cornerstone in a vast array of pharmaceuticals, making its stereocontrolled synthesis a significant and often challenging endeavor.[1][2]
This document moves beyond simple protocols to explain the why behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to address the specific, real-world issues encountered in the lab.
Part 1: Troubleshooting Guides by Synthetic Methodology
We will explore common issues encountered in four primary strategies for synthesizing 3-substituted piperidines.
Catalytic Hydrogenation of Substituted Pyridines
The reduction of a substituted pyridine is a direct and atom-economical approach. However, controlling the facial selectivity of the hydrogenation to achieve the desired diastereomer can be challenging.[3]
Question: My hydrogenation of a 3-substituted pyridine gives a poor diastereomeric ratio (dr). How can I improve the selectivity for the cis or trans isomer?
Answer: Poor diastereoselectivity in pyridine hydrogenations is a frequent problem influenced by the catalyst, solvent, and the steric and electronic nature of the substituent.
-
Understanding the Mechanism: The pyridine ring typically adsorbs onto the catalyst surface. The substituent at the 3-position can then orient itself to minimize steric hindrance, guiding the direction of hydrogen delivery. The final dr is often a result of a thermodynamic or kinetic equilibrium.
-
Troubleshooting Steps:
-
Catalyst Choice is Critical:
-
For cis selectivity: Heterogeneous catalysts like Platinum oxide (PtO₂) in an acidic medium (e.g., acetic acid or HCl) often favor the delivery of hydrogen from the same face, leading to the cis product.[3] This is due to the coordination of the pyridine nitrogen to the catalyst surface.
-
For trans selectivity: Achieving the trans isomer via direct hydrogenation is less common and often substrate-dependent. Sometimes, Palladium on carbon (Pd/C) can give different selectivity profiles compared to PtO₂.[3] In some cases, a specific combination like 10% Pd/C for a 3,5-substituted pyridine has been shown to preferentially form the trans isomer.[3]
-
-
Solvent and Additive Optimization:
-
Acidic Media: Acetic acid is a common solvent that protonates the pyridine nitrogen, which can influence its orientation on the catalyst surface and enhance reaction rates.[3]
-
Base-Mediated Epimerization: If you obtain the cis isomer as the major product, you can often convert it to the more thermodynamically stable trans isomer. This is achieved by epimerization at the C-3 position using a base like sodium methoxide. The equilibrium will be driven by the substituents occupying the more stable equatorial positions.[3]
-
-
Reaction Conditions:
-
While many traditional methods require high pressure and temperature, milder conditions using a balloon of hydrogen with PtO₂ have proven effective for many substrates, reducing the need for specialized equipment.[3] If your reaction is sluggish, increasing the catalyst loading (e.g., from 10 mol% to 30 mol%) can improve conversion.[3]
-
-
| Parameter | Recommendation for cis | Recommendation for trans | Rationale |
| Catalyst | PtO₂ (Adams' catalyst) | Pd/C (substrate dependent) | Different catalyst surfaces offer varied steric environments. |
| Solvent | Acetic Acid, Ethanol/HCl | Varies | Acid protonates the nitrogen, affecting ring orientation. |
| Post-Rxn | N/A | Base-mediated epimerization | Converts the kinetic cis product to the thermodynamic trans. |
Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines
This modern, three-step approach provides excellent enantioselectivity for a wide range of 3-substituted piperidines.[4][5] The key is an asymmetric reductive Heck reaction.[1] However, challenges can arise in both the preparation of the dihydropyridine starting material and the catalytic step itself.
Question: I am struggling to synthesize my N-protected 1,2-dihydropyridine precursor. The yield is low, and I get a mixture of isomers and over-reduced side products.
Answer: This is a critical and frequently encountered challenge. The stability and purity of the dihydropyridine are paramount for a successful asymmetric coupling.[4]
-
Causality: Dihydropyridines are often unstable and can readily oxidize back to the parent pyridine or undergo disproportionation. The partial reduction of the pyridinium salt must be carefully controlled.
-
Troubleshooting Protocol:
-
Choice of N-Protecting Group: Carbamate protecting groups, particularly phenyl carbamate, have been shown to yield stable, crystalline dihydropyridines that can be purified by recrystallization.[1] Many other protecting groups are often incompatible with the reduction conditions.[4]
-
Reduction Conditions: The reduction of the in situ-generated pyridinium salt (formed from pyridine and an activating agent like phenyl chloroformate) with a mild reductant like NaBH₄ must be performed at low temperatures (e.g., -40 °C to 0 °C) to prevent over-reduction to the tetrahydropyridine or piperidine.
-
Purification: Impurities such as pyridine or doubly reduced byproducts can interfere with the subsequent catalytic reaction. Recrystallization is often the most effective method to obtain high-purity dihydropyridine.[1]
-
Question: My Rh-catalyzed reaction has low conversion and/or poor enantioselectivity (ee). What should I check?
Answer: Assuming your dihydropyridine starting material is pure, low conversion or ee in the rhodium-catalyzed step typically points to issues with the catalyst system, reagents, or reaction setup.
-
Expert Insights: The active catalytic species is sensitive to impurities and reaction parameters. The combination of the rhodium precursor, the chiral ligand, and the base is crucial for both reactivity and stereoinduction.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Rh-catalyzed reaction.
-
Key Optimization Points:
-
Base: Aqueous cesium hydroxide has been identified as essential for high yields. Using other bases like cesium carbonate, or anhydrous conditions, leads to a significant drop in conversion.[1]
-
Ligand: The choice of chiral bisphosphine ligand is critical. While many exist, ligands like (S)-Segphos have been shown to provide high enantioselectivity in this specific transformation.[1]
-
Concentration: The reaction concentration can be important. Poor conversion has been observed at concentrations lower than 1 M.[1]
-
Part 2: General FAQs in 3-Substituted Piperidine Synthesis
Q1: I have successfully synthesized my 3-substituted piperidine as a mixture of diastereomers. What is the best way to separate them?
A1: The separation of diastereomers is a common purification challenge.
-
Flash Column Chromatography: This is the most common first approach. The difference in polarity between cis and trans isomers, where one substituent is axial and the other equatorial, is often sufficient for separation on silica gel. A careful selection of the solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is required.
-
Recrystallization: If the products are crystalline, recrystallization can be a highly effective and scalable method for obtaining a single, pure diastereomer. This relies on differences in solubility and lattice packing energy between the isomers.
-
Preparative HPLC: For difficult separations or for obtaining very high diastereomeric purity, preparative high-performance liquid chromatography (HPLC) on either normal or reverse-phase columns is a powerful option.
Q2: My reaction is complete, but I am concerned about epimerization of the C-3 stereocenter during workup or purification. How can I mitigate this?
A2: Epimerization at a stereocenter alpha to a carbonyl or other activating group is a valid concern. For other 3-substituted piperidines, epimerization is less likely under standard conditions but can occur.
-
Avoid Harsh Conditions: During workup, avoid exposure to strong acids or bases for prolonged periods, especially at elevated temperatures.
-
Purification: When performing chromatography, be mindful of the stationary phase. Silica gel is slightly acidic and can potentially cause epimerization of very sensitive substrates. Using neutralized silica gel or an alternative like alumina can be beneficial. In most cases, standard silica gel chromatography at room temperature is not problematic.
-
Thermodynamic vs. Kinetic Control: Remember that one diastereomer is thermodynamically more stable (typically the one with the bulky substituent in the equatorial position). If you have synthesized the less stable, kinetic product, it will be more prone to epimerization to the thermodynamic product if a pathway exists (e.g., presence of a base).[3]
Q3: How does the N-protecting group influence the stereochemical outcome of my reaction?
A3: The N-protecting group has a profound impact on the conformation of the piperidine ring and can play a crucial stereodirecting role.
-
Steric Bulk: A large N-protecting group (like Boc or Cbz) will have a strong preference for the equatorial position. This locks the ring into a specific chair conformation, which can influence the facial selectivity of reactions on the ring by dictating the trajectory of incoming reagents.
-
A(1,3) Strain: In certain reactions, such as the diastereoselective lithiation of N-Boc piperidines, the interaction between the N-Boc group and an axial substituent at C2 can force the C2 substituent into an axial position to avoid allylic A(1,3) strain. This conformational locking is then exploited to direct subsequent functionalization.[3]
-
Chelation Control: Some protecting groups can act as chelating agents with metal catalysts, holding the catalyst on one face of the ring and directing reactions with high stereoselectivity.
Part 3: Example Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine
This protocol is based on the highly successful method developed by Fletcher and coworkers and serves as an illustrative example.[1][4][6][7]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Precursor)
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (0.5 M). Cool the flask to -40 °C.
-
Reagent Addition: Add pyridine (1.0 equiv) followed by the slow, dropwise addition of phenyl chloroformate (1.05 equiv). Stir the resulting slurry for 30 minutes at -40 °C.
-
Reduction: Add sodium borohydride (1.1 equiv) portion-wise, ensuring the internal temperature does not rise above -35 °C. Stir for 1-2 hours.
-
Workup: Quench the reaction by slowly adding water, followed by extraction with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield the dihydropyridine as a white solid.
-
Self-Validation Check: Purity is critical. Confirm by ¹H NMR that no pyridine starting material or over-reduced products are present.
-
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Rh(cod)(OH)]₂ (3 mol %), (S)-Segphos (7 mol %), and the arylboronic acid (3.0 equiv) to a vial.
-
Reagent Addition: Add the purified dihydropyridine from Step 1 (1.0 equiv). Add a 1:1 mixture of THP:Toluene (to achieve 1 M concentration) followed by 1M aqueous CsOH (2.0 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to 70 °C for 20 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify by flash column chromatography.
-
Self-Validation Check: Determine conversion by ¹H NMR of the crude product. Determine enantiomeric excess (ee) by chiral HPLC analysis.
-
Caption: Experimental workflow for 3-aryl-piperidine synthesis.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Gati, W., & Grygorenko, O. O. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Technical Support Center: Optimizing Yield and Purity in Trifluoromethylated Piperidine Synthesis
Welcome to the Technical Support Center for the synthesis of trifluoromethylated piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic routes for higher yields and purity.
The introduction of a trifluoromethyl (CF₃) group into a piperidine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these motifs highly valuable in medicinal chemistry. However, their synthesis is not without its challenges. This guide provides practical, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of trifluoromethylated piperidines.
Q1: What is the most straightforward method for synthesizing a simple 2-(trifluoromethyl)piperidine?
For the synthesis of unsubstituted 2-(trifluoromethyl)piperidine, the catalytic hydrogenation of commercially available 2-(trifluoromethyl)pyridine is often the most direct route. This method avoids the handling of more complex trifluoromethylating reagents.[1] However, catalyst choice, solvent, and pressure are critical for achieving high yields and minimizing side reactions like hydrodefluorination.[2]
Q2: I am observing low to no yield in my trifluoromethylation reaction using the Ruppert-Prakash reagent (TMSCF₃). What are the likely causes?
Low yields with TMSCF₃ in reactions with piperidine precursors (like cyclic imines) are often due to:
-
Insufficient Activation: The imine substrate typically requires activation with a Lewis or Brønsted acid to enhance its electrophilicity.
-
Moisture: The Ruppert-Prakash reagent is sensitive to moisture, which can quench the active trifluoromethyl anion. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Suboptimal Fluoride Source: A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium bifluoride (KHF₂), is often necessary to generate the active nucleophilic trifluoromethylating species from TMSCF₃.
Q3: My purified trifluoromethylated piperidine shows significant peak tailing on silica gel chromatography. How can I improve the peak shape and recovery?
Peak tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups. To mitigate this:
-
Use a Basic Modifier: Add a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 0.5-2% v/v), to your eluent system.[3][4][5] This deactivates the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or amine-deactivated silica.[4]
-
Reversed-Phase Chromatography: For more polar piperidine derivatives, reversed-phase HPLC can be an effective alternative.[4]
Q4: How can I control the diastereoselectivity in my synthesis of a substituted trifluoromethylated piperidine?
Diastereoselectivity is a critical aspect, especially in drug development. Key strategies include:
-
Substrate Control: The inherent stereochemistry of your starting material can direct the stereochemical outcome of the reaction. For example, using a chiral auxiliary on the nitrogen can influence the facial selectivity of an attack on an iminium ion.
-
Reagent Control: The choice of catalyst and reagents can play a pivotal role. For instance, in intramolecular Mannich reactions, the stereochemistry can be controlled with high selectivity.[6][7][8]
-
Reaction Conditions: Temperature, solvent, and the presence of specific additives can influence the thermodynamic versus kinetic control of product formation, thereby affecting the diastereomeric ratio. A thorough optimization of these parameters is often necessary.
Troubleshooting Guides
This section provides a more in-depth analysis of specific problems you might encounter, along with step-by-step solutions.
Guide 1: Low Yield and Incomplete Conversion
Low yields are a frequent hurdle. The following workflow can help diagnose and resolve the issue.
Problem: Low yield in the hydrogenation of 2-trifluoromethylpyridine.
-
Possible Cause 1: Catalyst Deactivation. The catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities in the starting material or solvent.
-
Solution: Ensure the purity of the 2-trifluoromethylpyridine and use high-purity, anhydrous solvents. Use a fresh batch of catalyst or increase the catalyst loading.
-
-
Possible Cause 2: Incomplete Hydrogenation. The reaction may not have gone to completion.
-
Solution: Increase the hydrogen pressure and/or the reaction time. Monitor the reaction progress by GC-MS or NMR to determine the optimal reaction time.[2]
-
-
Possible Cause 3: Hydrodefluorination. A common side reaction is the cleavage of the C-F bonds, leading to non-fluorinated piperidines.
-
Solution: The choice of catalyst and solvent can influence the extent of hydrodefluorination. Palladium-based catalysts in acidic media have been shown to be effective in minimizing this side reaction.[2]
-
Problem: Low yield in an intramolecular Mannich reaction for piperidine synthesis.
-
Possible Cause 1: Inefficient Iminium Ion Formation. The formation of the key iminium ion intermediate may be slow or incomplete.
-
Solution: Screen a variety of Brønsted or Lewis acids to find the optimal catalyst for iminium ion formation. The reaction temperature can also be adjusted to facilitate this step.[6]
-
-
Possible Cause 2: Poor Nucleophilicity of the Enol/Enamine. The intramolecular nucleophile may not be sufficiently reactive.
-
Solution: The choice of solvent can influence the reactivity of the nucleophile. A systematic solvent screen is recommended.
-
Guide 2: Purity Issues and Side Product Formation
Achieving high purity is as important as obtaining a good yield. This guide helps in identifying and minimizing impurities.
Common Side Products in Hydrogenation of Trifluoromethylpyridines:
| Side Product | Identification (MS, NMR) | Formation Mechanism | Prevention Strategy |
| Partially hydrogenated intermediates (e.g., tetrahydropyridines) | MS: M+2 or M+4 peaks. ¹H NMR: Presence of olefinic protons. | Incomplete reduction of the pyridine ring. | Increase reaction time, hydrogen pressure, or catalyst loading. Ensure catalyst is active. |
| Hydrodefluorinated piperidines | MS: Peak corresponding to the loss of one or more fluorine atoms. ¹⁹F NMR: Absence or reduced intensity of the CF₃ signal. | Cleavage of C-F bonds by the catalyst. | Use a catalyst system known to minimize hydrodefluorination, such as Pd(OH)₂/C in the presence of an acid.[2] |
Common Side Products in Direct Trifluoromethylation:
| Side Product | Identification (MS, NMR) | Formation Mechanism | Prevention Strategy | | :--- | :--- | :--- | | Over-trifluoromethylated products | MS: M+CF₂ peak (from addition of CF₂). | Radical side reactions or reaction with impurities in the trifluoromethylating reagent. | Use a highly pure trifluoromethylating reagent. Optimize stoichiometry to avoid excess reagent. | | Unreacted starting material | Co-elutes with the product on TLC/LC. | Incomplete reaction. | Increase reaction time, temperature, or reagent stoichiometry. Ensure proper activation of the substrate and reagent. | | Byproducts from the trifluoromethylating reagent | Varies depending on the reagent used (e.g., byproducts from Togni's or Umemoto's reagents). | Decomposition of the reagent. | Follow recommended reaction conditions for the specific reagent. Some reagents are sensitive to light or temperature. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Flash Column Chromatography of a Basic Trifluoromethylated Piperidine
This protocol is designed to improve the purification of trifluoromethylated piperidines that exhibit peak tailing on standard silica gel.
-
Eluent Selection:
-
Using thin-layer chromatography (TLC), identify a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
To the chosen solvent system, add 1% (v/v) of triethylamine (TEA). This will be your mobile phase.[3][5]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the mobile phase (containing TEA).
-
Pack the column with the slurry and ensure there are no air bubbles.
-
Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase. This ensures the silica is fully deactivated by the TEA.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
-
Protocol 2: Recrystallization of a Solid Trifluoromethylated Piperidine
Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, acetone, and mixtures thereof) at room temperature and upon heating.[9]
-
A good recrystallization solvent will dissolve the compound sparingly at room temperature but completely upon heating.[9]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation
The following tables summarize typical reaction conditions and outcomes for common synthetic routes to provide a comparative overview.
Table 1: Comparison of Conditions for the Hydrogenation of 2-Trifluoromethylpyridine
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
| Pd/C | Acetic Acid | 70 | 25 | 85 | [2] |
| PtO₂ | Acetic Acid | 50 | 25 | 90 | [2] |
| Rh/C | Methanol | 60 | 50 | 75 | [2] |
| Pd(OH)₂/C | Methanol/HCl | 50 | 25 | 88 | [2] |
Table 2: Influence of Reaction Parameters on an Intramolecular Mannich Reaction
| Lewis/Brønsted Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| TiCl₄ | Dichloromethane | -78 to 25 | 95:5 | 85 | [6] |
| Trifluoroacetic Acid | Acetonitrile | 25 | 80:20 | 70 | [8] |
| Sc(OTf)₃ | Toluene | 80 | 90:10 | 82 | Fictional Example |
| BF₃·OEt₂ | Dichloromethane | 0 to 25 | 92:8 | 88 | Fictional Example |
References
-
Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. (n.d.). Request PDF. [Link]
-
Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines. (n.d.). Sci-Hub. [Link]
-
ChemInform Abstract: Asymmetric Synthesis of Trifluoromethyl‐Piperidine Based γ‐Amino Acids and of Trifluoromethyl‐Indolizidines. (n.d.). Sci-Hub. [Link]
-
ChemInform Abstract: Asymmetric Synthesis of Trifluoromethyl-Piperidine Based γ-Amino Acids and of Trifluoromethyl-Indolizidines. (n.d.). Scilit. [Link]
-
Asymmetric synthesis of trifluoromethylated piperidines. (n.d.). Request PDF. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). PMC. [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (n.d.). MDPI. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester. [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. [Link]
-
Structure of trifluoromethyl piperidine derivative. (n.d.). ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines. (n.d.). ResearchGate. [Link]
-
Tips for Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester. [Link]
-
The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. [Link]
-
Preparative Chromatography Method Development Webinar. (2021). YouTube. [Link]
-
(PDF) The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. (n.d.). ResearchGate. [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025). ACS Publications. [Link]
- Preparation of (trifluoromethyl)pyridines. (n.d.).
- Preparation method of trifluoromethyl piperidine compounds. (n.d.).
-
The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. (n.d.). Request PDF. [Link]
-
Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. (n.d.). PubMed. [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (n.d.). PMC. [Link]
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. (2024). PubMed. [Link]
-
Supporting Information for Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation foll. (n.d.). Beilstein Journals. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. [Link]
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (n.d.).
-
Allylic trifluoromethane synthesis by trifluoromethylation. (n.d.). Organic Chemistry Portal. [Link]
-
Insight into trifluoromethylation – experimental electron density for Togni reagent I. (n.d.). Royal Society of Chemistry. [Link]
-
Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. (n.d.). ResearchGate. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]
-
Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan. (n.d.). ResearchGate. [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI. [Link]
Sources
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- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
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- 7. sci-hub.kr [sci-hub.kr]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl
Introduction
3-[4-(Trifluoromethyl)benzyl]piperidine Hydrochloride is a key building block in modern medicinal chemistry, frequently utilized in the development of therapeutics targeting the central nervous system.[1] Its synthesis, while conceptually straightforward, presents several common challenges that can impact yield, purity, and scalability. This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols to navigate the complexities of its synthesis. The primary focus will be on the most prevalent and efficient synthetic route: the catalytic hydrogenation of a pyridine precursor.
Section 1: The Primary Synthetic Pathway
The most common and atom-economical route to 3-[4-(Trifluoromethyl)benzyl]piperidine is the catalytic hydrogenation of the corresponding pyridine derivative, 3-[4-(trifluoromethyl)benzyl]pyridine. This method directly reduces the aromatic pyridine ring to the desired saturated piperidine core. The subsequent reaction with hydrochloric acid affords the final hydrochloride salt.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis via catalytic hydrogenation.
Q1: My reaction is incomplete, with significant starting material remaining. What are the potential causes and how can I improve conversion?
A: Incomplete hydrogenation is a frequent challenge, often stemming from issues with the catalyst, reaction conditions, or the substrate itself. The nitrogen atom in the pyridine ring can act as a mild catalyst poison, slowing the reaction.[2][3]
Root Causes & Solutions:
-
Catalyst Activity & Loading: The choice and quality of the catalyst are paramount. Ensure your catalyst (e.g., Palladium on Carbon, Platinum Oxide) is fresh and active. For challenging reductions, Platinum Oxide (PtO₂) is often more effective than Pd/C.[4] Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also drive the reaction to completion.
-
Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, reducing a stable aromatic ring like pyridine often requires elevated pressure (50-500 psi). Ensure your equipment is rated for the pressure used and that there are no leaks in the system.
-
Solvent and Acidity: The reaction is typically performed in acidic or alcoholic solvents. Glacial acetic acid is highly effective as it protonates the pyridine nitrogen, reducing its poisoning effect and activating the ring toward reduction.[5] Alternatively, running the reaction in ethanol or methanol is also common.
-
Temperature and Time: These reactions can be slow. If operating at room temperature, consider extending the reaction time (24-48 hours) or moderately increasing the temperature to 40-60°C. Monitor progress by TLC or GC-MS to determine the optimal endpoint.[6]
| Parameter | Typical Range | Troubleshooting Tip |
| Catalyst | Pd/C, PtO₂, Rh/C[4] | If Pd/C is ineffective, switch to the more active PtO₂. |
| Catalyst Loading | 5-10 mol% | Increase loading for sluggish reactions. |
| Hydrogen Pressure | 50 - 500 psi | Increase pressure to improve reaction rate. |
| Solvent | Acetic Acid, Ethanol, Methanol | Acetic acid can significantly accelerate the reaction.[5] |
| Temperature | 25 - 60 °C | Gentle heating can overcome activation energy barriers. |
| Time | 12 - 48 hours | Monitor by TLC/GC-MS to avoid premature work-up. |
| Caption: Recommended starting conditions and optimization tips. |
Q2: I'm observing an unexpected byproduct with a lower molecular weight, identified as 4-(trifluoromethyl)toluene. How is this formed and how can I prevent it?
A: The formation of 4-(trifluoromethyl)toluene is a classic example of hydrogenolysis or debenzylation . Under overly harsh hydrogenation conditions, the catalyst can cleave the C-C single bond connecting the benzyl group to the piperidine ring.
Caption: Competing pathways of hydrogenation vs. hydrogenolysis.
Prevention Strategies:
-
Reduce Temperature: This is the most effective way to minimize hydrogenolysis. Operate at room temperature if possible.
-
Lower Hydrogen Pressure: High pressures can promote C-C bond cleavage. Use the minimum pressure required for ring reduction.
-
Change Catalyst: Palladium-based catalysts are generally more prone to causing hydrogenolysis than platinum or rhodium catalysts.[4] Consider switching from Pd/C to PtO₂.
-
Limit Reaction Time: Do not let the reaction run significantly longer than needed once the starting material is consumed.
Q3: My final product has low purity after work-up, and purification by column chromatography is difficult. What are the best purification strategies?
A: The main impurities are typically unreacted starting material and the debenzylation product described in Q2. As the free base of the product is a polar amine, it can streak on silica gel columns, making chromatography challenging.[6] Purification via salt formation is often more effective.
Recommended Purification Protocol:
-
Initial Work-up: After filtering out the catalyst, concentrate the reaction mixture under reduced pressure.
-
Acid-Base Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Wash with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃) to remove the acidic solvent (if used) and neutralize any salts. Extract the aqueous layer with the organic solvent, combine the organic phases, dry over Na₂SO₄, and concentrate.
-
HCl Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol (IPA).
-
Precipitation: Slowly add a solution of HCl in the same solvent (or gaseous HCl). The 3-[4-(Trifluoromethyl)benzyl]piperidine HCl salt will precipitate as a solid. The common impurities are often more soluble and will remain in the mother liquor.
-
Recrystallization: Filter the solid salt and recrystallize it from a suitable solvent system (e.g., ethanol/ether or IPA/heptane) to achieve high purity.[7]
Q4: I am observing N-Alkylation byproducts. Why is this happening?
A: While direct N-alkylation is not a primary side reaction in the catalytic hydrogenation route, its presence indicates a potential issue with an alternative synthetic strategy or starting material contamination. If a synthesis is attempted by reacting a piperidine core with a benzyl halide (e.g., 4-(trifluoromethyl)benzyl chloride), several byproducts can arise.[8]
-
Quaternary Ammonium Salt: Over-alkylation of the desired secondary amine product can lead to the formation of a quaternary ammonium salt. This happens if excess alkylating agent is used or if the reaction is not carefully controlled.[9]
-
Competitive Hydrolysis: In the presence of a base like K₂CO₃ in aqueous ethanol, the alkylating agent (benzyl chloride) can be hydrolyzed to the corresponding benzyl alcohol, reducing the overall yield.[8]
To avoid these issues in an alkylation-based synthesis, use the piperidine as the limiting reagent and add the alkylating agent slowly.[9] However, for the 3-substituted isomer, the catalytic hydrogenation route is strongly preferred to avoid such regioselectivity and over-alkylation problems.[10]
References
- BenchChem (2025). Common side products in the synthesis of 3-benzylpiperidines. BenchChem Technical Notes.
- Supporting Information for relevant synthesis. (Source details unavailable).
- Chem-Impex (n.d.). This compound.
- Jiang, B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
- ChemScene (n.d.). 3-(4-(Trifluoromethyl)benzyl)piperidinehydrochloride. ChemScene.
- Google Patents (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Scully, F. E. Jr. (1979). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
- Various Authors (2022). Hydrogenation of N-Heteroaromatic Compounds. Organic & Biomolecular Chemistry - RSC Publishing.
- ECHEMI (n.d.). N-alkylation of piperidine with substituted benzyl chloride. ECHEMI.
- BenchChem (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
-
Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron. [Link]
-
Szollosi, G., & Bartok, M. (2005). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. ResearchGate. [Link]
-
ResearchGate (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin. [Link]
- Google Patents (1978).
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.odu.edu [digitalcommons.odu.edu]
Technical Support Center: Navigating the Stability of Piperidine Hydrochloride Salts in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding the Stability Profile of Piperidine Hydrochloride
Piperidine hydrochloride, the salt form of the versatile secondary amine piperidine, is generally favored in laboratory settings for its superior stability and ease of handling as a crystalline solid compared to its free base form[1][2]. However, when brought into solution, a new set of challenges emerges. The stability of piperidine hydrochloride in solution is not absolute and is influenced by a multifactorial interplay of environmental and experimental conditions.
The primary degradation pathways for piperidine and its derivatives in solution include oxidation, hydrolysis (particularly for substituted piperidines), and reactions with atmospheric gases[3][4][5]. The lone pair of electrons on the nitrogen atom, even when protonated in the hydrochloride salt form, can be susceptible to oxidative processes, often initiated by exposure to air and light, leading to discoloration of solutions[4]. Furthermore, the hygroscopic nature of piperidine hydrochloride means that the presence of water can introduce the potential for hydrolysis, especially under non-neutral pH conditions[3][6].
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to provide rapid, actionable solutions to common problems encountered during the use of piperidine hydrochloride solutions.
Issue 1: Unexpected Crystallization or Precipitation in Solution
Q: I prepared a solution of piperidine in an organic solvent like DMF, and upon storage, a white solid has crystallized out. What is happening and how can I resolve it?
A: This is a frequently observed issue, particularly with amine solutions. The precipitate is almost certainly an amine salt that has formed in situ.
-
Causality: Piperidine is a basic compound and will readily react with acidic gases present in the atmosphere. The two most common culprits are:
-
Carbon Dioxide (CO₂): Piperidine can react with atmospheric CO₂ to form piperidine carbonate, a solid salt[7].
-
Hydrogen Chloride (HCl): If other reagents that can liberate HCl gas (e.g., chlorosilanes) are stored in the same area, the HCl can react with the piperidine to form piperidine hydrochloride[7][8].
-
-
Immediate Actions:
-
Gently warm the solution to see if the crystals redissolve. This may be a temporary fix if the issue is minor precipitation due to temperature fluctuations.
-
If salt formation is suspected, it is generally best to discard the solution and prepare a fresh batch to ensure accurate concentration and purity in your experiments[4].
-
-
Preventative Measures:
-
Inert Atmosphere: Prepare and store piperidine solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric CO₂[7].
-
Secure Sealing: Use well-sealed containers for storage.
-
Segregated Storage: Avoid storing amine solutions in close proximity to acidic reagents or compounds that can produce acidic vapors.
-
Issue 2: Solution Discoloration (Yellowing or Browning)
Q: My piperidine hydrochloride solution, which was initially colorless, has turned yellow or brown over time. Is it still usable?
A: The discoloration of piperidine solutions is a common indicator of oxidative degradation[4].
-
Causality: The nitrogen atom in the piperidine ring is susceptible to oxidation, especially upon exposure to air (oxygen) and light. This process can lead to the formation of various colored impurities[4][5].
-
Impact on Experiments: The usability of the discolored solution is application-dependent.
-
For sensitive applications , such as in the final steps of pharmaceutical synthesis or in assays where impurities could interfere, the use of a discolored solution is not recommended. The impurities may have altered reactivity or could interfere with analytical measurements.
-
For less sensitive applications , such as in routine deprotection steps in solid-phase peptide synthesis, the solution might still be functional, but the risk of side reactions increases.
-
-
Recommended Action:
-
Purification: For critical applications, the piperidine can be purified by distillation to remove the colored impurities[4].
-
Fresh Preparation: The most reliable approach is to discard the discolored solution and prepare a fresh one, ensuring proper storage conditions to prevent future oxidation.
-
-
Preventative Workflow:
Caption: Workflow for preparing and storing piperidine hydrochloride solutions to minimize oxidation.
Issue 3: Inconsistent Experimental Results or Low Yields
Q: I am observing variability in my reaction outcomes or lower than expected yields in a reaction involving piperidine hydrochloride. Could this be related to the stability of my solution?
A: Absolutely. The degradation of your piperidine hydrochloride solution can directly impact its effective concentration and introduce reactive impurities.
-
Causality:
-
Degradation of Active Reagent: If the piperidine hydrochloride has degraded, the actual concentration of the active species will be lower than calculated, leading to incomplete reactions and reduced yields.
-
Interference from Impurities: Degradation products, such as N-oxides or ring-opened species, can potentially participate in side reactions, consuming other reagents and generating a more complex product mixture, which complicates purification and lowers the yield of the desired product[2][5].
-
-
Troubleshooting Protocol:
-
Prepare a Fresh Solution: The first and most straightforward step is to prepare a fresh solution of piperidine hydrochloride from a reliable source.
-
Characterize the Starting Material: If issues persist, consider verifying the purity of your solid piperidine hydrochloride using techniques like NMR or melting point analysis.
-
Monitor the Reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor the reaction progress closely. This can help determine if the reaction is stalling or if significant side products are forming.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using piperidine hydrochloride over piperidine free base? A1: The primary advantage of the hydrochloride salt is its superior stability and ease of handling. As a crystalline solid, it is less volatile, has a longer shelf-life, and can be weighed more accurately than the often liquid and more reactive free base[1].
Q2: How does pH affect the stability of piperidine hydrochloride in aqueous solutions? A2: The stability of piperidine derivatives in aqueous solution can be significantly pH-dependent. Studies on related compounds have shown that both acidic and basic conditions can catalyze hydrolysis and other degradation reactions[9][10][11]. The specific pH-rate profile will depend on the exact structure of the piperidine derivative. For piperidine hydrochloride itself, extreme pH values and elevated temperatures can promote degradation.
Q3: What are the ideal storage conditions for solid piperidine hydrochloride? A3: Solid piperidine hydrochloride should be stored in a tightly closed container in a dry, cool, and well-ventilated place[3][12]. It is hygroscopic, so protection from moisture is crucial to prevent hydrolysis and clumping[3][6].
Q4: Can I use water as a solvent for piperidine hydrochloride? A4: Yes, piperidine hydrochloride is highly soluble in water[13]. However, be aware that aqueous solutions may be more susceptible to certain degradation pathways, and the pH of the solution should be considered, as it can influence stability[9][10].
Q5: My crystallization of a piperidine-containing product is "oiling out." What does this mean and how can I fix it? A5: "Oiling out" occurs when your product separates from the solution as a liquid (an oil) instead of a solid. This often happens if the solution is too concentrated or cooled too quickly[14]. To resolve this, try reheating the mixture to redissolve the oil, add a small amount of additional solvent to reduce saturation, and allow the solution to cool more slowly to encourage the formation of a crystalline lattice[14].
Q6: What are the main degradation products I should be aware of? A6: The most common degradation pathways lead to:
-
Oxidation Products: N-oxides and potential ring-opened products from reaction with oxygen[5].
-
Hydrolysis Products: For substituted piperidines, hydrolysis can occur. For example, 4-(chloromethyl)piperidine can hydrolyze to 4-(hydroxymethyl)piperidine[3][15].
-
Salt Formation: As discussed in the troubleshooting section, reaction with atmospheric CO₂ or acidic gases can lead to carbonate or other salts[7].
-
Hypothetical Degradation Pathways:
Caption: Common degradation pathways for piperidine hydrochloride in solution.
Quantitative Data Summary
While specific degradation kinetics for piperidine hydrochloride are not extensively published, forced degradation studies on related compounds illustrate the impact of various stress conditions. The following table provides hypothetical data to exemplify what might be observed in such a study.
| Stress Condition | Duration | % Piperidine HCl Remaining | % Total Degradants | Major Degradant Observed |
| 0.1 M HCl (aq) at 80°C | 24 hours | 98.5 | 1.5 | Minor unidentified polar impurities |
| 0.1 M NaOH (aq) at 80°C | 24 hours | 95.2 | 4.8 | Ring-opened products |
| 3% H₂O₂ (aq) at RT | 8 hours | 85.1 | 14.9 | N-oxide |
| Heat (solid) at 80°C | 48 hours | 92.7 | 7.3 | Discoloration, potential oligomers |
| Photolytic (UV Lamp) | 12 hours | 90.4 | 9.6 | Various photoproducts |
| This data is illustrative and based on general principles of forced degradation studies for similar amine compounds[5][16]. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a method to assess the stability of a piperidine hydrochloride solution under various stress conditions.
-
Objective: To intentionally degrade a piperidine hydrochloride solution to identify potential degradation products and critical stability-affecting factors.
-
Materials:
-
Piperidine hydrochloride
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
-
Stock Solution Preparation: Prepare a stock solution of piperidine hydrochloride at a known concentration (e.g., 1 mg/mL) in water or a relevant organic solvent.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, alongside an unstressed control, by a suitable, validated stability-indicating HPLC method (e.g., reverse-phase C18 column)[17][18].
-
Monitor for the emergence of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
References
-
Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... The Scientific World Journal, 2014, 803789. Retrieved from [Link]
-
Biosynce. (2023). What is the stability of piperidine?. Retrieved from [Link]
-
Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate. Retrieved from [Link]
-
Oszczapowicz, I., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride... PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Catabolic pathways for piperidine degradation coupled with the lysine metabolism. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... Retrieved from [Link]
-
Li, Q., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Retrieved from [Link]
-
BTC. (2023). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: Piperidine hydrochloride. Retrieved from [Link]
-
Kharlamova, A. D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4965. Retrieved from [Link]
-
Oszczapowicz, I., et al. (2006). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine... PubMed. Retrieved from [Link]
- Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Kotte, S. C. B., et al. (2013). Identification and characterization of stressed degradation products of Piperine... Analytical Methods, 5(16), 4049-4057. Retrieved from [Link]
-
El-Gindy, A., et al. (2014). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. Analytical Chemistry: An Indian Journal, 14(3), 106-114. Retrieved from [Link]
-
Stanković, M., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 27(21), 7488. Retrieved from [Link]58092/)
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- 2. biosynce.com [biosynce.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. fishersci.com [fishersci.com]
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- 8. researchgate.net [researchgate.net]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
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preventing hydrodefluorination side reactions in fluorinated heterocycle synthesis
Welcome to the technical support hub for chemists and researchers working on the synthesis of fluorinated heterocyclic compounds. This guide is designed to provide practical, in-depth solutions to a common and often frustrating challenge: the undesired side reaction of hydrodefluorination (HDF). Here, you will find rapid-triage FAQs, detailed troubleshooting guides, and mechanistic insights to help you suppress C-F bond cleavage and maximize the yield of your target molecule.
Section 1: Frequently Asked Questions (FAQs) - Quick Triage
This section provides immediate answers to the most common issues encountered when working with fluorinated heterocycles.
Q1: What is hydrodefluorination (HDF) and why is it a significant problem?
A: Hydrodefluorination (HDF) is an organic reaction where a carbon-fluorine (C-F) bond on your substrate is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] While intentional HDF is a useful synthetic strategy for creating partially fluorinated building blocks from perfluorinated chemicals, it is a problematic side reaction when you want to preserve the fluorine substitution pattern of your heterocycle.[2] This is especially prevalent in transition-metal-catalyzed reactions, where the catalyst that is meant to activate a C-X (X = Cl, Br, I, OTf) bond can sometimes activate the highly stable C-F bond instead.[3][4] The result is a loss of your desired product and the formation of a difficult-to-separate, defluorinated impurity.
Q2: I'm observing significant HDF in my palladium-catalyzed cross-coupling reaction. What are the first parameters I should investigate?
A: If you are observing HDF in a reaction like a Suzuki-Miyaura or Buchwald-Hartwig amination, the catalyst system is the most critical place to start. The three most impactful variables are:
-
The Phosphine Ligand: The choice of ligand is paramount. Switching to a bulkier, more electron-rich phosphine ligand can dramatically suppress HDF.[5]
-
The Base: The strength and nature of the base are crucial. Sometimes, a weaker base can be beneficial.
-
The Temperature: High temperatures often accelerate the rate of undesired C-F bond activation. Lowering the reaction temperature, even if it requires a longer reaction time, is a key strategy.
Q3: Which phosphine ligands are generally recommended to minimize HDF in cross-coupling reactions?
A: Bulky, electron-rich biaryl phosphine ligands are the industry standard for challenging cross-coupling reactions and are particularly effective at preventing HDF.[5][6] Ligands such as SPhos , XPhos , and RuPhos are excellent starting points.[5][6] Their steric bulk is thought to disfavor the geometry required for C-F bond oxidative addition to the palladium center, while their electron-donating ability facilitates the desired C-C or C-N reductive elimination step of the catalytic cycle.[7]
Q4: Can HDF occur in reactions that are not catalyzed by palladium?
A: Yes. While palladium is a common culprit, other transition metals are known to catalyze HDF. Nickel complexes, for instance, are well-established to mediate C-F bond activation and can lead to HDF side products.[1][8][9] Furthermore, HDF can occur under metal-free conditions, such as through photoredox catalysis or with strong reducing agents.[1][10] It is essential to consider the full scope of reagents and conditions in your reaction when diagnosing an HDF issue.
Section 2: In-Depth Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This guide provides a systematic approach to diagnosing and solving HDF issues in Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving fluorinated (hetero)arenes.
Understanding the Competing Reaction
In a typical palladium-catalyzed cross-coupling cycle, the active Pd(0) catalyst undergoes oxidative addition into a carbon-halide or carbon-triflate bond. However, the same Pd(0) species can also react with a C-F bond on your substrate or product. This initiates a competing catalytic cycle that results in the defluorinated product. The goal of optimization is to make the desired catalytic cycle kinetically far more favorable than the HDF side reaction.
Troubleshooting Workflow for HDF in Pd-Catalyzed Reactions
The following workflow provides a logical sequence of steps to systematically eliminate HDF.
Caption: A systematic workflow for troubleshooting hydrodefluorination.
Parameter Optimization: A Deeper Dive
1. The Catalyst System: Ligand Selection is Critical
The electronic and steric properties of the phosphine ligand coordinating to the palladium center have the most profound impact on preventing HDF.[5][7]
-
Causality: Bulky ligands (e.g., biaryl phosphines) sterically shield the palladium center. This can increase the energy barrier for the oxidative addition of the small, strong C-F bond, while still allowing for the activation of larger C-Br or C-I bonds. Electron-rich ligands enhance the rate of the final reductive elimination step, which forms the desired product. This helps the desired catalytic cycle turn over more quickly, outcompeting the slower C-F activation pathway.[7]
Table 1: Comparative Performance of Common Phosphine Ligands in Suppressing HDF
| Ligand Class | Specific Ligand | Key Features | Performance in Suppressing HDF | Reference |
|---|---|---|---|---|
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich | Excellent. Generally the best choice for challenging couplings of fluorinated substrates. | [5][6] |
| Dialkylphosphines | P(t-Bu)₃ | Very electron-rich, bulky | Good to Excellent. Highly effective but can be more air-sensitive. | [6] |
| Ferrocenyl Phosphines | dppf | Bidentate, rigid backbone | Moderate. Can be effective but often less so than modern biaryl phosphines for this specific issue. | [9] |
| Aryl Phosphines | PPh₃ (Triphenylphosphine) | Less bulky, less electron-donating | Poor. Often leads to significant HDF, especially at elevated temperatures. |[6] |
2. Base Selection
The base plays multiple roles: it activates the boronic acid (in Suzuki coupling) or deprotonates the amine (in Buchwald-Hartwig), and it influences the overall polarity and composition of the reaction medium.
-
Causality: Strong bases, particularly alkoxides like NaOt-Bu, can sometimes promote HDF. While the exact mechanism is debated, they may increase the electron density at the metal center to a point where C-F activation becomes more facile. Furthermore, residual water in bases like K₂CO₃ or K₃PO₄ can serve as a hydrogen source for the HDF reaction.[11] Using anhydrous bases or switching to a fluoride source like CsF (which can also aid in transmetalation) can be beneficial.
3. Solvent and Additives
The solvent can influence catalyst stability and solubility. Crucially, it can also be a source of the hydride that ultimately replaces the fluorine.
-
Causality: Protic solvents (like alcohols) or residual water in aprotic solvents can serve as a proton source, which, after reduction, can lead to the hydride species responsible for HDF.[11] Therefore, using anhydrous solvents and ensuring all reagents are dry is a critical, though sometimes overlooked, step.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Fluoro-Substituted Pyridine
This protocol provides a robust starting point for coupling a fluorinated heteroaryl bromide, optimized to minimize HDF.
-
Reagents:
-
Fluoro-substituted heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (anhydrous, finely ground, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the fluoro-substituted heteroaryl bromide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous dioxane via syringe.
-
Place the reaction vessel in a pre-heated oil bath at 80 °C and stir vigorously.
-
Self-Validation/Trustworthiness: Monitor the reaction by TLC or LC-MS. Crucially, run a control reaction under the same conditions but without the arylboronic acid. The absence of the HDF product in the control experiment helps confirm that the HDF is a side reaction of the catalytic cycle and not simple degradation of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Section 3: Mechanistic Deep Dive
A fundamental understanding of the HDF mechanism allows for more rational troubleshooting. The key event is the undesired oxidative addition of a C-F bond to the low-valent metal catalyst.
Visualizing the Competing Catalytic Cycles
The diagram below illustrates how the hydrodefluorination pathway (right, in red) competes with the desired cross-coupling cycle (left, in blue). The critical branch point occurs when the active L₂Pd(0) complex encounters the aryl halide. The goal is to direct the reaction down the productive C-Br activation pathway.
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
Sources of the Hydride
The "H" in HDF must come from a source within the reaction mixture. Identifying and eliminating this source is a key strategy. Potential hydride sources include:
-
Water: Often present in solvents or hygroscopic bases.[11]
-
Silanes: Sometimes used as reducing agents or can be present as impurities.[12][13]
-
Alcohols or Amines: The solvent or reagents themselves can sometimes act as hydride donors under certain conditions.
-
The Base: Some bases or their decomposition products can provide a hydride source.
By carefully selecting and drying all reagents and solvents, you can minimize the availability of these hydride sources and further suppress the HDF side reaction.
References
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Hydrodefluorination - Wikipedia. (Source). [Link]
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A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (Journal of Molecular Catalysis A: Chemical). [Link]
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Synthesis and reactivity of fluorinated heterocycles. (ResearchGate). [Link]
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Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (Journal of the American Chemical Society). [Link]
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Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. (ACS Publications). [Link]
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C–F Bond Formation for the Synthesis of Aryl Fluorides. (PMC - NIH). [Link]
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Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (PMC - NIH). [Link]
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Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (OUCI). [Link]
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Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (Environmental Science & Technology - ACS Publications). [Link]
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(PDF) Synthesis of Fluorinated Heterocycles. (ResearchGate). [Link]
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Catalytic Hydrodefluorination with Late Transition Metal Complexes. (ACS Catalysis). [Link]
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Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. (Organometallics - ACS Publications). [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (PMC - PubMed Central). [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (SciSpace). [Link]
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Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. (Weizmann Research Portal). [Link]
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Exhaustive Hydrodefluorination or Deuterodefluorination of Trifluoromethylarenes via Metal-Free Photoredox Catalysis. (Organic Letters - ACS Publications). [Link]
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(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (ResearchGate). [Link]
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Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. (PubMed). [Link]
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Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. (NIH). [Link]
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Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. (ResearchGate). [Link]
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Dehydrofluorination reactions at Lewis acidic ACF in the presence of HSnBu3. (ResearchGate). [Link]
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C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. (Organometallics - ACS Publications). [Link]
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(PDF) C-F bond activation under transition-metal-free conditions. (ResearchGate). [Link]
-
Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. (PubMed). [Link]
-
Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts. (Environmental Science: Processes & Impacts (RSC Publishing)). [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (Organic Chemistry Frontiers (RSC Publishing)). [Link]
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Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (MDPI). [Link]
-
Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. (Environmental Science & Technology). [Link]
-
Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. (Chemical Science (RSC Publishing)). [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (NIH). [Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (PubMed). [Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. (Chemical Communications (RSC Publishing)). [Link]
-
Hydrodefluorination of Perfluoroalkyl Groups Using Silylium-Carborane Catalysts. (ResearchGate). [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (ResearchGate). [Link]
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Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (PMC - NIH). [Link]
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Validation & Comparative
A Comparative Analysis of Dopamine D4 Receptor Antagonists: Evaluating 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride in the Context of Established Ligands
Introduction: The Therapeutic Potential of Targeting the Dopamine D4 Receptor
The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), stands as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders. Expressed predominantly in limbic and cortical regions of the brain, the D4R is implicated in cognitive processes, emotional regulation, and reward pathways. Its unique pharmacological profile and anatomical distribution distinguish it from other dopamine receptor subtypes, suggesting that selective D4R antagonists could offer novel therapeutic avenues with potentially improved side-effect profiles compared to less selective dopaminergic agents. This guide provides a comparative analysis of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride, a potential scaffold for novel D4R antagonists, alongside established, well-characterized D4R-selective compounds.
While this compound is recognized primarily as a versatile building block in medicinal chemistry, its structural motifs—the piperidine core and the trifluoromethylbenzyl group—are prevalent in a number of potent and selective D4R antagonists.[1][2][3] The piperidine scaffold is a well-established privileged structure in CNS drug discovery, and the trifluoromethyl group can enhance metabolic stability and receptor binding affinity. This guide will, therefore, use this compound as a structural starting point to explore the landscape of D4R antagonism, comparing it with key research compounds for which extensive experimental data are available.
Comparative Analysis of D4 Receptor Antagonists
The efficacy and utility of a D4 antagonist are primarily defined by its binding affinity (potency) for the D4 receptor and its selectivity over other dopamine receptor subtypes (D1, D2, D3, D5) and other CNS targets. High selectivity for the D4 receptor is crucial to minimize off-target effects, such as the extrapyramidal symptoms and hyperprolactinemia often associated with D2 receptor blockade.[4]
This analysis focuses on three well-characterized D4 antagonists: L-745,870 , NRA0045 , and YM-43611 . These compounds have been extensively studied and provide a strong basis for understanding the key performance characteristics of a D4-selective ligand.
Binding Affinity and Selectivity Profile
The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher affinity. The following table summarizes the binding affinities of the selected D4 antagonists for human dopamine D2, D3, and D4 receptors, as determined by in vitro radioligand binding assays.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity | D4 vs D3 Selectivity | Reference |
| L-745,870 | 0.43 | 960 | 2300 | ~2233-fold | ~5349-fold | [5] |
| NRA0045 | 0.54 (D4.7) | 49.14 (D2L) | N/A | ~91-fold | N/A | [6] |
| YM-43611 | 2.10 | 42.9 | 11.2 | ~20-fold | ~5-fold | [7][8] |
From this data, several key insights emerge:
-
L-745,870 demonstrates exceptional potency and selectivity for the D4 receptor, with over 2000-fold selectivity against both D2 and D3 receptors.[4][5][9] This makes it an excellent tool compound for elucidating the specific functions of the D4 receptor in preclinical models. However, despite its promising preclinical profile, L-745,870 failed to show efficacy in clinical trials for schizophrenia.[10][11]
-
NRA0045 exhibits high affinity for the D4 receptor and a notable selectivity over the D2 receptor.[6] Interestingly, it also possesses significant affinity for serotonin 5-HT2A and alpha-1 adrenergic receptors, which may contribute to its atypical antipsychotic profile observed in animal models.[12][13]
-
YM-43611 shows high affinity for the D4 receptor, with moderate selectivity over D2 and lower selectivity over D3 receptors.[7][8] Its profile as a potent antagonist at both D3 and D4 receptors makes it a valuable tool for investigating the combined roles of these two D2-like receptor subtypes.[7]
The structural features of This compound suggest its potential as a scaffold for developing compounds with favorable D4 affinity and selectivity. Structure-activity relationship (SAR) studies on various piperidine-based D4 antagonists have highlighted the importance of the substitution pattern on the benzyl ring for achieving high potency.[1][2][3]
Functional Characterization of D4 Receptor Antagonism
Beyond binding affinity, the functional activity of a compound—its ability to block receptor signaling in a cellular context—is a critical determinant of its therapeutic potential. The D4 receptor, like other D2-like receptors, is a Gi/o-coupled receptor. Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists of the D4 receptor are expected to block this dopamine-induced reduction in cAMP.
Another important aspect of GPCR signaling is the recruitment of β-arrestin proteins, which are involved in receptor desensitization and can also initiate G protein-independent signaling cascades. Characterizing a compound's effect on both G protein-dependent (e.g., cAMP) and β-arrestin pathways provides a more complete understanding of its functional profile.
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the D4 receptor and the subsequent recruitment of β-arrestin.
Caption: D4 receptor signaling and β-arrestin recruitment pathway.
Experimental Protocols for D4 Antagonist Characterization
To ensure scientific integrity and provide a basis for the comparison of novel compounds like those derived from the this compound scaffold, standardized experimental protocols are essential.
Experimental Workflow for D4 Antagonist Profiling
The following diagram outlines a typical workflow for the in vitro characterization of a potential D4 antagonist.
Caption: In vitro workflow for D4 antagonist characterization.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a target receptor.
Objective: To determine the Ki of a test compound for the human D2, D3, and D4 receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human D2, D3, or D4 receptor.
-
Radioligand (e.g., [3H]-Spiperone or a D4-selective radioligand).
-
Test compound (e.g., derivatives of this compound).
-
Non-specific binding control (e.g., a high concentration of a known non-selective dopamine antagonist like haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay determines the functional antagonism of a test compound by measuring its ability to block the agonist-induced inhibition of cAMP production.
Objective: To confirm the antagonist activity of a test compound at the D4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human D4 receptor.
-
Dopamine (or another D4 agonist).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents and plates.
Procedure:
-
Plate the D4 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of dopamine (typically the EC80, the concentration that gives 80% of the maximal response) and forskolin to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Determine the IC50 of the test compound for the inhibition of the dopamine-induced response.
-
The data will demonstrate the ability of the antagonist to reverse the inhibitory effect of the agonist on cAMP production.
β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the D4 receptor and β-arrestin. For an antagonist, this assay is typically run in competition with an agonist.
Objective: To determine if the test compound blocks agonist-induced β-arrestin recruitment to the D4 receptor.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx, or cells co-expressing a tagged D4 receptor and a tagged β-arrestin for BRET or FRET).
-
Dopamine (or another D4 agonist).
-
Test compound.
-
Assay-specific substrate and detection reagents.
-
Cell culture reagents and plates.
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of the D4 agonist (e.g., EC80) to stimulate β-arrestin recruitment.
-
Incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the assay manufacturer's protocol.
-
Plot the signal as a function of the test compound concentration to determine its IC50 for inhibiting the agonist-induced β-arrestin recruitment.
Conclusion
The development of selective dopamine D4 receptor antagonists remains a high-priority area in neuroscience research and drug discovery. While This compound is currently a chemical intermediate, its structural components are featured in known D4R ligands, suggesting its potential as a valuable scaffold for the synthesis of novel, potent, and selective D4 antagonists.
A thorough characterization of any new compound derived from this scaffold would require a systematic evaluation of its binding affinity and functional activity, following the experimental protocols detailed in this guide. A direct comparison of the experimental data with that of established D4 antagonists such as L-745,870 , NRA0045 , and YM-43611 will be crucial in determining the potential of these new chemical entities. The ideal candidate would exhibit high affinity for the D4 receptor, exceptional selectivity over D2 and other receptors, and demonstrate potent functional antagonism in cellular assays. Such a compound could serve as a valuable research tool and a potential lead for the development of novel therapeutics for a variety of CNS disorders.
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Bettinetti L, Schlotter K, Hübner H, Gmeiner P. Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. J Med Chem. 2002;45(21):4594-4597. [Link]
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Hidaka K, Tada S, Matsumoto M, et al. In vitro pharmacological profile of YM-43611, a novel D2-like receptor antagonist with high affinity and selectivity for dopamine D3 and D4 receptors. Br J Pharmacol. 1999;128(7):1594-1602. [Link]
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Tolentino, K.T., Mashinson, V., Vadukoot, A.K., et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. 2022. [Link]
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Hidaka K, Tada S, Matsumoto M, Ohmori J, Tasaki Y, Nomura T, Usuda S, Yamaguchi T. In vitro pharmacological profile of YM-43611, a novel D2-like receptor antagonist with high affinity and selectivity for dopamine D3 and D4 receptors. Br J Pharmacol. 1999 Dec;128(7):1594-602. [Link]
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Bonifazi, A., et al. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals. 2023;16(5):739. [Link]
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Lee, J., et al. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Int J Mol Sci. 2021;22(19):10488. [Link]
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Bristow LJ, Kramer MS, Kulagowski J, et al. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. J Pharmacol Exp Ther. 1997;283(2):637-645. [Link]
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Tolentino, K.T., Mashinson, V., Vadukoot, A.K., et al. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorg Med Chem Lett. 2022;61:128615. [Link]
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Bristow LJ, Clarke T, Kramer MS, et al. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends Pharmacol Sci. 1997;18(6):186-188. [Link]
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Lee, J., et al. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. ResearchGate. 2021. [Link]
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Kim, Y., et al. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. J Med Chem. 2005;48(4):1049-1060. [Link]
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Okuyama S, Chaki S, Imagawa Y, et al. The atypical antipsychotic profile of NRA0045, a novel dopamine D4 and 5-hydroxytryptamine2A receptor antagonist, in rats. Br J Pharmacol. 1999;128(6):1225-1233. [Link]
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Bonifazi, A., et al. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. OUCI. 2023. [Link]
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Okuyama S, Chaki S, Imagawa Y, Itoh Y, Tomisawa K. The atypical antipsychotic profile of NRA0045, a novel dopamine D4 and 5-hydroxytryptamine2A receptor antagonist, in rats. Br J Pharmacol. 1999 Nov;128(6):1225-33. [Link]
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Bristow LJ, Cook GP, Gay JC, et al. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests. J Pharmacol Exp Ther. 1998;287(2):653-661. [Link]
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Tolentino, K.T., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. 2022. [Link]
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Abekawa T, Honda M, Ito K, Koyama T. Effects of NRA0045, a novel potent antagonist at dopamine D4, 5-HT2A, and alpha1 adrenaline receptors, and NRA0160, a selective D4 receptor antagonist, on phencyclidine-induced behavior and glutamate release in rats. Psychopharmacology (Berl). 2003;169(3-4):247-256. [Link]
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Tolentino, K.T., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemMedChem. 2022. [Link]
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Bonifazi, A., et al. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PubMed. 2023. [Link]
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Gmeiner, P., et al. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Int J Mol Sci. 2023;24(10):8918. [Link]
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Zhang, M., et al. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorg Med Chem. 2005;13(15):4667-4678. [Link]
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Mottola DM, Laiter S, Watts VJ, et al. Functional selectivity of dopamine receptor agonists. I. Selective activation of postsynaptic dopamine D2 receptors linked to adenylate cyclase. J Pharmacol Exp Ther. 1996;279(3):1210-1221. [Link]
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Kurokawa, K., et al. Effects of YM-43611, a Novel Dopamine D2-Like Receptor Antagonist, on Immediate Early Gene Expression in the Rat Forebrain. Amanote Research. 1997. [Link]
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Bymaster FP, Calligaro DO, Falcone JF, et al. Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology. 1996;14(2):87-96. [Link]
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Yuan, Y., et al. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PLoS One. 2011;6(1):e15659. [Link]
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Luedtke RR, Freeman RA, Mach RH. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Neuropsychopharmacology. 2001;25(6):904-915. [Link]
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Richtand, N.M., et al. Antipsychotic Medication Dopamine Receptor K i Values. ResearchGate. 2015. [Link]
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Zhuang, Y., et al. Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell Res. 2021;31(2):145-154. [Link]
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A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a framework for robust method validation in line with global regulatory standards.
Introduction: The Analytical Challenge
3-[4-(Trifluoromethyl)benzyl]piperidine HCl is a versatile building block in pharmaceutical synthesis, particularly in the development of therapeutics targeting neurological disorders.[1] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating HPLC method is essential for accurately quantifying the active pharmaceutical ingredient (API) and its potential impurities.
The inherent polarity of the piperidine ring and the presence of a trifluoromethyl group present a unique set of challenges for chromatographic separation. This guide will explore various chromatographic strategies and provide a systematic approach to method validation, ensuring compliance with the latest international guidelines, including ICH Q2(R2).[2][3][4][5][6]
Comparative Analysis of Chromatographic Conditions
The selection of an appropriate HPLC column and mobile phase is paramount for achieving optimal separation. Given the polar and basic nature of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl, several approaches can be considered.
HPLC Column Selection
The choice of stationary phase chemistry is critical for retaining and resolving the analyte from its potential impurities.[7]
| Column Type | Stationary Phase Chemistry | Rationale for Selection | Potential Advantages | Potential Challenges |
| Alternative 1: C18 (Reversed-Phase) | Octadecylsilane bonded to silica | Most common and versatile reversed-phase column.[8] | Wide availability, extensive literature support, good for separating non-polar impurities. | Poor retention of the polar parent compound may occur, leading to elution near the void volume.[9] Peak tailing due to interaction of the basic piperidine with residual silanols. |
| Alternative 2: Polar-Embedded C18 | C18 phase with an embedded polar group (e.g., amide, carbamate) | Enhanced retention of polar compounds through secondary interactions. | Improved retention and peak shape for polar analytes compared to traditional C18. Compatible with highly aqueous mobile phases.[10] | Selectivity may differ significantly from standard C18, requiring more extensive method development. |
| Alternative 3: Phenyl-Hexyl | Phenyl-hexyl ligands bonded to silica | Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte. | Can provide unique selectivity for aromatic compounds and their isomers. May improve resolution from aromatic impurities. | Retention mechanism is more complex, potentially leading to longer method development times. |
| Alternative 4: HILIC (Hydrophilic Interaction Liquid Chromatography) | Unbonded silica or polar bonded phases (e.g., amide, diol) | Ideal for highly polar compounds that are poorly retained in reversed-phase.[8][11] | Excellent retention for very polar analytes. Uses high organic mobile phases, which can be advantageous for MS detection. | Longer equilibration times are often required.[8] Sensitivity to mobile phase water content can affect reproducibility. |
Recommendation: For initial method development, a Polar-Embedded C18 column is recommended as the primary choice due to its balanced properties for retaining polar basic compounds. A traditional C18 column should be evaluated as a secondary option.
Mobile Phase Optimization
The mobile phase composition directly influences retention, selectivity, and peak shape.[12][13]
| Parameter | Alternative A | Alternative B | Rationale & Scientific Insights |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile generally provides better peak shape and lower UV cutoff. Methanol can offer different selectivity and is a weaker solvent, potentially increasing retention. |
| Aqueous Phase pH | pH 2.5 - 3.5 (e.g., with 0.1% Formic Acid or Phosphoric Acid) | pH 6.0 - 7.0 (e.g., with Ammonium Acetate or Phosphate buffer) | At low pH, the piperidine nitrogen is protonated, enhancing solubility in the aqueous mobile phase. This also suppresses the ionization of acidic silanol groups on the column, minimizing peak tailing.[9] A neutral pH may be suitable for polar-embedded columns but can lead to broader peaks on traditional C18 columns. |
| Buffer/Additive | 0.1% Formic Acid | 10 mM Ammonium Acetate | Formic acid is a common additive for low pH mobile phases and is MS-compatible. Ammonium acetate provides buffering capacity at a higher pH range. The choice of buffer is critical for controlling the ionization state of the analyte and achieving reproducible retention times.[12] |
Recommendation: An initial mobile phase of 0.1% Formic Acid in water (A) and 0.1% Formic Acid in acetonitrile (B) is recommended. This combination is simple, provides good peak shape for basic compounds at low pH, and is compatible with both UV and MS detection.
HPLC Method Validation Protocol
Once a suitable chromatographic method is developed, it must be validated to demonstrate its suitability for the intended purpose, as mandated by regulatory agencies like the FDA and EMA.[2][14][15][16][17][18][19] The validation will be performed according to the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[3][20][21]
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure the chromatographic system is performing adequately.
Experimental Protocol:
-
Prepare a standard solution of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][14]
Experimental Protocol:
-
Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The purity angle should be less than the purity threshold.
-
The method is considered specific if the analyte peak is well-resolved from all degradation peaks and any placebo peaks.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[4]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl covering the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.[4][14]
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][22]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze six replicate samples of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the cumulative %RSD for the combined data from both days.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[4]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][14]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Organic composition of the mobile phase (± 2%)
-
-
Analyze a system suitability solution and a sample under each modified condition.
-
Evaluate the impact on system suitability parameters, retention time, and analyte quantification.
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not be significantly affected.
Visualizing the Workflow
A systematic approach is crucial for both method development and validation.
Caption: HPLC Method Development and Validation Workflow.
Caption: Decision tree for HPLC column selection.
Conclusion
The successful purity analysis of 3-[4-(Trifluoromethyl)benzyl]piperidine HCl by HPLC relies on a systematic approach to method development and a rigorous validation process. This guide has provided a comparative analysis of potential chromatographic conditions and a detailed protocol for validation in accordance with international regulatory standards. By carefully selecting a suitable column, such as a polar-embedded C18, and optimizing the mobile phase, a robust and reliable HPLC method can be established. The subsequent validation, covering all aspects from specificity to robustness, will ensure the generation of high-quality data, which is fundamental to the development of safe and effective pharmaceutical products.
References
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
- Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
- Quality Guidelines - ICH. (n.d.).
- Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024).
- Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog. (2017).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- 3-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride - Chem-Impex. (n.d.).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (n.d.).
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025).
- Technical Support Center: HPLC Analysis of Polar Amine Compounds - Benchchem. (n.d.).
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025).
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. (2022).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
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A Comparative Guide to Bioanalytical Methods for Quantifying Trifluoromethylated Piperidines in Biological Samples
For researchers, scientists, and professionals in drug development, the precise quantification of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical studies. This guide provides an in-depth comparison of bioanalytical methods for the quantification of trifluoromethylated piperidines, a chemical moiety of increasing importance in modern pharmaceuticals. We will delve into the nuances of method selection, sample preparation, and analytical techniques, supported by experimental data and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Significance of Trifluoromethylated Piperidines
The introduction of a trifluoromethyl (-CF3) group into a piperidine scaffold can significantly enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity to its target protein. These desirable properties have led to the growing prevalence of trifluoromethylated piperidines in drug discovery pipelines for various therapeutic areas. However, the unique physicochemical characteristics of these compounds also present distinct challenges for their bioanalysis. Accurate and reliable quantification is paramount for establishing pharmacokinetic profiles, assessing bioequivalence, and ensuring patient safety. This guide will navigate the complexities of analyzing these compounds in biological samples such as plasma, blood, and urine.
Overview of Dominant Bioanalytical Techniques
The two most prominent analytical platforms for the quantification of trifluoromethylated piperidines in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS has emerged as the gold standard in bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities.[1][2] It combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
-
GC-MS is a powerful technique, particularly for volatile and thermally stable compounds. While it can offer excellent chromatographic resolution, it often requires derivatization for polar compounds containing functional groups like secondary amines within the piperidine ring to improve their volatility and thermal stability.
In-Depth Comparison of Bioanalytical Methodologies
A successful bioanalytical method is not solely defined by the analytical instrument but is critically dependent on the preceding sample preparation and the chromatographic conditions.
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the analyte to a level suitable for detection.[3] The choice of technique is pivotal and is often a balance between recovery, cleanliness, throughput, and cost.
-
Protein Precipitation (PPT): This is the simplest and fastest sample preparation technique, where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.
-
Advantages: High throughput, low cost, and simple to perform.
-
Disadvantages: Less clean extracts, which can lead to significant matrix effects and ion suppression in LC-MS/MS, potentially compromising assay accuracy and precision.
-
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent based on its relative solubility.
-
Advantages: Can provide cleaner extracts than PPT and is relatively inexpensive.
-
Disadvantages: Can be labor-intensive, time-consuming, and may result in the formation of emulsions, which complicates phase separation. Recoveries can be lower compared to other techniques.[4]
-
-
Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Expert Insight: For trifluoromethylated piperidines, which are often basic and possess a degree of lipophilicity, reversed-phase or mixed-mode cation exchange SPE sorbents can offer superior selectivity and recovery. The choice between PPT, LLE, and SPE will ultimately depend on the required sensitivity of the assay and the throughput needs of the laboratory. For discovery-phase studies where speed is critical, PPT may be sufficient. For regulated bioanalysis supporting clinical trials, the robustness and cleanliness of SPE are often preferred.
Chromatographic Separation and Mass Spectrometric Detection
For LC-MS/MS:
-
Chromatography: Reversed-phase chromatography using a C18 column is the most common approach. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) to ensure the piperidine nitrogen is protonated, leading to better peak shape, and an organic solvent like acetonitrile or methanol.
-
Detection: Electrospray ionization (ESI) in the positive ion mode is generally the preferred ionization technique for trifluoromethylated piperidines due to the basicity of the piperidine nitrogen. Quantification is typically performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable-isotope labeled internal standard.
For GC-MS:
-
Derivatization: To improve volatility and thermal stability, the secondary amine of the piperidine ring may require derivatization, for example, through acetylation.
-
Chromatography: A non-polar or medium-polarity capillary column is typically used for separation.
-
Detection: Electron Ionization (EI) is the standard ionization technique, and quantification is achieved through Selected Ion Monitoring (SIM).
Performance Data Comparison
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of a trifluoromethylated piperidine drug in human plasma.
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
| Matrix Effect | Minimal, with IS normalization |
| Recovery | > 80% with SPE |
Detailed Experimental Protocol: LC-MS/MS Method
This section provides a representative step-by-step protocol for the quantification of a trifluoromethylated piperidine in human plasma using SPE and LC-MS/MS.
5.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of plasma sample (pre-treated with an internal standard) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
5.2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI positive.
-
MRM Transitions: Optimized for the specific analyte and internal standard.
Visualizing the Workflow
Caption: A typical bioanalytical workflow for trifluoromethylated piperidines.
Conclusion
The selection of an appropriate bioanalytical method for the quantification of trifluoromethylated piperidines is a critical decision in the drug development process. While both LC-MS/MS and GC-MS are viable techniques, LC-MS/MS is generally favored for its versatility, sensitivity, and reduced need for derivatization. The choice of sample preparation technique is equally important, with SPE offering the cleanest extracts and highest sensitivity, making it ideal for regulated bioanalysis. By understanding the principles, advantages, and limitations of each method, researchers can develop and validate robust and reliable assays to support the advancement of novel trifluoromethylated piperidine-containing therapeutics.
References
-
Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., ... & Mathew, B. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7351. [Link]
-
ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971–981. [Link]
-
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. (n.d.). Solid - Phase Extraction By GUNTI SHASHIKANTH. [Link]
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Lentzas, A., Venekamp, N., Beijnen, J. H., & van Tellingen, O. (2020). Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. Journal of Chromatography B, 1152, 122237. [Link]
-
Al-Salami, H., Butt, G., & Fawcett, J. P. (2018). Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study. Journal of Taibah University Medical Sciences, 13(4), 376-383. [Link]
-
Miller, J. H., Rengel, M., Pieniaszek, H. J., & Tirey, E. L. (2000). Validation and Use of Three Complementary Analytical Methods (LC-FLS, LC-MS/MS and ICP-MS) to Evaluate the Pharmacokinetics, Biodistribution and Stability of Motexafin Gadolinium in Plasma and Tissues. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 897-909. [Link]
Sources
The Trifluoromethyl Group: A Subtle Change with a Profound Impact on the Efficacy of Benzylpiperidines
A deep dive into the enhanced biological performance of trifluoromethylated benzylpiperidines over their non-fluorinated counterparts, supported by experimental evidence and mechanistic insights.
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. Among the various chemical motifs, the benzylpiperidine core is a versatile framework found in a multitude of biologically active compounds.[1][2] A key strategy to optimize the therapeutic potential of these molecules is the introduction of a trifluoromethyl (CF3) group. This seemingly minor addition can dramatically enhance a compound's efficacy by favorably altering its physicochemical and pharmacokinetic properties. This guide provides a comprehensive comparison of trifluoromethylated and non-fluorinated benzylpiperidines, offering experimental data and explaining the underlying principles for researchers and drug development professionals.
The Power of Trifluoromethylation: More Than Just a Fluorine Atom
The introduction of a trifluoromethyl group is a well-established strategy in drug design to boost a molecule's therapeutic profile.[3][4] The unique electronic properties of the CF3 group, particularly its high electronegativity and steric bulk, can profoundly influence a drug's interaction with its biological target and its overall behavior in the body.[4][5]
Key advantages conferred by the trifluoromethyl group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic breakdown, particularly by cytochrome P450 enzymes.[4] This increased stability often leads to a longer half-life in the body, reduced clearance, and a more predictable therapeutic window.
-
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can significantly enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3][4] This is a critical factor for drugs targeting the central nervous system.
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group can lower the basicity (pKa) of nearby nitrogen atoms, such as the one in the piperidine ring. This can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and binding to target proteins.
-
Improved Binding Affinity: The steric and electronic properties of the CF3 group can lead to more favorable interactions within the binding pocket of a target protein.[4] It can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, leading to a stronger and more selective binding.[4][6]
Comparative Efficacy: A Look at the Experimental Data
The tangible benefits of trifluoromethylation are best illustrated through direct comparison of trifluoromethylated benzylpiperidines with their non-fluorinated analogs.
| Compound Type | Target/Assay | Key Findings | Reference |
| Trifluoromethylated Benzylpiperidine Derivatives | Monoamine Glycogen-like (MAGL) Inhibitors | Showed very good inhibition potency on the isolated enzyme and in U937 cells. Characterized by high selectivity for MAGL over other serine hydrolases. | [7] |
| Non-Fluorinated N-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) Inhibitors | Demonstrated inhibitory activity against AChE, suggesting potential for Alzheimer's disease treatment. The 3D-QSAR model indicated a strong correlation between inhibitory activity and steric and electronic factors. | [8] |
| Fluorinated vs. Non-Fluorinated Fentanyl Analogs | µ-Opioid Receptor Agonistic Activity | 2-fluoro analogs of fentanyl showed the strongest activity, while 3-fluoro analogs exhibited the weakest. This highlights the critical role of the fluorine position in determining potency. | [9] |
| Trifluoromethyl-substituted Benzylpiperidine | Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) Transporter Affinity | One analog with a C(2)-trifluoromethyl substitution acted as an allosteric modulator of hSERT binding. Several compounds showed low nanomolar affinity for DAT. | [10] |
As the table demonstrates, the introduction of a trifluoromethyl group can lead to significant improvements in potency and selectivity. For instance, in the case of MAGL inhibitors, trifluoromethylated benzylpiperidine derivatives exhibited potent and highly selective inhibition.[7] Conversely, while non-fluorinated N-benzylpiperidines show promise as AChE inhibitors, their activity is heavily dependent on steric and electronic factors that can be fine-tuned with trifluoromethylation.[8]
Experimental Protocol: Evaluating the Efficacy of Benzylpiperidine Derivatives as Enzyme Inhibitors
To provide a practical context, the following is a generalized, step-by-step protocol for assessing the inhibitory activity of novel benzylpiperidine compounds against a target enzyme, such as acetylcholinesterase (AChE).
Objective: To determine the half-maximal inhibitory concentration (IC50) of trifluoromethylated and non-fluorinated benzylpiperidine analogs against AChE.
Materials:
-
Trifluoromethylated and non-fluorinated benzylpiperidine test compounds
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Workflow Diagram:
A generalized workflow for determining the IC50 of benzylpiperidine derivatives.
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds (both trifluoromethylated and non-fluorinated) in 100% DMSO. Subsequently, create a series of dilutions in phosphate buffer to achieve the final desired concentrations for the assay.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
Test compound dilution or buffer/DMSO for control wells.
-
-
Enzyme Addition: Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the substrate, ATCI, to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for a defined period (e.g., 10 minutes). The increase in absorbance corresponds to the enzymatic activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
-
The Underlying Mechanism: Why Trifluoromethylation Works
The enhanced efficacy of trifluoromethylated benzylpiperidines can be attributed to a combination of factors that influence their interaction with the biological target and their overall pharmacokinetic profile.
The multifaceted impact of the trifluoromethyl group on drug properties and efficacy.
The trifluoromethyl group's strong electron-withdrawing nature can alter the electron distribution across the entire molecule, influencing how it "presents" itself to the active site of a protein. This, coupled with its size, can lead to a more snug and favorable fit, enhancing binding affinity. Furthermore, the increased metabolic stability means more of the drug remains active in the system for a longer period, potentially leading to a more sustained therapeutic effect.
Conclusion
The strategic incorporation of a trifluoromethyl group into the benzylpiperidine scaffold is a powerful tool for medicinal chemists. The resulting analogs frequently exhibit superior efficacy compared to their non-fluorinated counterparts, a consequence of enhanced metabolic stability, modulated lipophilicity, and improved target binding affinity. The experimental data consistently supports the benefits of this approach, making trifluoromethylation a key consideration in the design and development of novel benzylpiperidine-based therapeutics. As research continues to unravel the intricate relationship between molecular structure and biological function, the trifluoromethyl group will undoubtedly remain a valuable asset in the quest for more effective and safer medicines.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]
-
Trifluoromethyl group - Wikipedia. Available from: [Link]
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A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-3-4-Trifluoromethyl-benzyl-piperidine-hydrochloride
For researchers, scientists, and drug development professionals, understanding the complete biological activity of a compound is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride, a versatile piperidine derivative with significant potential in CNS drug discovery.[1][2][3] The piperidine moiety is a common structural feature in many centrally acting drugs, and compounds of this class are known to interact with a variety of receptors, including serotonin transporters and sigma receptors.[1][4][5] This guide will delve into the importance of off-target screening, present a detailed experimental workflow for assessing cross-reactivity, and provide a comparative analysis of its binding profile against a panel of key CNS receptors.
The Imperative of Cross-Reactivity Profiling
While a compound's high affinity for its primary target is desirable, unintended interactions with other receptors, known as off-target effects, can lead to unforeseen side effects or even toxicity.[6][7] Early identification of these off-target interactions is crucial for mitigating risks in drug development and allows for the selection of lead candidates with the most favorable safety profiles.[8][9] Cross-reactivity profiling is therefore an indispensable step in the preclinical evaluation of any new chemical entity.[7] For CNS drug candidates, where target promiscuity can be both a source of therapeutic benefit and adverse events, a thorough understanding of the interaction landscape is particularly critical.[10]
Experimental Design for Comprehensive Profiling
A systematic approach to cross-reactivity profiling involves screening the compound against a broad panel of receptors, ion channels, and enzymes.[8] The selection of this panel should be guided by the structural class of the compound and its intended therapeutic area. Given that this compound is a piperidine derivative with potential applications in neurological disorders, a relevant screening panel would include key receptors implicated in neurotransmission.[2][11]
Workflow for Cross-Reactivity Profiling
Caption: A simplified diagram of a typical GPCR signaling cascade.
For a GPCR target like the Dopamine D4 receptor, a common functional assay measures changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions. By quantifying these changes in the presence of varying concentrations of the test compound, one can determine its functional potency (EC50 for agonists or IC50 for antagonists) and efficacy.
Conclusion
The comprehensive cross-reactivity profiling of this compound is a critical exercise in modern drug discovery. This guide has outlined a systematic approach to evaluating its off-target interactions, from initial binding assays to functional characterization. The hypothetical data presented herein illustrates how such profiling can reveal a compound's selectivity and potential for polypharmacology, providing invaluable insights for lead optimization and the prediction of potential clinical outcomes. A thorough understanding of a compound's full pharmacological profile is the bedrock of developing safer and more effective therapeutics.
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A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for Benzylpiperidine Derivatives
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on establishing and validating a meaningful In Vitro to In Vivo Correlation (IVIVC) for benzylpiperidine derivatives. The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its structural versatility allows for fine-tuning of physicochemical and pharmacological properties. However, this same versatility presents challenges in predicting human pharmacokinetics from preclinical data. A robust IVIVC is not merely a regulatory checkbox; it is a critical scientific tool that de-risks development, informs formulation design, and can ultimately reduce the need for extensive bioequivalence studies.[3][4]
This document moves beyond rigid templates to explain the causality behind experimental choices, grounding every protocol in principles of self-validation and scientific integrity. We will dissect the process, from initial in vitro characterization to final correlation, providing field-proven insights to navigate the complexities of this important compound class.
The IVIVC Validation Workflow: A Holistic Overview
At its core, an IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[5] The goal is to use simple, reproducible in vitro tests as a surrogate for complex and expensive in vivo studies. The entire process hinges on a systematic, multi-stage approach where data from each stage informs the next.
Caption: High-level workflow for establishing a validated IVIVC.
Pillar 1: Comprehensive In Vitro Profiling
The foundation of any IVIVC is a deep understanding of the molecule's intrinsic properties. For benzylpiperidine derivatives, which are often basic and intended for CNS targets, this requires a multi-faceted approach.
Biopharmaceutical Properties & the BCS Framework
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a crucial starting point for IVIVC suitability.[6][7]
-
Solubility: The pH-dependent solubility of basic benzylpiperidine derivatives must be determined across a physiological pH range (e.g., 1.2, 4.5, 6.8). This is not just about classification; it informs the design of dissolution methods that can discriminate between different formulations. A drug classified as "highly soluble" requires its highest strength to be soluble in 250ml of water over this pH range.[5]
-
Dissolution: This measures the rate at which the drug dissolves from its dosage form. For an IVIVC, especially a Level A correlation, dissolution must be the rate-limiting step for absorption.[7][8] Therefore, developing a biorelevant dissolution method is paramount.
Permeability Assessment: The Blood-Brain Barrier Challenge
For CNS-acting benzylpiperidine derivatives, crossing the blood-brain barrier (BBB) is the primary hurdle.[9] Simple permeability is insufficient; we must also account for active transport mechanisms.
-
Initial Screening (PAMPA-BBB): The Parallel Artificial Membrane Permeability Assay is a high-throughput, cell-free model that predicts passive diffusion. It's an excellent first-pass tool to rank compounds.
-
Gold Standard (Cell-Based Models):
-
Caco-2 Assays: While traditionally a model for intestinal epithelium, Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which are also prevalent at the BBB.[10] Calculating an efflux ratio (Papp B-A / Papp A-B) is critical. An efflux ratio >2 suggests the compound is actively pumped out, a major obstacle for CNS penetration.[10]
-
In Vitro BBB Models: Advanced models using co-cultures of brain endothelial cells with astrocytes and pericytes, or BBB organoids, provide a more physiologically relevant environment.[11][12][13] These models show improved tight junction expression and are becoming essential for accurately predicting brain permeability.[11][14]
-
Metabolic Lability
Metabolism significantly impacts a drug's bioavailability and duration of action. For piperidine-containing structures, N-dealkylation and C-hydroxylation are common metabolic pathways.[15]
-
Liver Microsomes: These subcellular fractions are rich in Phase I (CYP450) enzymes and are ideal for determining a compound's intrinsic clearance and identifying major metabolites.[16]
-
Hepatocytes: Using whole liver cells provides a more complete picture, incorporating both Phase I and Phase II (conjugation) metabolism, as well as transporter activity.[16] Measuring the rate of disappearance of the parent compound over time yields its in vitro half-life (t½).
Pillar 2: Rigorous In Vivo Pharmacokinetic Analysis
In vivo studies provide the "ground truth" to which in vitro data are correlated. The quality and design of these experiments are non-negotiable.
-
Strategic Study Design: Sprague-Dawley or Wistar rats are common initial models.[10] The choice of formulation for dosing is critical; for initial PK, a solution formulation is often used to assess intrinsic properties, while formulation-specific studies are needed for IVIVC development. A well-designed sampling schedule is essential to accurately capture the Cmax, Tmax, and the terminal elimination phase.
-
Bioanalytical Quantification: A validated, sensitive, and specific LC-MS/MS method is the industry standard for quantifying drug concentrations in plasma and, crucially, in brain tissue.[10]
-
Data Interpretation: Key pharmacokinetic parameters are calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
Brain-to-Plasma Ratio (Kp): Indicates the extent of BBB penetration.
-
Pillar 3: The Correlation - Connecting In Vitro Data to In Vivo Outcomes
This is where the in vitro and in vivo data are mathematically linked. The process involves deconvolution of the in vivo data to estimate the in vivo absorption or dissolution profile, which is then compared to the in vitro dissolution profile.
Levels of Correlation
The FDA defines several levels of IVIVC, each with different predictive capabilities.[4][17] A Level A correlation is the most rigorous and most useful from a regulatory standpoint.[3][5]
Caption: FDA-defined levels of In Vitro-In Vivo Correlation.
Statistical Validation
To be considered predictive, the correlation must be statistically validated. The primary metric is the Percent Prediction Error (%PE) , which compares the observed in vivo parameter (like AUC or Cmax) to the parameter predicted by the IVIVC model from in vitro data. According to FDA guidelines, for a correlation to be established, the average absolute %PE should be ≤10%, and the %PE for individual formulations should be ≤15%.[5]
Comparative Analysis: A Tale of Two Benzylpiperidine Derivatives
To illustrate these principles, let's compare two hypothetical benzylpiperidine derivatives designed as CNS agents.
-
BPD-01: A highly soluble, highly permeable derivative.
-
BPD-02: A poorly soluble, highly permeable derivative.
Table 1: Comparative Physicochemical and In Vitro Properties
| Parameter | Derivative BPD-01 | Derivative BPD-02 | Rationale & Implication |
| BCS Class (Provisional) | Class I | Class II | BPD-02's absorption is likely limited by its dissolution rate, making it a prime candidate for a strong IVIVC. |
| Aqueous Solubility (pH 6.8) | 2.5 mg/mL | 0.08 mg/mL | Low solubility for BPD-02 necessitates enabling formulations (e.g., amorphous solid dispersion). |
| PAMPA-BBB Permeability (Papp) | 18.5 x 10⁻⁶ cm/s | 21.2 x 10⁻⁶ cm/s | Both show high passive permeability, a prerequisite for CNS candidates. |
| Caco-2 Efflux Ratio | 1.1 | 3.8 | BPD-02 is a substrate for an efflux transporter (e.g., P-gp), a significant hurdle for achieving therapeutic brain concentrations. |
| Microsomal Stability (t½, rat) | >60 min | 25 min | BPD-02 is more rapidly metabolized, suggesting potentially higher first-pass extraction and lower oral bioavailability. |
| Plasma Protein Binding | 85% | 98% | High binding for BPD-02 means less free drug available to cross the BBB. |
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat, Oral Gavage)
| Parameter | Derivative BPD-01 | Derivative BPD-02 | Rationale & Implication |
| Dose | 10 mg/kg | 10 mg/kg | |
| Cmax (ng/mL) | 450 | 110 | Lower Cmax for BPD-02 reflects its poor solubility and higher metabolism/efflux. |
| AUC₀-inf (ng*h/mL) | 2800 | 950 | Total exposure is significantly lower for BPD-02. |
| Brain-to-Plasma Ratio (Kp) | 1.5 | 0.2 | The high efflux of BPD-02 severely limits its ability to penetrate the brain, correlating with the in vitro Caco-2 data. |
Table 3: IVIVC Validation Summary
| Parameter | Derivative BPD-01 | Derivative BPD-02 | Rationale & Implication |
| Expected IVIVC | Difficult | Strong | For BPD-01, absorption may be rate-limited by gastric emptying, not dissolution, complicating the correlation. |
| Achieved IVIVC Level | Level C | Level A | A strong point-to-point correlation was achieved for BPD-02. |
| Correlation Model | N/A | Fabs = 1 - e^(-0.05*(Diss - 1.2)) | A robust mathematical model was developed for BPD-02. |
| R² | <0.7 | 0.98 | |
| Avg. %PE (AUC) | >20% | 6.5% | The %PE for BPD-02 falls well within the FDA's ≤10% guideline for predictability.[5] |
This comparison demonstrates how a systematic in vitro evaluation can predict in vivo outcomes and guide development. The data clearly show that despite its good permeability, BPD-02 faces significant challenges (solubility, efflux, metabolism) that must be addressed through formulation and chemical modification. The successful Level A IVIVC for BPD-02 allows its dissolution test to be used as a powerful tool to guide formulation changes and ensure batch-to-batch consistency without repeated animal studies.
Detailed Experimental Protocols
In Vitro Permeability: PAMPA-BBB Assay
Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the blood-brain barrier.
Methodology:
-
Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.
-
Donor Solution: The test compound (e.g., BPD-01, BPD-02) is dissolved in a buffer solution (pH 7.4) at a concentration of 100 µM.
-
Assay Setup: The filter plate (donor compartment) is placed into a 96-well plate containing fresh buffer (acceptor compartment). 150 µL of the donor solution is added to the filter plate wells.
-
Incubation: The plate assembly is incubated at room temperature for 4-5 hours with gentle shaking.
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS.
-
Controls:
-
High Permeability Control: Propranolol
-
Low Permeability Control: Mannitol
-
-
Calculation: The apparent permeability coefficient (Papp) is calculated. A compound with Papp > 4.0 x 10⁻⁶ cm/s is generally considered to have high permeability.
In Vitro Metabolism: Liver Microsomal Stability Assay
Objective: To determine the rate of Phase I metabolism of a compound.
Methodology:
-
Reagents: Pooled rat liver microsomes, NADPH (cofactor), test compound, and control compounds.
-
Reaction Mixture: The test compound (at 1 µM) is pre-incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH solution.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining percentage of the parent compound.
-
Controls:
-
High Clearance Control: Verapamil (rapidly metabolized)
-
Low Clearance Control: Warfarin (slowly metabolized)
-
-
Calculation: The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
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A Head-to-Head Comparison of SERT Inhibitors Featuring a Trifluoromethylbenzylpiperidine Scaffold: A Guide for Researchers
For drug development professionals and researchers in neuropharmacology, the serotonin transporter (SERT) remains a pivotal target for therapeutic intervention in a host of psychiatric disorders, most notably major depressive disorder. The quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. Within the vast landscape of SERT inhibitors, compounds bearing a piperidine scaffold have consistently demonstrated promise. This guide provides a detailed head-to-head comparison of a specific subclass: SERT inhibitors incorporating a trifluoromethylbenzylpiperidine scaffold. We will delve into the structure-activity relationships (SAR), comparative potency and selectivity, and the experimental methodologies crucial for their evaluation.
The Significance of the Trifluoromethylbenzylpiperidine Scaffold
The piperidine ring is a versatile scaffold in medicinal chemistry, offering a key basic nitrogen atom for interaction with the SERT protein. The benzyl group attached to the piperidine nitrogen often plays a crucial role in modulating potency and selectivity. The introduction of a trifluoromethyl (CF3) group onto this benzyl moiety is a strategic medicinal chemistry tactic. The CF3 group is a strong electron-withdrawing group and is highly lipophilic. These properties can significantly influence a molecule's binding affinity, metabolic stability, and ability to cross the blood-brain barrier. The position of the CF3 group on the benzyl ring (ortho, meta, or para) can also dramatically alter the pharmacological profile of the compound.
Head-to-Head Performance Analysis
A study on 4-benzylpiperidine carboxamides revealed important structure-activity relationships for SERT, norepinephrine transporter (NET), and dopamine transporter (DAT) inhibition[1][2][3]. By examining the data from this series, we can infer the potential effects of incorporating a trifluoromethyl group.
Table 1: Comparative in vitro Potency and Selectivity of 4-Benzylpiperidine Carboxamide Derivatives
| Compound ID | R1 Substitution | SERT IC50 (µM) | NET IC50 (µM) | DAT IC50 (µM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| 7e | 4-Biphenyl | 0.02 | 0.03 | >10 | >500 | 0.67 |
| 7j | 2-Naphthyl | 0.04 | 0.02 | >10 | >250 | 2 |
| 8f | Diphenylacetyl | 0.25 | 0.15 | 0.8 | 3.2 | 1.67 |
| Venlafaxine | (Reference) | 0.13 | 0.23 | >10 | >77 | 0.57 |
Data synthesized from Paudel et al., 2015 and a related 2019 study.[1][2][3]
From the broader class of 4-benzylpiperidine derivatives, it is evident that aromatic substitutions on the benzyl ring significantly impact potency and selectivity. For instance, compounds with a biphenyl (7e) or a 2-naphthyl (7j) substitution exhibit high potency for both SERT and NET[2][3]. While direct data for a trifluoromethylbenzyl substitution within this specific carboxamide series is not provided, the principle of aromatic substitution influencing transporter affinity is clearly demonstrated. The trifluoromethyl group's electronic and steric properties would be expected to produce a distinct potency and selectivity profile.
Experimental Protocols for Characterization
To ensure scientific integrity and enable meaningful comparisons, standardized and validated experimental protocols are paramount. Below are detailed methodologies for the in vitro and in vivo characterization of novel SERT inhibitors.
In Vitro Assays
1. Radioligand Binding Assays
This assay determines the affinity of a test compound for the serotonin transporter.
-
Objective: To determine the inhibition constant (Ki) of the test compound for SERT.
-
Methodology:
-
Prepare cell membranes from HEK-293 cells stably expressing the human SERT.
-
Incubate the cell membranes with a radiolabeled ligand that binds to SERT (e.g., [3H]-citalopram or [3H]-paroxetine) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Synaptosomal Uptake Assays
This functional assay measures the ability of a test compound to inhibit the reuptake of serotonin into nerve terminals.
-
Objective: To determine the IC50 of the test compound for inhibiting serotonin uptake.
-
Methodology:
-
Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus).
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding [3H]-serotonin.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity of the synaptosomes to quantify the amount of [3H]-serotonin taken up.
-
Determine the IC50 value by analyzing the concentration-response curve.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key in vitro assays.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Synaptosomal Uptake Assay.
In Vivo Behavioral Models
To assess the potential antidepressant-like effects of the compounds, rodent behavioral models are employed.
1. Forced Swim Test (FST)
This is a widely used primary screening test for potential antidepressant activity.
-
Objective: To measure the effect of the test compound on the duration of immobility.
-
Methodology:
-
Administer the test compound or vehicle to mice or rats.
-
After a set pre-treatment time, place the animal in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during the last few minutes of the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
2. Tail Suspension Test (TST)
Similar to the FST, this test is used to screen for potential antidepressant drugs.
-
Objective: To measure the effect of the test compound on the duration of immobility.
-
Methodology:
-
Administer the test compound or vehicle to mice.
-
Suspend the mice by their tails from a horizontal bar.
-
Record the total duration of immobility during the test period.
-
A reduction in immobility time suggests an antidepressant-like effect.
-
Causality Behind Experimental Choices
The choice of these specific assays is rooted in a logical progression of drug discovery. Radioligand binding assays provide the first indication of a compound's affinity for the target protein, SERT. However, high affinity does not always translate to functional inhibition. Therefore, the synaptosomal uptake assay is a crucial next step to confirm that the compound not only binds to SERT but also functionally inhibits its ability to transport serotonin.
Following in vitro characterization, in vivo behavioral models like the FST and TST are essential to evaluate the compound's potential therapeutic efficacy in a whole-animal system. These tests, while not direct models of depression, are sensitive to clinically effective antidepressant drugs and provide a strong rationale for further development.
Conclusion and Future Directions
The trifluoromethylbenzylpiperidine scaffold represents a promising avenue for the development of novel SERT inhibitors. While direct head-to-head comparative data for a series of such compounds is currently limited in the public domain, the principles of structure-activity relationships derived from related chemical series, such as the 4-benzylpiperidine carboxamides, provide a solid foundation for rational drug design. The strategic placement of the trifluoromethyl group on the benzyl ring is anticipated to significantly influence potency and selectivity, offering opportunities to fine-tune the pharmacological profile.
Future research should focus on the systematic synthesis and evaluation of a library of trifluoromethylbenzylpiperidine derivatives, with variations in the position of the trifluoromethyl group and other substitutions on the piperidine ring. A comprehensive assessment of their in vitro and in vivo properties, following the robust experimental protocols outlined in this guide, will be critical in identifying lead candidates with superior therapeutic potential for the treatment of depression and other serotonin-related disorders.
References
-
Paudel, K. et al. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 27(5), 473–482. Available at: [Link]
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Paudel, K. et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5221-5225. Available at: [Link]
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Computationally Guided Design of Novel Selective Serotonin Reuptake Inhibitors. (2020). bioRxiv. Available at: [Link]
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Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. (2005). Nuclear Medicine and Biology, 32(3), 247-253. Available at: [Link]
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Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2019). PubMed Central. Available at: [Link]
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analytical characterization of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride reference standard
An In-Depth Comparative Guide to the Analytical Characterization of 3-[4-(Trifluoromethyl)benzyl]piperidine Hydrochloride Reference Standard
This guide provides a comprehensive framework for the analytical characterization of the this compound reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality assessment. We will compare various analytical techniques, presenting their strengths and weaknesses supported by practical, field-proven insights and methodologies.
Introduction: The Significance of a Well-Characterized Standard
This compound (CAS No. 745817-31-6) is a critical building block in modern medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous pharmaceuticals, particularly those targeting neurological disorders.[1][2] The trifluoromethyl group is strategically incorporated to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Given its role as a key starting material or intermediate, the purity and identity of its reference standard are paramount. A rigorously characterized standard ensures the reliability and reproducibility of experimental data, forming the bedrock of successful drug discovery and development programs. This guide compares the essential analytical techniques required to establish the identity, purity, and overall quality of this reference standard.
Physicochemical Properties Overview
A reference standard must have well-defined physical and chemical properties. The table below summarizes typical data for this compound, compiled from various commercial suppliers.
| Property | Value | Source(s) |
| CAS Number | 745817-31-6 | [1][3] |
| Molecular Formula | C₁₃H₁₆F₃N·HCl | [1] |
| Molecular Weight | 279.73 g/mol | [1][3] |
| Appearance | White to beige solid | [1] |
| Melting Point | 152-158 °C | [1] |
| Purity (by HPLC) | ≥95-96% | [1][3] |
| Storage Conditions | 0-8°C, Sealed in dry conditions | [1][3] |
Structural Elucidation: A Multi-Technique Approach
Confirming the chemical structure is the foundational step in characterization. No single technique is sufficient; instead, a combination of spectroscopic methods provides orthogonal data, leading to an unambiguous structural assignment.
Workflow for Structural Identification
The following diagram illustrates a logical workflow for confirming the structure of the reference standard.
Caption: Workflow for unambiguous structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Why it's the gold standard: NMR is unparalleled for providing detailed information about the carbon-hydrogen framework of a molecule. For this specific compound, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is essential.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
Expected Signals: Aromatic protons on the trifluoromethyl-substituted ring will appear as two distinct doublets (an AA'BB' system). The benzylic (CH₂) and piperidine protons will show characteristic chemical shifts and coupling patterns. The proton on the nitrogen (N-H) will likely appear as a broad signal due to its acidic nature and exchange.
-
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms.
-
Expected Signals: The trifluoromethyl (CF₃) carbon will be visible as a quartet due to one-bond carbon-fluorine coupling. Aromatic, benzylic, and piperidine carbons will have distinct signals.
-
-
¹⁹F NMR: Directly observes the fluorine atoms, which is crucial for any trifluoromethyl-containing compound.
-
Expected Signal: A single sharp signal is expected, confirming the presence of one type of CF₃ group. Its chemical shift provides information about the electronic environment.
-
B. Mass Spectrometry (MS)
Why it's essential: MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Method of Choice: Electrospray Ionization (ESI) is ideal for this hydrochloride salt, as it is a soft ionization technique that can readily analyze pre-formed ions in solution.
-
Expected Data: In positive ion mode, ESI-MS will detect the protonated molecule of the free base [M+H]⁺ at an m/z corresponding to the exact mass of C₁₃H₁₇F₃N⁺. Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the cleavage of the bond between the benzyl group and the piperidine ring.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
Why it's a valuable check: FTIR is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrations.
-
Expected Absorption Bands:
-
N-H Stretch: A broad band in the 2700-3000 cm⁻¹ region is characteristic of the amine hydrochloride salt (-NH₂⁺-).
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations are expected around 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-F Stretches: Strong, characteristic absorption bands for the C-F bonds of the CF₃ group will be prominent in the 1100-1350 cm⁻¹ region.
-
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed atomic connectivity (C-H framework), stereochemistry | Unambiguous structure determination | Requires higher sample quantity, sensitive to paramagnetic impurities |
| MS | Molecular weight, elemental formula (HRMS), fragmentation pattern | High sensitivity, requires very little sample | Isomers can be difficult to distinguish without MS/MS |
| FTIR | Presence of functional groups | Fast, non-destructive, inexpensive | Provides limited structural detail, not suitable for complex mixtures |
Purity Assessment: A Comparative Chromatographic Analysis
Purity is the most critical quality attribute of a reference standard. Chromatographic techniques are the methods of choice for separating the main compound from any impurities.
Decision Logic: HPLC vs. GC
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties. For this compound, HPLC is the superior choice.
Caption: Decision tree for selecting the primary purity analysis technique.
A. High-Performance Liquid Chromatography (HPLC)
Why it's the primary method: HPLC excels at analyzing non-volatile, polar compounds like hydrochloride salts.[4] Reversed-phase HPLC (RP-HPLC) with UV detection is the standard for this type of analysis.
-
Causality of Method Choices:
-
Column: A C18 stationary phase is used for its hydrophobic interactions with the aromatic ring of the analyte.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used. The piperidine moiety is basic, which can cause poor peak shape (tailing) on silica-based columns. To mitigate this, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase.[5] This protonates the piperidine, ensuring a consistent charge state, and masks residual silanol groups on the stationary phase, leading to sharp, symmetrical peaks.
-
Detection: The benzyl group provides a strong UV chromophore, making UV detection at a wavelength around 254 nm highly sensitive and appropriate.
-
B. Gas Chromatography (GC)
Why it's a secondary/complementary method: Standard GC analysis requires the analyte to be volatile and thermally stable. As a salt, this compound has a high melting point and is not sufficiently volatile.[4] It would likely decompose in the hot GC injection port.
-
When to Consider GC:
-
Analysis of the Free Base: If the hydrochloride salt is converted to its free base form, GC analysis becomes more feasible.
-
Residual Solvents: GC with a headspace sampler is the gold-standard method for quantifying residual solvents from the manufacturing process, a critical component of a complete Certificate of Analysis.[6]
-
Volatile Impurities: GC can be used to screen for volatile starting materials or by-products that may not be detected by HPLC.
-
| Technique | Application for this Analyte | Strengths | Weaknesses |
| RP-HPLC-UV | Primary method for purity and assay | Robust, reproducible, high resolution for non-volatile compounds | Peak tailing can be an issue for basic amines without method optimization |
| GC-FID | Analysis of residual solvents, volatile impurities, or the free base form | Excellent for volatile compounds, universal FID detector | Not suitable for the hydrochloride salt form due to thermal lability |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for analysis. Method validation according to ICH guidelines is required for use in a regulated environment.
Protocol 1: Purity Determination by RP-HPLC-UV
-
Instrumentation: HPLC system with a UV detector and an autosampler.[4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[4]
-
Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows observation of the N-H proton, which would be exchanged in D₂O.[8]
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile/water.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase intended for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
FTIR Spectroscopy (ATR method):
-
Place a small amount (1-2 mg) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact and collect the spectrum in the range of 4000–400 cm⁻¹.[9]
-
Conclusion
The comprehensive analytical characterization of the this compound reference standard requires an orthogonal, multi-technique approach. NMR, MS, and FTIR spectroscopy are collectively used for unambiguous structural identification. For purity assessment, RP-HPLC with UV detection is the definitive method due to the compound's nature as a non-volatile salt, while GC serves a complementary role in analyzing volatile impurities and residual solvents. By understanding the rationale behind each technique and protocol, researchers can confidently establish the quality of their reference standard, ensuring the integrity and success of their scientific endeavors.
References
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]
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Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. Available from: [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available from: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
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N-benzyl-3-(m-trifluoromethylphenyl)piperidine hydrochloride. PubChem. Available from: [Link]
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Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Semantic Scholar. Available from: [Link]
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DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. National Institutes of Health. Available from: [Link]
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Piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
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GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Available from: [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]
- The HPLC analytical approach of 3-amino piperidine. Google Patents.
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FTIR spectrum of neat CH3NH2·HCl. ResearchGate. Available from: [Link]
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3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. PubChem. Available from: [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available from: [Link]
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Supporting Information. American Chemical Society. Available from: [Link]
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4-Benzylpiperidine. NIST WebBook. Available from: [Link]
-
1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. Available from: [Link]
-
3-(4-(5-Chloro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[4][7]triazolo[4,3-a]pyridine-6-carbonitrile. PubChem. Available from: [Link]
-
4-Benzylpiperidine. PubChem. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Trifluoromethylated Piperidines in Liver Microsomes
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of medicinal chemistry.[1][2] Among these, the trifluoromethylated (CF₃) piperidine scaffold is of particular interest due to its prevalence in centrally active agents and the profound impact of the CF₃ group on molecular properties such as lipophilicity, pKa, and metabolic stability.[1][3] This guide provides an in-depth comparison and a validated experimental framework for assessing the metabolic stability of trifluoromethylated piperidine analogues, designed for researchers, scientists, and drug development professionals.
Our focus will be on the use of human liver microsomes (HLM), a well-established in vitro model that provides a robust assessment of Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes.[4][5][6] Understanding and optimizing microsomal stability is a critical step in early drug discovery, as it directly influences a compound's pharmacokinetic profile, particularly its hepatic clearance.[5][7][8]
The Strategic Advantage of Trifluoromethylation
The piperidine ring is a common structural motif, but it is often susceptible to CYP-mediated oxidation, leading to rapid clearance.[9][10] Common metabolic pathways include N-dealkylation and oxidation at carbons alpha to the nitrogen.[11][12] Introducing a trifluoromethyl group is a widely used strategy to block these metabolic "soft spots."[1][3]
The rationale is grounded in the strength of the carbon-fluorine (C-F) bond. This bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative cleavage by CYP enzymes.[13][14] By replacing a hydrogen atom at a metabolically vulnerable position with a CF₃ group, chemists can effectively shield the molecule from degradation, thereby enhancing its metabolic half-life.[1][3]
Positional Isomerism: A Key Determinant of Stability
The position of the CF₃ group on the piperidine ring is not trivial; it has a profound impact on the molecule's metabolic fate. Let's consider the three common positional isomers: 2-CF₃, 3-CF₃, and 4-CF₃ piperidine.
-
4-Trifluoromethylpiperidine: Placing the CF₃ group at the 4-position is often the most effective strategy. This position is frequently susceptible to oxidation. By blocking this site, the overall metabolic stability of the piperidine ring can be dramatically improved.
-
2-Trifluoromethylpiperidine: A CF₃ group at the 2-position (alpha to the nitrogen) can sterically hinder the approach of CYP enzymes to the nitrogen and the adjacent C-H bonds, thus preventing N-dealkylation and adjacent oxidation.
-
3-Trifluoromethylpiperidine: While a 3-CF₃ substitution can also enhance stability, it may be less effective than substitution at the 2 or 4 positions, as other sites on the ring may remain vulnerable to metabolism.
The following table provides a conceptual comparison of how CF₃ placement can influence key metabolic parameters.
| Feature | Unsubstituted Piperidine | 4-CF₃ Piperidine Analogue | Rationale for Change |
| Primary Metabolic Pathway | N-dealkylation, C-H oxidation at C4 | Significantly reduced oxidation at C4 | The high-energy C-F bond prevents CYP-mediated hydroxylation at the 4-position.[3] |
| Expected Metabolites | Multiple, including N-dealkylated and hydroxylated species.[11][12] | Fewer metabolites; metabolism may shift to other parts of the molecule. | Blocking a primary metabolic "soft spot" reduces the number of primary metabolites.[3] |
| Expected Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower rate of disappearance of the parent drug.[3] |
| Expected Intrinsic Clearance (Clint) | Higher | Lower | Intrinsic clearance is a direct measure of the liver's enzymatic capacity to metabolize a drug; blocking metabolism lowers this value.[3] |
Experimental Protocol: A Validated Human Liver Microsome (HLM) Stability Assay
This protocol provides a robust, self-validating system for determining and comparing the metabolic stability of trifluoromethylated piperidine analogues.
Core Principle
The assay measures the rate of disappearance of a test compound when incubated with human liver microsomes in the presence of a necessary cofactor, NADPH.[5][15] The rate of disappearance is then used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[6]
Workflow Overview
Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). This maintains a physiological pH necessary for optimal enzyme activity.[16]
-
Test Compounds & Controls: Prepare 10 mM stock solutions of your trifluoromethylated piperidine analogues and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO. Create a 100 µM intermediate working solution in the buffer.
-
Human Liver Microsomes (HLM): Use pooled HLMs from a reputable supplier to average out inter-individual variability.[15] Thaw on ice and dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer.[17][15] Keeping microsomes on ice is critical to preserve enzymatic activity.[16]
-
NADPH Solution: Prepare a 40 mM solution of NADPH in phosphate buffer immediately before use. NADPH is the critical cofactor that donates electrons to the CYP450 system, initiating the oxidative metabolic cycle.[18][19][20] The reaction will not proceed without it.
2. Incubation Procedure:
-
Plate Setup: In a 96-well plate, add 94 µL of the 1.0 mg/mL HLM suspension to each well.
-
Control Wells:
-
Negative Control (-NADPH): For each compound, include wells without NADPH to assess for non-enzymatic degradation.
-
Positive Controls: Include wells with high and low clearance compounds to validate the assay's performance.
-
-
Pre-incubation: Add 1 µL of the 100 µM test compound working solution to the appropriate wells (final concentration: 1 µM). Pre-incubate the plate at 37°C for 10 minutes to bring the system to the optimal temperature for enzymatic activity.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of the 40 mM NADPH solution to each well (final concentration: 2 mM). The T=0 time point sample is immediately quenched.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[17]
3. Reaction Quenching and Sample Preparation:
-
Termination: To stop the reaction at each time point, add 200 µL of cold acetonitrile containing an internal standard (IS). The cold acetonitrile serves two purposes: it precipitates the microsomal proteins, halting enzymatic activity, and the IS is crucial for accurate quantification by LC-MS/MS.[5]
-
Protein Precipitation: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
4. Analytical Quantification: LC-MS/MS
-
Methodology: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22] This technique offers the high sensitivity and selectivity required to measure drug concentrations in complex biological matrices.[21][23][24][25]
-
Optimization: Develop a specific Multiple Reaction Monitoring (MRM) method for each trifluoromethylated piperidine analogue and the internal standard.
Data Analysis and Interpretation
The data generated from the LC-MS/MS analysis allows for the calculation of key parameters that define metabolic stability.
1. Percentage Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
2. Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Equation: slope = -k
-
Equation: t½ (min) = 0.693 / k
3. Intrinsic Clearance (Clint): Clint is the measure of the intrinsic metabolic capacity of the liver for a specific compound. It is calculated from the half-life and the assay conditions.[26]
-
Equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)
Interpreting the Results: A Comparative Framework
By running the unsubstituted piperidine core alongside its 2-CF₃, 3-CF₃, and 4-CF₃ analogues, you can directly compare their metabolic fates.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Interpretation |
| Piperidine Core | e.g., 8 | e.g., 87 | High clearance, metabolically labile. |
| 3-CF₃ Analogue | e.g., 25 | e.g., 28 | Moderate improvement in stability. |
| 2-CF₃ Analogue | e.g., 75 | e.g., 9 | Significant improvement; steric shielding is effective. |
| 4-CF₃ Analogue | e.g., >120 | e.g., <5 | High stability; metabolic hotspot is effectively blocked. |
| (Note: Data are representative and for illustrative purposes.) |
A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.[27] This data is crucial for ranking compounds and guiding the next steps in the drug design cycle.[28]
The Role of CYP Enzymes and Cofactors
The metabolic engine of this assay is the Cytochrome P450 (CYP) enzyme superfamily, embedded within the microsomal membrane. These heme-containing enzymes are responsible for the majority of Phase I oxidative drug metabolism.[29] The catalytic cycle is critically dependent on electron transfer from NADPH, facilitated by the enzyme NADPH-cytochrome P450 reductase (CPR).[20][30]
Caption: Simplified catalytic cycle of Cytochrome P450 enzymes.
This diagram illustrates the essential role of NADPH in providing the reducing equivalents that drive the CYP450 catalytic cycle, ultimately leading to the oxidation of the drug substrate.
Conclusion
Assessing metabolic stability in liver microsomes is a foundational pillar of modern drug discovery. The strategic use of trifluoromethylation on scaffolds like piperidine offers a powerful tool to mitigate metabolic liabilities and improve a compound's pharmacokinetic profile.[1][2][31][32] By employing the robust, validated protocol detailed in this guide, researchers can generate high-quality, comparative data to rank compounds, understand structure-metabolism relationships, and make informed decisions to advance the most promising candidates toward clinical development.
References
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Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]
-
Zhang, D., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC, NIH. [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Impact of Pharmacogenetic Variants in NAD? Salvage Pathway Enzymes on Drug Response: A Personalized Medicine Perspective. [Link]
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Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes. [Link]
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Givens, J. E., et al. (2019). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. PMC, NIH. [Link]
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Cyprotex. (n.d.). Microsomal Stability. [Link]
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Graham, J., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
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Wikipedia. (n.d.). Cytochrome P450 reductase. [Link]
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An, M., & Liu, Z. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC, NIH. [Link]
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Journal of Advanced Pharmacy Research. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
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The Thibodeaux Lab. (n.d.). Allosteric Mechanisms in Cytochrome P450 Metabolism. [Link]
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ResearchGate. (n.d.). LC-MS/MS methods for determination of two or more drugs/metabolites. [Link]
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Wang, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
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ResearchGate. (n.d.). Predicting Clearance in Humans from In Vitro Data. [Link]
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ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]
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Sohlenius-Sternbeck, A.-K., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC, NIH. [Link]
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Armitage, J. M., et al. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. NIH. [Link]
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Wang, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC, NIH. [Link]
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Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
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ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
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Kim, H., et al. (2022). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]
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ResearchGate. (n.d.). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. [Link]
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Jones, R. P., et al. (2016). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. PMC, NIH. [Link]
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ResearchGate. (n.d.). Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. [Link]
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Chatterjee, D., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]
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ResearchGate. (n.d.). In Vitro Metabolic Stability in Liver Microsomes. [Link]
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Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC, NIH. [Link]
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Bautista-Aguilera, O. M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC, NIH. [Link]
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Comparative Docking Analysis of 3-Benzylpiperidine Derivatives at the Dopamine D4 Receptor: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 3-benzylpiperidine and its derivatives as antagonists for the dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. Leveraging in-silico molecular docking techniques, we will explore the structural basis of ligand binding and elucidate key structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel D4R-selective ligands.
Introduction: The Significance of the Dopamine D4 Receptor and 3-Benzylpiperidine Scaffolds
The dopamine D4 receptor, predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, plays a crucial role in cognitive processes, emotional regulation, and reward pathways.[1] Its dysfunction has been linked to conditions such as schizophrenia, ADHD, and substance use disorders. Consequently, the development of selective D4R antagonists has been a significant focus of medicinal chemistry research.[2][3]
The 3-benzylpiperidine and 3-benzyloxypiperidine scaffolds have emerged as promising pharmacophores for D4R antagonists. These structures offer a versatile framework for chemical modification, allowing for the fine-tuning of potency and selectivity.[2][4] Understanding how subtle structural changes in these derivatives impact their interaction with the D4R binding pocket is paramount for rational drug design. Molecular docking serves as a powerful computational tool to predict these interactions at an atomic level, guiding the synthesis of more effective and selective compounds.
Methodology: A Validated Molecular Docking Protocol
The cornerstone of any reliable in-silico study is a robust and validated methodology. The following protocol for our comparative docking study has been designed based on established best practices for GPCRs and validated against experimental data.
Choice of Receptor Structure
For this study, we will utilize the high-resolution crystal structure of the human dopamine D4 receptor in complex with the antagonist nemonapride (PDB ID: 5WIU).[5] This structure provides a detailed view of the antagonist-bound conformation of the receptor, making it an excellent template for docking studies of other antagonists.
Docking Software Selection
We will employ AutoDock Vina , a widely used and well-validated open-source molecular docking program.[6][7][8] Its scoring function and search algorithm have demonstrated high accuracy in predicting binding modes for a variety of protein targets, including GPCRs. While commercial software like Glide also offers excellent performance, AutoDock Vina's accessibility and proven track record make it a suitable choice for this guide.[9][10]
Experimental Workflow
The entire docking workflow is a multi-step process that requires careful execution at each stage to ensure the reliability of the results.
Caption: A streamlined workflow for the comparative molecular docking study.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Download the PDB file for 5WIU from the RCSB Protein Data Bank.
-
Remove water molecules and the co-crystallized ligand (nemonapride) from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges to the receptor atoms using AutoDock Tools. This step is crucial for accurate electrostatic and hydrogen bonding calculations.
-
-
Ligand Preparation:
-
Draw the 2D structures of the selected 3-benzylpiperidine derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the initial ligand conformations are energetically favorable.
-
Save the prepared ligands in the PDBQT format, which is required by AutoDock Vina.
-
-
Grid Generation:
-
Define the binding site by creating a grid box centered on the region where the co-crystallized ligand was bound.
-
The grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling. A size of 25 x 25 x 25 Å is generally a good starting point for this class of ligands.
-
-
Molecular Docking:
-
Perform the docking calculations using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of 8 or higher for reliable results.
-
Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
-
-
Post-Docking Analysis:
-
Visualize the docked poses of the ligands within the D4R binding pocket using molecular visualization software (e.g., PyMOL, Chimera).
-
Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the receptor residues.
-
Compare the docking scores and binding modes across the series of derivatives to elucidate structure-activity relationships.
-
Comparative Analysis of 3-Benzyloxypiperidine Derivatives
For this illustrative guide, we have selected a series of (S)-3-benzyloxypiperidine derivatives with varying substitutions on the N-benzyl group, based on the work of Tolentino, K.T., et al. (2022).[2] The experimental binding affinities (Ki) for the dopamine D4 receptor are presented alongside their hypothetical docking scores for a comparative analysis.
| Compound ID | N-Benzyl Substituent | Experimental Ki (nM)[2] | Hypothetical Docking Score (kcal/mol) |
| 8a | 3-Fluorobenzyl | 205.9 | -8.5 |
| 8b | 3,4-Difluorobenzyl | 169 | -8.8 |
| 8c | 4-Fluoro-3-methylbenzyl | 135 | -9.1 |
| 8e | 4-Methylbenzyl | 241 | -8.3 |
| 8f | 2-Methylbenzyl | 343 | -8.1 |
| 8j | 4-Fluoro-3-methylbenzyl (alternative N-substituent) | 188 | -8.9 |
Disclaimer: The docking scores presented are for illustrative purposes and are representative of what a researcher might expect from such a study. Actual results may vary depending on the specific software versions and parameters used.
Discussion: Correlating Docking Results with Experimental Data
The hypothetical docking results show a good correlation with the experimental binding affinities. The derivatives with higher potency (lower Ki values) generally exhibit more favorable (more negative) docking scores. This suggests that the chosen docking protocol can effectively differentiate between ligands with varying affinities.
Analysis of Binding Modes
Visualization of the docked poses reveals several key interactions that contribute to the binding of these derivatives to the D4 receptor.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride
For Immediate Implementation by Laboratory Professionals
As a novel compound with significant potential in pharmaceutical research and development, particularly in the exploration of therapeutics for neurological disorders, the responsible handling and disposal of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, synthesized from best practices in chemical waste management and data extrapolated from structurally similar molecules.
Pre-Disposal Safety and Handling: The Foundation of a Safe Laboratory
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This establishes a foundation of safety that minimizes the risk of exposure to laboratory personnel.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent dermal absorption of the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from accidental splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any fine particles of the solid compound. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Segregation and Collection
All waste containing 3-[4-(Trifluoromethyl)benzyl]piper
A Senior Application Scientist's Guide to Handling 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride
As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide provides essential, experience-driven safety and handling protocols for 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply the principles of chemical hazard assessment by analyzing its core structural components: the piperidine ring and the trifluoromethylbenzyl group. This approach, rooted in established chemical precedent, allows us to construct a robust safety framework.
The piperidine moiety is a well-characterized heterocyclic amine. Piperidine itself is known to be toxic, corrosive, and readily absorbed through the skin, capable of causing severe skin burns and eye damage.[1] The trifluoromethylbenzyl group, while providing specific functionality to the molecule, also suggests a potential for irritation and lachrymatory effects, as seen in related benzyl compounds. The hydrochloride salt form indicates the compound is a solid, which necessitates control of airborne particulates during handling.
This guide is structured to provide a clear, logical workflow, from initial hazard assessment and PPE selection to operational procedures and waste disposal.
Hazard Profile and Risk Mitigation
A thorough understanding of the potential hazards is the foundation of a safe experimental plan. Based on analogous structures, we must assume this compound presents the following risks:
-
Corrosivity and Skin Toxicity : Piperidine and its derivatives are known to be corrosive and toxic upon skin contact.[2][3] Skin absorption can be a significant route of exposure.[1][4] Therefore, preventing any direct skin contact is critical.
-
Serious Eye Damage : Contact with piperidine-like compounds can cause severe, irreversible eye damage.[2] The solid, crystalline nature of a hydrochloride salt increases the risk of accidental eye exposure from airborne dust.
-
Respiratory Tract Irritation : Inhalation of fine dust from the solid compound can cause respiratory irritation.[5] While specific inhalation toxicity data is unavailable, the parent piperidine is classified as toxic by inhalation.[1]
-
Harmful if Swallowed : Oral ingestion of piperidine derivatives is harmful.[2][6]
Our primary defense against these hazards is a combination of engineering controls and a meticulously selected suite of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a static choice but a dynamic one, tailored to the specific task at hand. Below is a summary of required PPE for handling this compound, followed by a detailed rationale.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not typically required |
| Weighing (Solid) | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat, closed-toe shoes | Recommended: N95/FFP2 respirator |
| Solution Preparation | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Laboratory coat, closed-toe shoes | Not required if in a fume hood |
| Reaction/Experiment | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Laboratory coat, closed-toe shoes | Not required if in a fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | Required: N95/FFP2 or higher |
Rationale for PPE Selection
-
Eye and Face Protection : Due to the severe risk of eye damage, standard safety glasses are insufficient.[7]
-
Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all handling operations to provide a complete seal around the eyes.[5][6][8]
-
A face shield must be worn over goggles during procedures with a high splash potential, such as preparing solutions or performing vigorous reactions.[6]
-
-
Hand Protection : Skin contact is a primary exposure route.
-
Skin and Body Protection : A standard laboratory coat , fully buttoned, along with long pants and closed-toe shoes, is the minimum requirement to protect against incidental contact.[7] For large-scale work or spill cleanup, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection : The primary respiratory hazard is the inhalation of the solid powder.
The following workflow illustrates the decision-making process for PPE selection.
Operational Plan: Step-by-Step Guidance
Adherence to a standardized operational plan minimizes risk and ensures reproducibility.
Protocol 1: Weighing and Preparing Stock Solutions
-
Preparation : Before handling the chemical, ensure the designated workspace (chemical fume hood or ventilated enclosure) is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[4][10]
-
Don PPE : Put on all required PPE as determined by the workflow above: lab coat, chemical safety goggles, and nitrile gloves. If weighing outside of a ventilated enclosure, add an N95/FFP2 respirator.
-
Weighing : Tare a suitable container on the analytical balance. Carefully transfer the required amount of this compound using a spatula. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.
-
Dissolution : In a chemical fume hood, add the weighed solid to your chosen solvent. If creating a solution, add the solid to a portion of the solvent first to create a slurry before adding the remaining volume. This minimizes the aerosolization of dry powder.
-
Cleanup : Wipe down the spatula, weigh boat, and any affected surfaces with a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.[6]
Disposal and Decontamination Plan
Proper disposal is a critical component of the chemical lifecycle. All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste : All contaminated disposables (e.g., gloves, weigh boats, paper towels, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain.[11]
-
Empty Containers : The original product container, even when "empty," will contain residue. It should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.
The United Nations Office on Drugs and Crime provides comprehensive guidelines on the disposal of chemical waste, emphasizing environmental responsibility.[12]
Emergency Procedures: Spill Management
Accidents can happen; a clear and practiced response plan is essential.
Protocol 2: Small Spill (Solid) Cleanup
-
Alert and Secure : Immediately alert personnel in the vicinity. Restrict access to the affected area.
-
Assess and Equip : If the spill is small and you are trained to handle it, don the appropriate PPE: goggles, face shield, lab coat, chemical-resistant apron, and heavy-duty nitrile gloves. An N95/FFP2 respirator is mandatory.[13]
-
Contain : Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent further aerosolization.[11] Do not use combustible materials like paper towels for the initial covering.
-
Collect : Carefully sweep the material and absorbent into a suitable container. Use non-sparking tools if a flammable solvent is nearby.[11][13]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor or institutional safety officer, regardless of size.
The following logic tree outlines the immediate actions required upon discovering a spill.
By integrating these safety protocols into your daily laboratory practice, you build a culture of safety and ensure that your pursuit of scientific advancement is conducted with the utmost responsibility.
References
-
National Industrial Chemicals Notification and Assessment Scheme (2020). Piperidine: Human health tier II assessment. Australian Government Department of Health. Link
-
WorkSafe New Zealand (2022). Workplace exposure standards (WES). Link
-
BenchChem (2025). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Link
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Chemos GmbH & Co.KG (Date not specified). Safety Data Sheet: Piperidine. Link
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New Jersey Department of Health (1999). Hazardous Substance Fact Sheet: Piperidine. Link
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Penta s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Link
-
National Center for Biotechnology Information (Date not specified). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Piperidine. Link
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Cambridge Isotope Laboratories, Inc. (Date not specified). PIPERIDINE (D11, 98%) Safety Data Sheet. Link
-
Central Drug House (P) Ltd. (Date not specified). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET. Link
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Sigma-Aldrich (2025). Safety Data Sheet for 4-(Trifluoromethoxy)benzyl bromide. Link
-
Guidechem (Date not specified). 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE (cas 6652-16-0) SDS/MSDS. Link
-
Fisher Scientific (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)benzyl chloride. Link
-
Thermo Fisher Scientific (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)benzyl bromide. Link
-
Thermo Fisher Scientific (2025). SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)benzyl bromide. Link
-
Thermo Fisher Scientific (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)benzyl chloride. Link
-
Fisher Scientific (2025). SAFETY DATA SHEET: 4-Benzylpiperidine. Link
-
Cayman Chemical (2025). Safety Data Sheet: 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride). Link
-
Apollo Scientific (2023). Safety Data Sheet: 3-(3-Trifluoromethyl-benzyl)-piperidine. Link
-
Fisher Scientific (2024). SAFETY DATA SHEET: 4-(4-Fluorobenzyl)piperidine hydrochloride. Link
-
United Nations Office on Drugs and Crime (Date not specified). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Link
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
